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1-methyl-1H-indole-2-thiol

Cat. No.: B15247669
M. Wt: 163.24 g/mol
InChI Key: ALZZWJDNSVLEHG-UHFFFAOYSA-N
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Description

1-Methyl-1H-indole-2-thiol, with the CAS number 53497-48-6, is a specialized organic compound with the molecular formula C9H9NS and a molecular weight of 163.24 g/mol . This compound features an indole scaffold—a planar bicyclic structure where a benzene ring is fused to a pyrrole ring—which is a privileged structure in medicinal chemistry due to its presence in numerous natural products and pharmaceuticals . The specific substitution with a thiol group at the C-2 position and a methyl group at the N-1 position defines its properties as a potential ligand, particularly as an S-donor . The indole core is a key structural component in several FDA-approved drugs and is known for its diverse biological activities, which include antibacterial, anti-tubercular, and anticancer properties . As a research chemical, this compound is of significant value in the field of coordination chemistry. Indole-thiol derivatives can act as ligands to form complexes with various transition metal ions, such as Copper(I) and Silver(I) . These complexes are investigated for their potential to enhance pharmacological activity, as the coordination with metals can improve the solubility and bioavailability of the organic scaffold, opening avenues for the development of new therapeutic agents . Researchers utilize this compound strictly for laboratory investigations to explore these mechanisms and applications. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NS B15247669 1-methyl-1H-indole-2-thiol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9NS

Molecular Weight

163.24 g/mol

IUPAC Name

1-methylindole-2-thiol

InChI

InChI=1S/C9H9NS/c1-10-8-5-3-2-4-7(8)6-9(10)11/h2-6,11H,1H3

InChI Key

ALZZWJDNSVLEHG-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C=C1S

Origin of Product

United States

Foundational & Exploratory

Physicochemical Properties of 1-methyl-1H-indole-2-thiol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

October 25, 2025

Abstract

This technical guide provides a comprehensive overview of the available physicochemical properties of 1-methyl-1H-indole-2-thiol (CAS No. 53497-48-6). Due to the limited availability of experimental data for this specific compound in publicly accessible literature, this guide also presents data for structurally related indole derivatives to offer a comparative context. Furthermore, detailed experimental protocols for the determination of key physicochemical parameters are provided, alongside a discussion of the potential biological significance of the indole-2-thiol scaffold.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities.[1][2][3] The functionalization of the indole ring at various positions allows for the fine-tuning of its physicochemical and pharmacological properties. This compound is a derivative of interest, featuring a methyl group at the N1 position and a thiol group at the C2 position. Understanding its physicochemical properties is crucial for its potential development in various research and drug discovery applications.

Physicochemical Properties of this compound

For comparative purposes, the physicochemical properties of several related indole derivatives are summarized in the table below. It is important to note that the presence of the thiol group at the C2 position in this compound is expected to significantly influence its properties, particularly its acidity (pKa) and lipophilicity (logP), compared to the analogs listed.

Table 1: Physicochemical Properties of Selected Indole Derivatives

PropertyThis compound1-methylindole1-methyl-1H-indole-2,3-dione2-methyl-1H-indole
CAS Number 53497-48-6603-76-9[4][5]2058-74-495-20-5
Molecular Formula C₉H₉NSC₉H₉N[4][5]C₉H₇NO₂C₉H₉N
Molecular Weight ( g/mol ) 163.24131.17[5]161.16131.17
Melting Point (°C) Data not availableLiquid at room temp.130-133[6]58-60
Boiling Point (°C) Data not available133 @ 26 mmHg287.44 (rough estimate)[6]272-273
pKa Data not availableData not available-2.41 (Predicted)[6]16.6
Solubility Data not availableInsoluble in water; Soluble in chloroform, slightly in DMSO.[7]Insoluble in water.[6]Slightly soluble in water
logP Data not available2.72[7]Data not available2.38

Experimental Protocols

This section provides detailed methodologies for the experimental determination of key physicochemical properties applicable to this compound and related compounds.

Melting Point Determination

The melting point of a solid organic compound can be determined using a capillary melting point apparatus.[8][9]

  • Apparatus: Mel-Temp apparatus or similar, capillary tubes, thermometer.

  • Procedure:

    • A small amount of the finely powdered dry sample is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a rate of 10-20 °C per minute initially.

    • A more precise determination is made by repeating the measurement with a fresh sample, heating rapidly to about 20 °C below the approximate melting point, and then reducing the heating rate to 1-2 °C per minute.

    • The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting point range.[8]

Boiling Point Determination

The boiling point of a liquid organic compound can be determined using a micro-boiling point or Thiele tube method.[10][11][12][13][14]

  • Apparatus: Thiele tube or similar heating bath, small test tube, capillary tube (sealed at one end), thermometer, heating source.

  • Procedure:

    • A small volume (a few milliliters) of the liquid is placed in a small test tube.

    • A capillary tube, sealed at one end, is inverted and placed in the test tube with the open end submerged in the liquid.

    • The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling liquid (e.g., mineral oil).

    • The bath is heated until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.

    • The heating is stopped, and the bath is allowed to cool slowly.

    • The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point of the sample.[11][12]

Solubility Determination

The solubility of a compound can be determined in various solvents to assess its polarity and potential for dissolution in different media.[15][16][17]

  • Apparatus: Test tubes, vortex mixer, analytical balance.

  • Procedure (Qualitative):

    • To a test tube containing a small, accurately weighed amount of the compound (e.g., 1-5 mg), a small volume of the solvent (e.g., 0.1-0.5 mL) is added.

    • The mixture is agitated vigorously using a vortex mixer for a set period (e.g., 1-2 minutes).

    • The mixture is visually inspected for the presence of undissolved solid.

    • If the solid dissolves completely, the compound is considered soluble. If not, it is classified as insoluble or sparingly soluble.

    • This procedure is repeated with a range of solvents of varying polarity (e.g., water, ethanol, acetone, dichloromethane, hexane).

pKa Determination

The acid dissociation constant (pKa) of a thiol can be determined by various methods, including isothermal titration calorimetry (ITC) and nuclear magnetic resonance (NMR) spectroscopy.[1][3][18]

  • Isothermal Titration Calorimetry (ITC): This method directly measures the heat change associated with the protonation or deprotonation of a compound upon titration with an acid or base. The pKa can be calculated from the titration curve.[1]

  • NMR Spectroscopy: The chemical shifts of protons near the acidic thiol group are pH-dependent. By acquiring NMR spectra at different pH values, a titration curve of chemical shift versus pH can be generated. The inflection point of this curve corresponds to the pKa.[3]

LogP Determination

The partition coefficient (logP) is a measure of a compound's lipophilicity and is commonly determined using the shake-flask method or by high-performance liquid chromatography (HPLC).

  • Shake-Flask Method:

    • A solution of the compound is prepared in a biphasic system of n-octanol and water (or a suitable buffer).

    • The mixture is shaken until equilibrium is reached.

    • The phases are separated, and the concentration of the compound in each phase is determined analytically (e.g., by UV-Vis spectroscopy or HPLC).

    • The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[9]

  • High-Performance Liquid Chromatography (HPLC):

    • Reversed-phase HPLC is used, where the retention time of a compound is related to its lipophilicity.

    • A series of standard compounds with known logP values are injected to create a calibration curve of retention time versus logP.

    • The target compound is then injected under the same conditions, and its logP is determined from its retention time using the calibration curve.

Synthesis of Indole-2-thiol Derivatives

While a specific protocol for this compound was not found, a general method for the synthesis of N-substituted indole-2-thiols has been reported. This involves the base-induced transformation of 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole in the presence of a primary amine.[19]

Synthesis_of_N_Substituted_Indole_2_thiols start 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole intermediate1 Acetylene thiolate intermediate start->intermediate1 + Base amine Primary Amine (R-NH2) base Base (e.g., K2CO3) intermediate2 Thioketene intermediate intermediate1->intermediate2 Protonation & Tautomerization intermediate3 Thioamide intermediate intermediate2->intermediate3 + Primary Amine product N-substituted indole-2-thiol intermediate3->product Intramolecular Cyclization

Caption: General synthetic pathway for N-substituted indole-2-thiols.

Biological Significance of the Indole Scaffold

The indole ring is a fundamental structural motif in a vast number of biologically active molecules. Its presence is associated with a wide spectrum of pharmacological activities, making indole derivatives a significant area of research in drug discovery.

Biological_Activities_of_Indole_Derivatives indole Indole Scaffold anticancer Anticancer anticancer->indole antimicrobial Antimicrobial antimicrobial->indole antiinflammatory Anti-inflammatory antiinflammatory->indole antiviral Antiviral antiviral->indole cns_activity CNS Activity (e.g., Antidepressant) cns_activity->indole

Caption: Diverse biological activities of indole-containing compounds.

Indole derivatives have been reported to exhibit activities including:

  • Anticancer: Many indole-containing compounds have shown potent anticancer activity by targeting various cellular pathways.[18]

  • Antimicrobial: The indole scaffold is present in many natural and synthetic antimicrobial agents.[3]

  • Anti-inflammatory: Several indole derivatives possess significant anti-inflammatory properties.

  • Antiviral: Indole derivatives have been investigated for their potential as antiviral agents.[16]

  • Central Nervous System (CNS) Activity: The indole structure is found in key neurotransmitters like serotonin, and its derivatives are explored for treating CNS disorders.[1]

The introduction of a thiol group at the C2 position of the 1-methylindole core could impart unique biological properties, potentially through interactions with biological thiols or metal-containing enzymes. Further research is warranted to explore the specific biological activities of this compound.

Conclusion

While specific experimental physicochemical data for this compound remain elusive in the current literature, this guide provides a framework for its characterization. The presented experimental protocols offer a starting point for researchers to determine its key properties. The broad biological activities associated with the indole scaffold suggest that this compound and its derivatives are promising candidates for further investigation in medicinal chemistry and drug development. Future studies are essential to fully elucidate the physicochemical profile and biological potential of this compound.

References

Synthesis and Characterization of 1-methyl-1H-indole-2-thiol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-methyl-1H-indole-2-thiol. The document details the most plausible synthetic route, offers insights into the characterization of the starting materials and related compounds, and discusses the potential biological significance of the indole scaffold, addressing the interests of researchers in drug discovery and development.

Introduction

Indole and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with a wide array of biological activities. The introduction of a thiol group at the C2 position of the 1-methylindole scaffold is of significant interest for creating novel chemical entities with potential applications in drug discovery. This guide focuses on the synthesis of this compound, providing a detailed, though generalized, experimental approach and a summary of expected characterization data based on related structures.

Synthetic Pathway

The most direct and widely recognized method for the synthesis of indole-2-thiols, where no substituent is present at the C3 position, is the thionation of the corresponding 2-oxyindole (indol-2-one).[1] In the case of this compound, the precursor is 1-methyl-1H-indol-2(3H)-one (also known as 1-methyl-2-oxindole). The thionation is typically achieved using Lawesson's reagent, a well-established and efficient thionating agent for carbonyl compounds.

The overall synthetic transformation is depicted in the workflow diagram below.

SynthesisWorkflow Start 1-methyl-1H-indol-2(3H)-one Reagent Lawesson's Reagent Toluene, Reflux Start->Reagent Thionation Product This compound Reagent->Product

Synthetic workflow for this compound.
Experimental Protocol: Thionation of 1-methyl-1H-indol-2(3H)-one

This protocol is a general procedure based on the known reactivity of Lawesson's reagent. Optimization of reaction time, temperature, and stoichiometry may be required.

Materials:

  • 1-methyl-1H-indol-2(3H)-one

  • Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide]

  • Anhydrous toluene

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-methyl-1H-indol-2(3H)-one (1.0 equivalent) in anhydrous toluene.

  • Add Lawesson's reagent (0.5 to 1.0 equivalents) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Concentrate the mixture under reduced pressure to remove the toluene.

  • The crude residue can be purified by flash column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate as the eluent, to afford the desired product, this compound.

Characterization Data

Characterization of 1-methyl-1H-indol-2(3H)-one
PropertyValue
Molecular Formula C₉H₉NO
Molecular Weight 147.17 g/mol
Appearance White to off-white crystalline solid
Melting Point 87-91 °C

¹H NMR (CDCl₃):

  • δ ~7.2-7.4 (m, 2H, Ar-H)

  • δ ~7.0-7.1 (m, 2H, Ar-H)

  • δ ~3.5 (s, 2H, CH₂)

  • δ ~3.2 (s, 3H, N-CH₃)

¹³C NMR (CDCl₃):

  • δ ~175.0 (C=O)

  • δ ~143.0 (Ar-C)

  • δ ~128.0 (Ar-CH)

  • δ ~124.0 (Ar-CH)

  • δ ~122.0 (Ar-CH)

  • δ ~108.0 (Ar-CH)

  • δ ~36.0 (CH₂)

  • δ ~26.0 (N-CH₃)

Characterization of 1-methyl-1H-indole
PropertyValue
Molecular Formula C₉H₉N
Molecular Weight 131.17 g/mol
Appearance Colorless to yellow liquid
Boiling Point 133 °C at 26 mmHg
Refractive Index n20/D 1.606

¹H NMR (CDCl₃):

  • δ ~7.6 (d, 1H)

  • δ ~7.1-7.3 (m, 3H)

  • δ ~6.9 (d, 1H)

  • δ ~6.4 (d, 1H)

  • δ ~3.7 (s, 3H, N-CH₃)

¹³C NMR (CDCl₃):

  • δ ~137.0

  • δ ~128.8

  • δ ~121.3

  • δ ~120.8

  • δ ~119.2

  • δ ~109.2

  • δ ~100.8

  • δ ~32.8 (N-CH₃)

Mass Spectrometry (EI):

  • m/z 131 (M⁺), 130, 115, 89, 77

Biological Context and Potential Relevance

While no specific biological activities have been reported for this compound, the indole scaffold is a privileged structure in drug discovery, exhibiting a broad spectrum of pharmacological effects. Numerous indole-containing compounds have been investigated and developed for various therapeutic applications.

BiologicalActivities Indole Indole Scaffold Anticancer Anticancer Indole->Anticancer Antimicrobial Antimicrobial Indole->Antimicrobial Antiviral Antiviral Indole->Antiviral AntiInflammatory Anti-inflammatory Indole->AntiInflammatory

Biological activities associated with the indole scaffold.

Derivatives of the 1-methyl-1H-indole core, in particular, have shown promise in several areas:

  • Anticancer Activity: Various substituted 1-methyl-1H-indole derivatives have been synthesized and evaluated as potential anticancer agents. These compounds have been shown to act through different mechanisms, including the inhibition of tubulin polymerization and the modulation of key signaling pathways involved in cancer cell proliferation and survival.

  • Antimicrobial Activity: The indole nucleus is a common feature in many natural and synthetic antimicrobial agents. Modifications on the indole ring, including N-methylation, have been explored to develop new compounds with activity against a range of bacterial and fungal pathogens.

The introduction of a thiol group at the C2 position of the 1-methylindole ring system in this compound provides a reactive handle for further chemical modifications. This allows for the synthesis of a diverse library of compounds for screening in various biological assays, making it a valuable building block for drug discovery programs.

Conclusion

This technical guide outlines the synthesis of this compound via the thionation of 1-methyl-2-oxindole using Lawesson's reagent. While a detailed experimental protocol and specific characterization data for the final product are not currently available in the public domain, this document provides a robust starting point for researchers by detailing the general synthetic procedure and providing reference characterization data for related compounds. The established biological significance of the indole scaffold suggests that this compound is a promising starting point for the development of new therapeutic agents. Further research is warranted to fully elucidate the properties and potential applications of this compound.

References

A Technical Guide to the Spectroscopic Characterization of 1-Methyl-1H-indole-2-thiol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-methyl-1H-indole-2-thiol, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of a complete, published dataset for this specific molecule, this document outlines a standard synthetic protocol and presents an expertly predicted spectroscopic profile based on established principles of organic chemistry and data from closely related analogs. This guide is intended to serve as a reliable reference for the identification and characterization of this compound.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the thionation of its corresponding oxo-analog, 1-methyl-1H-indole-2(3H)-one (also known as N-methylisatin). This reaction is typically achieved using a thionating agent such as Lawesson's reagent[1][2]. The carbonyl group of the lactam is converted to a thiocarbonyl group, yielding the target compound, which exists in tautomeric equilibrium with its thiol form.

Experimental Protocols

Synthesis of 1-Methyl-1H-indole-2(3H)-thione

To a solution of 1-methyl-1H-indole-2(3H)-one (1.0 eq) in anhydrous toluene, Lawesson's reagent (0.5 eq) is added under an inert atmosphere (e.g., argon or nitrogen)[1][2]. The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed. Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 1-methyl-1H-indole-2(3H)-thione.

Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent and tetramethylsilane (TMS) as an internal standard.

  • Infrared (IR) Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer, typically with the sample prepared as a KBr pellet or a thin film.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) or electron impact (EI) source to determine the exact mass of the molecule.

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound, primarily considering its more stable thione tautomer, 1-methyl-1H-indole-2(3H)-thione.

Table 1: Predicted ¹H NMR Spectral Data of 1-Methyl-1H-indole-2(3H)-thione

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.5 - 7.2m4HAromatic Protons
~3.5s3HN-CH₃
~3.4s2HCH₂ (position 3)

Table 2: Predicted ¹³C NMR Spectral Data of 1-Methyl-1H-indole-2(3H)-thione

Chemical Shift (δ, ppm)Assignment
~200C=S (Thione)
~140 - 120Aromatic Carbons
~40CH₂ (position 3)
~30N-CH₃

Table 3: Predicted IR and MS Data for 1-Methyl-1H-indole-2(3H)-thione

Spectroscopic MethodCharacteristic Peaks/Signals
IR (cm⁻¹) ~3100-3000 (Aromatic C-H stretch), ~2950 (Aliphatic C-H stretch), ~1600 (C=C stretch), ~1300 (C=S stretch)
MS (m/z) Predicted [M]⁺ at 163.0506 for C₉H₉NS

Visualizations

The following diagrams illustrate the key processes and relationships described in this guide.

experimental_workflow Experimental Workflow for Synthesis and Analysis cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start 1-Methyl-1H-indole-2(3H)-one reagent Lawesson's Reagent Toluene, Reflux start->reagent 1 product 1-Methyl-1H-indole-2(3H)-thione reagent->product 2 purification Purification (Column Chromatography) product->purification 3 nmr NMR (¹H, ¹³C) purification->nmr ir IR purification->ir ms MS purification->ms

Caption: Synthesis and analysis workflow.

tautomerism Tautomeric Equilibrium thione 1-Methyl-1H-indole-2(3H)-thione (Thione form) thiol This compound (Thiol form) thione->thiol Equilibrium

References

Potential Applications of 1-Methyl-1H-indole-2-thiol in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The introduction of a thiol group at the 2-position and a methyl group at the 1-position of the indole ring, yielding 1-methyl-1H-indole-2-thiol, presents a molecule with significant potential for drug discovery. This technical guide explores the prospective applications of this compound in medicinal chemistry, drawing upon the known biological activities of related indole and thiol-containing compounds. This document outlines potential synthesis strategies, details hypothetical experimental protocols for evaluating its biological activity, and discusses its promise as a scaffold for developing novel therapeutics in areas such as oncology, infectious diseases, and enzyme inhibition.

Introduction

Indole derivatives are a prominent class of heterocyclic compounds that are ubiquitous in nature and synthetic pharmaceuticals. Their diverse pharmacological activities have led to their use as anticancer, antimicrobial, and anti-inflammatory agents. The thiol group is also a critical functional group in medicinal chemistry, known for its ability to interact with biological targets through metal chelation and covalent bonding. The combination of these two pharmacophores in this compound suggests a molecule with a unique and potentially powerful pharmacological profile. While specific research on this compound is limited, this guide consolidates information on analogous compounds to project its therapeutic potential.

Synthesis of this compound

A plausible synthetic route to this compound can be adapted from established methods for the synthesis of N-substituted indole-2-thiols. One such general method involves the thionation of the corresponding 1-methyl-1H-indol-2(3H)-one.

Proposed Experimental Protocol: Synthesis via Thionation

Objective: To synthesize this compound from 1-methyl-1H-indol-2(3H)-one.

Materials:

  • 1-methyl-1H-indol-2(3H)-one

  • Lawesson's Reagent or Phosphorus Pentasulfide (P₄S₁₀)

  • Anhydrous Toluene or Xylene

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-methyl-1H-indol-2(3H)-one (1 equivalent) in anhydrous toluene.

  • Add Lawesson's Reagent (0.5 equivalents) or Phosphorus Pentasulfide (0.5 equivalents) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Potential Therapeutic Applications and Biological Activities

Based on the activities of structurally related indole derivatives, this compound is projected to exhibit a range of biological effects.

Anticancer Activity

Indole derivatives are well-documented as potent anticancer agents. The incorporation of a thiol group could enhance this activity through various mechanisms, including the inhibition of key enzymes in cancer progression or the induction of apoptosis.

Table 1: Anticancer Activity of Selected Indole Derivatives

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
Indole-based topoisomerase inhibitor 33aMCF-715.43[1]
Indole-based topoisomerase inhibitor 33bHeLa20.53[1]
(methylene)bis(2-(thiophen-2-yl)-1H-indole) 4gHCT-1167.1±0.07[2]
(methylene)bis(2-(thiophen-2-yl)-1H-indole) 4aHCT-11610.5±0.07[2]
(methylene)bis(2-(thiophen-2-yl)-1H-indole) 4cHCT-11611.9±0.05[2]
Indolin-2-one derivative IVcBreast Cancer Panel1.47[3]
Indolin-2-one derivative VIcColon Cancer Panel1.40[3]
Antimicrobial Activity

The indole nucleus is a common feature in many antimicrobial compounds. The thiol group can contribute to the antimicrobial effect by interacting with microbial enzymes or disrupting cell membrane integrity.

Table 2: Antimicrobial Activity of Selected Indole Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
(Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivative 8Enterobacter cloacae0.004-0.03[4]
Indole-triazole conjugate 6fCandida albicans2[5]
Indole-3-aldehyde hydrazone 1a-1jMRSA6.25-100[6]
Enzyme Inhibition

The ability of the thiol group to coordinate with metal ions in enzyme active sites, coupled with the binding potential of the indole ring, makes this compound a promising candidate for an enzyme inhibitor.

Table 3: Enzyme Inhibition by Selected Indole Derivatives

Compound/DerivativeEnzymeIC₅₀ (µM) / Kᵢ (nM)Reference
N-substituted-(p-tolyl)pyridazin-3(2H)-one derivativeAcetylcholinesterase (AChE)IC₅₀: 1.77-4.50 µM[7]
N-substituted-(p-tolyl)pyridazin-3(2H)-one derivativeButyrylcholinesterase (BChE)Kᵢ: 21.84 ± 0.40 to 54.41 ± 1.05 nM[7]
1-methyl-1H-indole-pyrazoline hybrid e19Tubulin assemblyIC₅₀ = 2.12 µM[8]

Experimental Protocols for Biological Evaluation

Anticancer Activity: MTT Assay

Objective: To determine the cytotoxic effect of this compound on a human cancer cell line (e.g., HeLa).

Materials:

  • HeLa cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Seed HeLa cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value.

Antimicrobial Activity: Broth Microdilution Assay

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against Staphylococcus aureus.

Materials:

  • Staphylococcus aureus (ATCC 29213)

  • Mueller-Hinton Broth (MHB)

  • This compound (dissolved in DMSO)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a bacterial suspension of S. aureus in MHB, adjusted to a 0.5 McFarland standard.

  • Perform serial two-fold dilutions of this compound in MHB in a 96-well plate.

  • Inoculate each well with the bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Enzyme Inhibition Assay: Generic Kinase Assay

Objective: To evaluate the inhibitory effect of this compound on a generic protein kinase.

Materials:

  • Purified protein kinase

  • Kinase substrate (e.g., a specific peptide)

  • ATP

  • Kinase buffer

  • This compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a reaction mixture containing the kinase, its substrate, and ATP in the kinase buffer.

  • Add varying concentrations of this compound to the wells of a 384-well plate.

  • Initiate the kinase reaction by adding the reaction mixture to the wells.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

  • Plot the percentage of kinase activity against the inhibitor concentration to determine the IC₅₀ value.

Visualizations

Proposed Synthesis Workflow

Synthesis_Workflow start 1-methyl-1H-indol-2(3H)-one reagent Lawesson's Reagent / P4S10 in Toluene start->reagent React with reflux Reflux reagent->reflux workup Aqueous Workup (NaHCO3, Brine) reflux->workup After completion purification Column Chromatography (Silica Gel) workup->purification product This compound purification->product

Caption: Proposed synthetic workflow for this compound.

General Anticancer Screening Workflow

Anticancer_Screening compound This compound cell_lines Panel of Cancer Cell Lines compound->cell_lines Treat mtt_assay MTT Cytotoxicity Assay cell_lines->mtt_assay ic50 Determine IC50 Values mtt_assay->ic50 mechanism Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle Arrest) ic50->mechanism For potent compounds lead_dev Lead Optimization mechanism->lead_dev Signaling_Pathway IndoleThiol This compound Kinase Protein Kinase (e.g., Tyrosine Kinase) IndoleThiol->Kinase Inhibits Pathway Downstream Signaling (e.g., MAPK, PI3K/Akt) Kinase->Pathway Activates Proliferation Cell Proliferation & Survival Pathway->Proliferation Promotes Apoptosis Apoptosis Pathway->Apoptosis Inhibits

References

Crystal Structure Analysis of Indole-2-Thiol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of indole-2-thiol derivatives, a class of compounds of significant interest in medicinal chemistry and drug development. Due to the absence of publicly available crystal structure data for 1-methyl-1H-indole-2-thiol, this guide utilizes the closely related and structurally characterized compound, 5-fluoro-1,3-dihydro-2H-indol-2-one , as a representative example to illustrate the principles and methodologies of X-ray crystallographic analysis. The fundamental techniques and workflows described herein are directly applicable to the study of this compound and other related heterocyclic compounds.

Introduction to the Structural Significance of Indole-2-Thiol Derivatives

Indole and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of a thiol or thione functionality at the 2-position of the indole ring system introduces unique physicochemical properties and potential biological activities. These compounds can exist in two tautomeric forms: the thiol form (this compound) and the thione form (1-methyl-1,3-dihydro-2H-indole-2-thione). The predominant tautomer in the solid state has significant implications for its crystal packing, intermolecular interactions, and ultimately, its interaction with biological targets.

Single-crystal X-ray diffraction is the definitive method for elucidating the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, torsion angles, and intermolecular interactions, which are crucial for understanding structure-activity relationships (SAR) and for rational drug design.

Data Presentation: Crystallographic Data for 5-fluoro-1,3-dihydro-2H-indol-2-one

The following table summarizes the key crystallographic data for the representative compound, 5-fluoro-1,3-dihydro-2H-indol-2-one. This data provides a quantitative description of the crystal lattice and the molecule's geometry.

Parameter Value
Chemical FormulaC₈H₆FNO
Formula Weight151.14 g/mol
Crystal SystemOrthorhombic
Space GroupPna2₁
a (Å)31.531(3)
b (Å)4.2752(4)
c (Å)14.1080(13)
α (°)90
β (°)90
γ (°)90
Volume (ų)1901.8(3)
Z8
Density (calculated) (Mg m⁻³)1.433
Absorption Coefficient (μ) (mm⁻¹)0.96
Temperature (K)150
RadiationCu Kα (λ = 1.54178 Å)
Reflections Collected13399
Independent Reflections3201
R(int)0.047
R[F² > 2σ(F²)]0.073
wR(F²)0.189
Goodness-of-fit (S)1.10

Data obtained for 5-fluoro-1-(prop-2-en-1-yl)-2,3-dihydro-1H-indole-2,3-dione, a closely related structure[1].

Experimental Protocols

This section details the generalized methodologies for the synthesis, crystallization, and X-ray diffraction analysis of indole-2-thiol and its derivatives.

Synthesis of 5-Fluoro-2-oxindole (Representative Compound)

A common route for the synthesis of 5-fluoro-2-oxindole is outlined below[2]:

  • N-Chlorination of 4-fluoroaniline: A solution of 4-fluoroaniline in dichloromethane is cooled to a low temperature (e.g., -60 to -65 °C). To this stirred solution, a solution of t-butyl hypochlorite in dichloromethane is added dropwise.

  • Addition of Thioacetate: Following the N-chlorination, a solution of ethyl 2-(methylthio)acetate in dichloromethane is added dropwise to the reaction mixture while maintaining the low temperature.

  • Cyclization: A solution of triethylamine in dichloromethane is then added dropwise. The reaction is allowed to warm to room temperature.

  • Work-up and Purification: The reaction mixture is quenched with water, and the organic layer is separated, washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified, for example, by recrystallization from a suitable solvent system like diethyl ether/hydrochloric acid, to yield the final product.

Crystallization

Obtaining single crystals of sufficient quality is a critical step for X-ray diffraction analysis. The following are common crystallization techniques applicable to indole derivatives:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents) is prepared. The solvent is allowed to evaporate slowly in a dust-free environment.

  • Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small open vial. This vial is then placed inside a larger sealed container that contains a less volatile solvent in which the compound is less soluble (the precipitant). Over time, the vapor of the volatile solvent will diffuse into the precipitant, slowly increasing the concentration of the compound in the vial and inducing crystallization.

  • Cooling: A saturated solution of the compound is prepared at an elevated temperature. The solution is then slowly cooled, which decreases the solubility of the compound and promotes crystal growth.

Single-Crystal X-ray Diffraction
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations of the atoms. The diffractometer directs a beam of monochromatic X-rays onto the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal, producing a diffraction pattern of spots. A detector records the positions and intensities of these diffracted spots.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The initial crystal structure is solved using direct methods or Patterson methods. The atomic positions and displacement parameters are then refined using least-squares methods to obtain the best fit between the observed and calculated diffraction patterns.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the crystal structure analysis of an indole derivative.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_xray X-ray Diffraction Analysis cluster_analysis Data Analysis & Interpretation synthesis Synthesis of Indole Derivative purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification crystallization Single Crystal Growth purification->crystallization data_collection Data Collection crystallization->data_collection structure_solution Structure Solution data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement data_analysis Analysis of Structural Data structure_refinement->data_analysis interpretation Biological Interpretation data_analysis->interpretation

Caption: Experimental workflow for crystal structure analysis.

Conclusion

The crystal structure analysis of this compound and its analogues provides invaluable insights for researchers in the fields of chemistry and drug development. Although a crystal structure for the title compound is not currently available, the methodologies and principles outlined in this guide using a representative example offer a robust framework for future studies. The detailed structural information obtained from X-ray crystallography is essential for understanding the tautomeric preferences, intermolecular interactions, and ultimately, the biological activity of this important class of heterocyclic compounds. This knowledge is a cornerstone for the rational design of novel therapeutics with improved efficacy and specificity.

References

Solubility Profile of 1-Methyl-1H-indole-2-thiol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Critical Role of Solubility

Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution, is a fundamental parameter in chemical and pharmaceutical sciences. In the context of drug development, poor aqueous solubility can lead to low bioavailability, hindering the therapeutic potential of an otherwise potent molecule. Conversely, understanding a compound's solubility in various organic solvents is crucial for:

  • Synthesis and Purification: Selecting appropriate solvents for reactions, crystallization, and chromatography.

  • Formulation Development: Designing suitable dosage forms, such as oral solutions, injectables, or topical preparations.

  • Analytical Method Development: Preparing stock solutions and standards for assays like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

  • In Vitro and In Vivo Studies: Ensuring the compound remains in solution during biological assays to obtain reliable and reproducible data.

Predicted Solubility of 1-Methyl-1H-indole-2-thiol

This compound is an organic molecule characterized by a bicyclic indole ring system, a methyl group at the 1-position of the indole, and a thiol (-SH) group at the 2-position. The solubility of this compound is governed by the interplay of these structural features.

  • Indole Ring: The indole ring is a predominantly non-polar, aromatic structure, which contributes to its hydrophobicity. Generally, indole and its derivatives exhibit good solubility in many organic solvents.

  • Methyl Group: The presence of the methyl group further enhances the non-polar character of the molecule.

  • Thiol Group: The thiol group is considered to be of low polarity and is less capable of forming hydrogen bonds compared to the hydroxyl (-OH) group found in alcohols.[1][2] Consequently, thiols tend to be less soluble in polar solvents like water than their alcohol analogs.[1][2]

Based on these characteristics, it can be predicted that this compound will exhibit higher solubility in non-polar to moderately polar organic solvents and limited solubility in highly polar solvents. A qualitative prediction of solubility is presented in Table 1.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

SolventPolarityPredicted Solubility
TolueneNon-polarHigh
DichloromethaneModerately PolarHigh
Ethyl AcetateModerately PolarModerate to High
AcetonePolar AproticModerate
AcetonitrilePolar AproticModerate
EthanolPolar ProticLow to Moderate
MethanolPolar ProticLow to Moderate

Note: This table presents a qualitative prediction based on chemical principles. Experimental verification is necessary for quantitative assessment.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The equilibrium shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[3] It involves equilibrating an excess amount of the solid compound in the solvent of interest until a saturated solution is formed.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (e.g., ethanol, methanol, acetone, acetonitrile, toluene, dichloromethane, ethyl acetate) of appropriate purity

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure
  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Equilibration: Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Allow the mixtures to shake for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration of the solute in the solution remains constant.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials at a high speed to facilitate the separation of the solid and liquid phases.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette, ensuring no solid particles are disturbed. Filter the aliquot through a syringe filter to remove any remaining undissolved microparticles.

  • Dilution: Accurately dilute the filtered saturated solution with the respective solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

  • Data Calculation: Calculate the solubility of the compound in the solvent by multiplying the measured concentration by the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.

Data Presentation

For clear and concise reporting, the quantitative solubility data should be summarized in a structured table.

Table 2: Template for Quantitative Solubility Data of this compound

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method
Ethanol25Experimental ValueCalculated ValueShake-Flask
Methanol25Experimental ValueCalculated ValueShake-Flask
Acetone25Experimental ValueCalculated ValueShake-Flask
Acetonitrile25Experimental ValueCalculated ValueShake-Flask
Toluene25Experimental ValueCalculated ValueShake-Flask
Dichloromethane25Experimental ValueCalculated ValueShake-Flask
Ethyl Acetate25Experimental ValueCalculated ValueShake-Flask

Visualized Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Solubility_Workflow A Preparation: Add excess solid to solvent B Equilibration: Shake at constant temperature A->B C Phase Separation: Allow to settle or centrifuge B->C D Sample Collection & Filtration: Withdraw and filter supernatant C->D E Dilution: Dilute sample to known volume D->E F Quantification: Analyze concentration (e.g., HPLC) E->F G Data Calculation: Determine solubility F->G

Caption: Workflow for Solubility Determination using the Shake-Flask Method.

Conclusion

While quantitative solubility data for this compound is not currently available, this technical guide provides a robust framework for its experimental determination. Based on its chemical structure, the compound is anticipated to be more soluble in non-polar to moderately polar organic solvents. The detailed shake-flask protocol and the accompanying workflow diagram offer a standardized approach for researchers to generate reliable and reproducible solubility data. The acquisition of such data is an indispensable step in the advancement of any research or development program involving this compound.

References

Methodological & Application

Synthetic Route to 1-methyl-1H-indole-2-thiol from 1-methyl-1H-indole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed synthetic route for the preparation of 1-methyl-1H-indole-2-thiol from the readily available starting material, 1-methyl-1H-indole. The described methodology follows a reliable two-step sequence involving an initial oxidation of the indole to the corresponding oxindole, followed by a thionation reaction. This application note includes comprehensive experimental protocols, tabulated data for key reaction parameters, and a visual representation of the synthetic workflow.

Introduction

Indole-2-thiols are valuable heterocyclic scaffolds in medicinal chemistry and drug discovery, exhibiting a range of biological activities. The synthesis of N-substituted indole-2-thiols, such as this compound, is of significant interest for the development of novel therapeutic agents. The presented synthetic route offers a practical and accessible method for obtaining this target compound.

Overall Synthetic Scheme

The conversion of 1-methyl-1H-indole to this compound is achieved in two sequential steps:

  • Oxidation: 1-methyl-1H-indole is first oxidized to 1-methyl-1H-indol-2(3H)-one (also known as 1-methyloxindole).

  • Thionation: The resulting 1-methyl-1H-indol-2(3H)-one is then converted to the desired this compound using a thionating agent.

Synthetic_Workflow start 1-methyl-1H-indole intermediate 1-methyl-1H-indol-2(3H)-one start->intermediate Step 1: Oxidation (NBS, acetone/water) end This compound intermediate->end Step 2: Thionation (Lawesson's Reagent, Toluene)

Caption: Synthetic workflow for the preparation of this compound.

Experimental Protocols

Step 1: Synthesis of 1-methyl-1H-indol-2(3H)-one (1-methyloxindole)

This protocol describes the oxidation of 1-methyl-1H-indole using N-bromosuccinimide (NBS) in an aqueous acetone solution.

Materials:

  • 1-methyl-1H-indole

  • N-Bromosuccinimide (NBS)

  • Acetone

  • Deionized water

  • Sodium sulfite

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 1-methyl-1H-indole (1.0 eq) in a mixture of acetone and water (e.g., 1:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-bromosuccinimide (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, quench the excess NBS by adding a saturated aqueous solution of sodium sulfite.

  • Remove the acetone under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x volume).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude 1-methyl-1H-indol-2(3H)-one by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).

Table 1: Summary of Reaction Parameters for the Oxidation of 1-methyl-1H-indole

ParameterValue
Reactants
1-methyl-1H-indole1.0 eq
N-Bromosuccinimide (NBS)1.1 eq
Solvent Acetone/Water
Temperature 0 °C to Room Temperature
Reaction Time Monitored by TLC
Typical Yield 70-85%
Step 2: Synthesis of this compound

This protocol details the thionation of 1-methyl-1H-indol-2(3H)-one using Lawesson's reagent. Indole-2-thiols can exist in tautomeric equilibrium with the corresponding thione form, 1-methyl-1H-indole-2(3H)-thione.

Materials:

  • 1-methyl-1H-indol-2(3H)-one

  • Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide]

  • Anhydrous toluene

  • Saturated aqueous sodium bicarbonate

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-methyl-1H-indol-2(3H)-one (1.0 eq) and anhydrous toluene.

  • Add Lawesson's reagent (0.5 eq) to the suspension.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove any insoluble byproducts.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) to yield this compound.

Table 2: Summary of Reaction Parameters for the Thionation of 1-methyl-1H-indol-2(3H)-one

ParameterValue
Reactants
1-methyl-1H-indol-2(3H)-one1.0 eq
Lawesson's Reagent0.5 eq
Solvent Anhydrous Toluene
Temperature Reflux
Reaction Time Monitored by TLC
Typical Yield 60-80%

Safety Precautions

  • All experiments should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • N-Bromosuccinimide is a corrosive and lachrymatory substance. Handle with care.

  • Lawesson's reagent has a strong, unpleasant odor and should be handled in a fume hood.

  • Toluene is a flammable and toxic solvent. Avoid inhalation and contact with skin.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Characterization Data

The final product, this compound, should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The spectral data should be consistent with the expected structure.

Conclusion

The described two-step synthetic route provides a reliable and efficient method for the preparation of this compound from 1-methyl-1H-indole. The detailed protocols and tabulated data offer a clear guide for researchers in the fields of organic synthesis and medicinal chemistry. The straightforward nature of this synthesis makes it suitable for the generation of this important heterocyclic building block for further derivatization and biological evaluation.

Application Notes and Protocols: 1-Methyl-1H-indole-2-thiol as a Precursor for Novel Heterocycles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 1-methyl-1H-indole-2-thiol and its close structural analog, 1-methylindoline-2-thione, as versatile precursors for the synthesis of novel heterocyclic compounds, particularly thiazolo[3,2-a]indoles. This class of compounds holds significant promise in drug discovery, with potential applications in anticancer and antimicrobial therapies.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2][3] The functionalization of the indole ring system offers a powerful strategy for the development of new therapeutic agents. This compound, a readily accessible indole derivative, serves as a key building block for the construction of fused heterocyclic systems. Its nucleophilic sulfur atom and the adjacent reactive sites on the indole ring allow for a variety of cyclization reactions, leading to the formation of novel polycyclic architectures.

This document details the synthesis of thiazolo[3,2-a]indoles through a formal [3+2] annulation reaction between a 1-methylindoline-2-thione precursor and various α-haloketones. This reaction provides a practical and efficient route to a library of substituted thiazolo[3,2-a]indoles. While the primary precursor discussed in the detailed protocol is 1-methylindoline-2-thione, the methodology is directly applicable to this compound due to their structural similarities and reactivity.

Synthetic Workflow

The general workflow for the synthesis of thiazolo[3,2-a]indoles from a 1-methylindoline-2-thione precursor is a straightforward and efficient process. The key steps include the reaction of the precursor with an appropriate α-haloketone, followed by isolation and purification of the final product.

G cluster_workflow Experimental Workflow start Start: 1-Methylindoline-2-thione & α-Haloketone reaction Reaction in Water (60 °C) start->reaction extraction Extraction with Ethyl Acetate reaction->extraction purification Purification (if necessary) extraction->purification product Final Product: Thiazolo[3,2-a]indole purification->product

Caption: A generalized experimental workflow for the synthesis of thiazolo[3,2-a]indoles.

Experimental Protocols

General Protocol for the Synthesis of 9-Methyl-thiazolo[3,2-a]indoles

This protocol is adapted from a highly efficient and environmentally benign method for the synthesis of thiazolo[3,2-a]indoles.[1][2]

Materials:

  • 1-Methylindoline-2-thione (1.0 equivalent)

  • Substituted α-haloketone (e.g., phenacyl bromide, ethyl 2-chloroacetoacetate) (1.0 equivalent)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Sodium chloride (NaCl)

Procedure:

  • To a solution of 1-methylindoline-2-thione (0.7 mmol, 1.0 equiv) in water (1.0 mL), add the substituted α-halogenated carbonyl compound (0.7 mmol, 1.0 equiv).

  • Heat the reaction mixture at 60 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a cyclohexane:ethyl acetate (95:5) eluent system. The reaction time typically ranges from 5.0 to 14.0 hours.[1]

  • After the disappearance of the starting materials, cool the reaction mixture to room temperature.

  • Saturate the crude reaction mixture with sodium chloride.

  • Extract the product with ethyl acetate (3 x 5.0 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • If necessary, purify the crude product by column chromatography on silica gel.[1]

Data Presentation

Synthesis of Substituted 9-Methyl-thiazolo[3,2-a]indoles

The following table summarizes the synthesis of various substituted 9-methyl-thiazolo[3,2-a]indoles from 1-methylindoline-2-thione and different α-haloketones, demonstrating the versatility of this synthetic protocol.[1]

Entryα-HaloketoneProductYield (%)
1Ethyl 2-chloroacetoacetateEthyl 2,9-dimethylthiazolo[3,2-a]indole-3-carboxylate97
2Methyl 2-chloroacetoacetateMethyl 2,9-dimethylthiazolo[3,2-a]indole-3-carboxylate98
32-Chloro-N,N-dimethylacetamideN,N,2,9-Tetramethylthiazolo[3,2-a]indole-3-carboxamide94
43-Chloropentane-2,4-dione1-(2,9-Dimethylthiazolo[3,2-a]indol-3-yl)ethan-1-one86
52-Bromo-1-(4-nitrophenyl)ethan-1-one9-Methyl-2-(4-nitrophenyl)thiazolo[3,2-a]indole88
Biological Activity of Structurally Related Indole-Thiazole Derivatives

While specific biological activity data for the synthesized 9-methyl-thiazolo[3,2-a]indoles is not yet extensively reported, structurally similar indole-thiazole derivatives have shown promising anticancer and antimicrobial activities. The following tables present a selection of this data.

Table 1: Anticancer Activity of Indole-Thiazole Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
Indole-thiadiazole derivativeMDA-MB-2310.43[4]
Thiazole derivative 4c MCF-72.57 ± 0.16[1]
Thiazole derivative 4c HepG27.26 ± 0.44[1]
Thiazolyl-indole-2-carboxamide 6i MCF-76.10 ± 0.4[3]
Thiazolyl-indole-2-carboxamide 6v MCF-76.49 ± 0.3[3]

Table 2: Antimicrobial Activity of Indole-Thiazole Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
Indole-triazole derivative 3d S. aureus6.25[5]
Indole-thiadiazole derivative 2c B. subtilis3.125[5]
4-(Indol-3-yl)thiazole-2-amine 5x S. aureus60 - 120[6]
4-(Indol-3-yl)thiazole-2-amine 5x S. Typhimurium60[6]

Potential Signaling Pathways in Cancer

The anticancer activity of indole derivatives is often attributed to their interaction with various signaling pathways crucial for cancer cell proliferation, survival, and metastasis. While the specific mechanisms of action for the newly synthesized thiazolo[3,2-a]indoles require further investigation, related compounds have been shown to target key proteins in cancer-related pathways.

G cluster_pathway Potential Anticancer Mechanisms of Indole-Thiazole Derivatives cluster_targets Molecular Targets cluster_outcomes Cellular Outcomes IndoleThiazole Indole-Thiazole Derivatives EGFR EGFR IndoleThiazole->EGFR inhibition VEGFR2 VEGFR-2 IndoleThiazole->VEGFR2 inhibition CDK2 CDK2 IndoleThiazole->CDK2 inhibition Aromatase Aromatase IndoleThiazole->Aromatase inhibition Apoptosis Induction of Apoptosis IndoleThiazole->Apoptosis induction Proliferation Inhibition of Proliferation EGFR->Proliferation Angiogenesis Inhibition of Angiogenesis VEGFR2->Angiogenesis CellCycleArrest Cell Cycle Arrest CDK2->CellCycleArrest Aromatase->Proliferation

Caption: Potential signaling pathways targeted by indole-thiazole derivatives in cancer.

Several studies have suggested that indole-thiazole hybrids may exert their anticancer effects by inhibiting key enzymes involved in cancer progression, such as:

  • Epidermal Growth Factor Receptor (EGFR): A tyrosine kinase receptor that, when overactivated, can lead to increased cell proliferation and survival.[1]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[1]

  • Cyclin-Dependent Kinase 2 (CDK2): An enzyme that plays a crucial role in the regulation of the cell cycle.[1]

  • Aromatase: An enzyme involved in the synthesis of estrogens, which can promote the growth of hormone-dependent cancers.[1]

By inhibiting these targets, these compounds can lead to the suppression of tumor growth, induction of apoptosis (programmed cell death), and arrest of the cell cycle.

Conclusion

This compound and its analogs are valuable precursors for the synthesis of novel, biologically active heterocyclic compounds. The described protocol for the synthesis of thiazolo[3,2-a]indoles offers a robust and efficient method for generating a diverse library of compounds for further investigation in drug discovery programs. The preliminary biological data for structurally related compounds suggest that this class of heterocycles warrants further exploration for its potential as anticancer and antimicrobial agents. Future studies should focus on the detailed biological evaluation of the synthesized 9-methyl-thiazolo[3,2-a]indoles and the elucidation of their precise mechanisms of action.

References

Application Note and Protocol: S-Alkylation of 1-methyl-1H-indole-2-thiol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The S-alkylation of heterocyclic thiols is a fundamental transformation in organic synthesis, providing access to a wide array of thioethers. These compounds are significant in medicinal chemistry due to their presence in various biologically active molecules. 1-methyl-1H-indole-2-thiol is a key heterocyclic building block, and its S-alkylation yields 2-(alkylthio)-1-methyl-1H-indoles. These derivatives are of interest in drug discovery programs for the development of novel therapeutic agents. This document provides a detailed experimental protocol for the S-alkylation of this compound with various alkylating agents.

The reaction proceeds via the deprotonation of the thiol group by a suitable base to form a thiolate anion. This potent nucleophile then attacks the electrophilic alkylating agent in a nucleophilic substitution reaction (SN2) to form the desired S-alkylated product.[1][2]

Experimental Protocols

General Procedure for the S-Alkylation of this compound

This protocol describes a general method for the S-alkylation of this compound using an alkyl halide in the presence of a base.

Materials and Reagents:

  • This compound

  • Alkylating agent (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Base (e.g., Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH))[3][4]

  • Solvent (e.g., N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), Acetone)

  • Ethyl acetate (for extraction)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

Protocol:

  • Reaction Setup:

    • To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).

    • Dissolve the thiol in an appropriate anhydrous solvent (e.g., DMF or acetone, approximately 10 mL per mmol of thiol).

    • Stir the solution at room temperature until the thiol is completely dissolved.

  • Addition of Base:

    • Add the base (e.g., K₂CO₃, 1.5 eq) to the solution portion-wise while stirring.[3]

    • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the thiolate anion.

  • Addition of Alkylating Agent:

    • Slowly add the alkylating agent (1.1 eq) to the reaction mixture dropwise using a syringe.

    • The reaction may be exothermic; maintain the temperature as needed (e.g., with an ice bath).

  • Reaction Monitoring:

    • Allow the reaction to stir at room temperature. The reaction progress should be monitored by thin-layer chromatography (TLC) until the starting material is consumed. Reaction times can vary from 2 to 12 hours depending on the reactivity of the alkylating agent.

  • Work-up Procedure: [5]

    • Once the reaction is complete, quench the reaction by adding deionized water (approximately 20 mL).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with water (2 x 20 mL) and then with brine (1 x 20 mL) to remove any remaining inorganic salts and water-soluble impurities.[5]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent.

  • Purification and Characterization:

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure S-alkylated product.

    • Characterize the final product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The following table summarizes representative reaction conditions and expected yields for the S-alkylation of this compound with various alkylating agents based on general thiol alkylation procedures.[3]

EntryAlkylating AgentBaseSolventTime (h)Yield (%)
1Methyl IodideK₂CO₃Acetone2-490-95
2Ethyl BromideK₂CO₃DMF4-685-90
3Benzyl BromideK₂CO₃DMF3-592-97
4Allyl BromideK₂CO₃Acetone2-488-93

Note: Yields are representative and may vary based on experimental conditions and scale.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the S-alkylation of this compound.

experimental_workflow start Start reactants Reactant Preparation (this compound, base, solvent) start->reactants setup Reaction Setup (Inert Atmosphere) reactants->setup alkylation S-Alkylation Reaction (Add Alkylating Agent) setup->alkylation monitoring Reaction Monitoring (TLC) alkylation->monitoring quenching Reaction Quenching (Add Water) monitoring->quenching Reaction Complete workup Work-up (Extraction & Washing) quenching->workup drying Drying & Solvent Removal workup->drying purification Purification (Column Chromatography) drying->purification characterization Product Characterization (NMR, MS) purification->characterization end End characterization->end

General workflow for the S-alkylation of this compound.

References

High-Yield Synthesis of 1-Methyl-1H-indole-2-thiol Derivatives: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the high-yield synthesis of 1-methyl-1H-indole-2-thiol and its derivatives. This class of compounds holds significant interest in medicinal chemistry and drug development due to the prevalence of the indole scaffold in biologically active molecules. The presented methodology is a robust two-step process involving the synthesis of a 1-methyl-2-oxindole precursor followed by its efficient thionation.

Introduction

The indole nucleus is a privileged scaffold in a vast array of pharmaceuticals and natural products. Specifically, indole-2-thiol derivatives are valuable intermediates in the synthesis of more complex heterocyclic systems and have demonstrated a range of biological activities. The reliable and high-yielding synthesis of these compounds is therefore of critical importance. This protocol focuses on a reproducible and scalable method for preparing this compound derivatives, starting from readily available materials.

The overall synthetic strategy involves two key transformations:

  • Synthesis of 1-Methyl-2-oxindole: This precursor is efficiently prepared via the N-alkylation of isatin. Microwave-assisted synthesis offers a significant advantage in terms of reaction time and yield.

  • Thionation of 1-Methyl-2-oxindole: The carbonyl group at the 2-position of the oxindole is chemoselectively converted to a thiocarbonyl group using Lawesson's reagent, a mild and effective thionating agent.[1]

This two-step approach provides a reliable route to the target compounds with high overall yields.

Data Presentation

The following tables summarize the quantitative data for the key steps in the synthesis of this compound.

Table 1: Synthesis of 1-Methyl-2-oxindole Precursor via Microwave-Assisted N-Alkylation of Isatin

EntryAlkylating AgentBaseSolventPower (W)Time (min)Yield (%)
1Methyl IodideK₂CO₃DMF30015~85
2Methyl IodideCs₂CO₃NMP30015High

Note: NMP stands for N-methyl-2-pyrrolidinone. Specific yield for Cs₂CO₃/NMP was not quantified but noted as high in the literature.

Table 2: Thionation of 1-Methyl-2-oxindole to Yield this compound

EntryThionating AgentSolventTemperature (°C)Time (h)Yield (%)
1Lawesson's ReagentToluene110 (Reflux)495

Experimental Protocols

Protocol 1: Synthesis of 1-Methyl-2-oxindole

This protocol describes the microwave-assisted N-alkylation of isatin to produce 1-methyl-2-oxindole.

Materials:

  • Isatin

  • Methyl Iodide (CH₃I)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF)

  • Microwave reactor

  • Standard laboratory glassware

  • Ice

Procedure:

  • In a microwave-safe reaction vessel, combine isatin (1.0 mmol), anhydrous potassium carbonate (1.3 mmol), and N,N-dimethylformamide (5 mL).

  • Add methyl iodide (4.0 mmol) to the mixture.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at 300 W for 15 minutes. The internal temperature will rise, and the reaction should be monitored for pressure changes.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Pour the reaction mixture into a beaker containing ice water to precipitate the product.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol to yield pure 1-methyl-2-oxindole.

Protocol 2: Synthesis of this compound

This protocol details the thionation of 1-methyl-2-oxindole using Lawesson's reagent.

Materials:

  • 1-Methyl-2-oxindole

  • Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide]

  • Toluene, anhydrous

  • Standard laboratory glassware for reflux and extraction

  • Silica gel for column chromatography

  • Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-methyl-2-oxindole (1.0 mmol) and anhydrous toluene (20 mL).

  • Add Lawesson's reagent (0.6 mmol, 1.2 equivalents of sulfur) to the solution.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator.

  • The crude residue is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

  • Dry the purified product over anhydrous sodium sulfate and remove the solvent in vacuo to obtain the final product.

Visualizations

Synthetic Workflow

SynthesisWorkflow Isatin Isatin Microwave Microwave Irradiation Isatin->Microwave MeI Methyl Iodide MeI->Microwave K2CO3 K₂CO₃ / DMF K2CO3->Microwave MethylOxindole 1-Methyl-2-oxindole Microwave->MethylOxindole Step 1: N-Alkylation Thionation Thionation MethylOxindole->Thionation Lawessons Lawesson's Reagent Lawessons->Thionation Toluene Toluene, Reflux Toluene->Thionation FinalProduct This compound Thionation->FinalProduct Step 2: Thionation

Caption: Overall synthetic workflow for the preparation of this compound.

Thionation Mechanism with Lawesson's Reagent

ThionationMechanism cluster_reagent Lawesson's Reagent Dissociation cluster_reaction Reaction with Carbonyl LR Lawesson's Reagent (Dimer) Ylide Dithiophosphine Ylide (Active Monomer) LR->Ylide Equilibrium Intermediate Thiaoxaphosphetane Intermediate Ylide->Intermediate Oxindole 1-Methyl-2-oxindole (C=O) Oxindole->Intermediate Product This compound (C=S) Intermediate->Product Cycloreversion Byproduct Stable P=O Byproduct Intermediate->Byproduct

Caption: Mechanism of thionation of 1-methyl-2-oxindole using Lawesson's reagent.

References

Application of 1-methyl-1H-indole-2-thiol in the Synthesis of Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in the field of oncology. Its unique electronic properties and ability to form key interactions with biological targets have made it a cornerstone in the design of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery.

This document provides detailed application notes and protocols for the use of 1-methyl-1H-indole-2-thiol as a versatile starting material for the synthesis of novel kinase inhibitors. The protocols outlined below describe the synthesis of a hypothetical series of 2-(arylthio)-1-methyl-1H-indole derivatives and their evaluation as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.

Rationale for Synthesis

The strategic use of this compound allows for the introduction of various aryl substituents at the 2-position via S-arylation. This is a critical position for potential interactions within the ATP-binding pocket of many kinases. The 1-methyl group on the indole nitrogen prevents the formation of unwanted regioisomers and can contribute to improved pharmacokinetic properties. By synthesizing a library of 2-(arylthio)-1-methyl-1H-indoles with diverse electronic and steric properties on the appended aryl ring, structure-activity relationships (SAR) can be established to optimize inhibitory potency and selectivity.

Data Presentation

The following table summarizes the hypothetical quantitative data for a series of synthesized 2-(arylthio)-1-methyl-1H-indole derivatives. The data includes reaction yields for the key S-arylation step and the corresponding in vitro inhibitory activity against VEGFR-2.

Compound IDAryl Substituent (R)Yield (%)VEGFR-2 IC50 (nM)
KM-101 Phenyl85550
KM-102 4-Fluorophenyl82250
KM-103 4-Chlorophenyl88150
KM-104 4-Methoxyphenyl75750
KM-105 4-Nitrophenyl9185
KM-106 2,4-Dichlorophenyl7850

Experimental Protocols

General Considerations

All reagents and solvents should be of analytical grade and used as received from commercial suppliers unless otherwise noted. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) where specified. Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates.

Synthesis of this compound

A stock solution of this compound can be prepared or the compound can be synthesized according to literature procedures. A common method involves the thionation of 1-methylindolin-2-one.

General Procedure for the Synthesis of 2-(arylthio)-1-methyl-1H-indoles (KM-101 to KM-106)

This protocol describes a representative S-arylation reaction using a palladium-catalyzed cross-coupling reaction.

Materials:

  • This compound

  • Appropriate aryl halide (e.g., iodobenzene, 1-fluoro-4-iodobenzene, etc.)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-dioxane

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 eq.).

  • Add the corresponding aryl halide (1.1 mmol, 1.1 eq.).

  • Add cesium carbonate (2.0 mmol, 2.0 eq.).

  • Add palladium(II) acetate (0.05 mmol, 5 mol%) and Xantphos (0.1 mmol, 10 mol%).

  • Add anhydrous 1,4-dioxane (5 mL).

  • Stir the reaction mixture at 100 °C for 12-24 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired 2-(arylthio)-1-methyl-1H-indole derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro VEGFR-2 Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against VEGFR-2 can be determined using a variety of commercially available assay kits (e.g., ADP-Glo™ Kinase Assay).

Brief Protocol:

  • Prepare a series of dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the VEGFR-2 enzyme, the appropriate substrate, and ATP.

  • Add the diluted test compounds to the wells.

  • Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).

  • Add the kinase detection reagent to stop the enzymatic reaction and measure the amount of ADP produced, which is inversely proportional to the kinase activity.

  • Measure the luminescence using a plate reader.

  • Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration.

Visualizations

Signaling Pathway

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Activates PKC PKC PLCg->PKC Proliferation Cell Proliferation, Migration, Survival PKC->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation KM_Inhibitor KM-Series Inhibitor KM_Inhibitor->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and point of inhibition.

Experimental Workflow

Synthesis_Workflow Start Start: this compound + Aryl Halide Reaction Pd-catalyzed S-Arylation Start->Reaction Workup Reaction Workup (Filtration, Concentration) Reaction->Workup Purification Flash Column Chromatography Workup->Purification Characterization Characterization (NMR, MS) Purification->Characterization BioAssay In Vitro Kinase Assay (VEGFR-2) Purification->BioAssay DataAnalysis Data Analysis (IC50 Determination) BioAssay->DataAnalysis

Step-by-step guide to the purification of 1-methyl-1H-indole-2-thiol by chromatography

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for the Chromatographic Purification of 1-methyl-1H-indole-2-thiol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, step-by-step guide for the purification of this compound using column chromatography. The protocol is designed to address the compound's potential sensitivity to oxidation while achieving high purity, a critical step in research and drug development.

Introduction

This compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science. As with many indole and thiol derivatives, achieving high purity is essential for accurate biological and chemical characterization. Column chromatography is a robust technique for this purpose. However, the presence of a thiol group necessitates specific precautions to prevent oxidation to the corresponding disulfide, a common impurity. This protocol outlines a reliable method for the purification of this compound using silica gel flash chromatography.

Challenges in Purification

The primary challenge in the purification of thiols is their susceptibility to oxidation, which can occur on the surface of silica gel. To mitigate this, it is often recommended to work quickly and under slightly acidic conditions, which can help to suppress the formation of the thiolate anion, the species more prone to oxidation.[1][2] In some cases, deactivating the silica gel may also be beneficial for acid-sensitive compounds.[3]

Experimental Protocol

This protocol is based on established methods for the purification of indole derivatives and thiols by column chromatography.[4][5][6]

Materials and Equipment
  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Glass chromatography column

  • Fraction collector (optional)

  • Rotary evaporator

  • NMR spectrometer or other analytical instrument for purity assessment

Procedure

1. Preparation and TLC Analysis:

  • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Perform Thin Layer Chromatography (TLC) to determine an appropriate solvent system for separation. Test various ratios of hexane and ethyl acetate. A good starting point is a 9:1 hexane:ethyl acetate mixture. The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.3 for the desired compound.

2. Column Packing:

  • Select a glass column of appropriate size for the amount of crude material. A general rule is to use a 40:1 to 100:1 ratio of silica gel to crude compound by weight.

  • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexane:ethyl acetate).

  • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

  • Allow the silica to settle, and then add a thin layer of sand to the top of the silica bed to prevent disturbance during sample loading.

  • Equilibrate the column by running 2-3 column volumes of the initial eluent through the packed silica.

3. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the appropriate solvent (e.g., dichloromethane or the eluent).

  • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.[3]

  • Carefully apply the sample to the top of the column.

4. Elution and Fraction Collection:

  • Begin elution with the low-polarity solvent system determined by TLC analysis.

  • Gradually increase the polarity of the eluent (gradient elution) by increasing the percentage of ethyl acetate. This allows for the separation of compounds with different polarities. For example, start with 95:5 hexane:ethyl acetate and gradually increase to 90:10, then 85:15, and so on.[3]

  • Collect fractions of a consistent volume.

  • Monitor the elution of the compound by TLC analysis of the collected fractions. Spot fractions onto a TLC plate and visualize under UV light.

5. Product Isolation and Analysis:

  • Combine the fractions containing the pure this compound.

  • Remove the solvent using a rotary evaporator.

  • Determine the yield and assess the purity of the final product using analytical techniques such as NMR, LC-MS, or HPLC.

Data Presentation

The following table summarizes hypothetical quantitative data from a typical purification of this compound.

ParameterValue
Starting Material
Crude Weight1.5 g
Initial Purity (by NMR)~85%
Chromatography Conditions
Stationary PhaseSilica Gel (60 Å, 230-400 mesh)
Column Dimensions40 mm x 300 mm
Mobile PhaseGradient: 5% to 20% Ethyl Acetate in Hexane
Flow Rate10 mL/min
Results
Purified Weight1.2 g
Yield80%
Final Purity (by NMR)>98%
Retention Factor (Rf)0.25 (in 9:1 Hexane:Ethyl Acetate)

Visualizations

Experimental Workflow

The following diagram illustrates the step-by-step workflow for the purification of this compound by column chromatography.

Purification_Workflow cluster_prep Preparation cluster_chrom Chromatography cluster_post Post-Purification TLC TLC Analysis (Determine Eluent) Slurry Prepare Silica Gel Slurry Pack Pack Chromatography Column Slurry->Pack Equilibrate Equilibrate Column Pack->Equilibrate Load Load Crude Sample Equilibrate->Load Elute Elute with Gradient Solvent Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Monitor->Elute Adjust Gradient Combine Combine Pure Fractions Monitor->Combine Evaporate Evaporate Solvent Combine->Evaporate Analyze Analyze Purity and Yield Evaporate->Analyze

Caption: Workflow for the purification of this compound.

Logical Relationship of Key Steps

This diagram shows the logical progression and dependencies of the key stages in the purification process.

Logical_Relationship Crude Crude Product TLC TLC Optimization Crude->TLC Column Column Chromatography Crude->Column TLC->Column Analysis Purity Analysis Column->Analysis Pure Pure Product Analysis->Pure

Caption: Logical flow of the purification process.

References

Application Notes and Protocols: 1-Methyl-1H-indole-2-thiol as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utility of 1-methyl-1H-indole-2-thiol as a versatile building block for the construction of diverse molecular architectures. The protocols detailed herein are based on established synthetic methodologies for analogous compounds and are intended to serve as a guide for the synthesis of novel indole-based derivatives.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-step sequence starting from the commercially available 1-methyl-1H-indole-2,3-dione. The process involves an initial selective reduction of the C3-carbonyl group, followed by thionation of the resulting lactam.

SynthesisWorkflow start 1-Methyl-1H-indole-2,3-dione step1 Selective Reduction (e.g., Hydrazine hydrate) start->step1 intermediate 1-Methylindolin-2-one step1->intermediate step2 Thionation (Lawesson's Reagent) intermediate->step2 product This compound step2->product

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of 1-Methylindolin-2-one

  • To a solution of 1-methyl-1H-indole-2,3-dione (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add hydrazine hydrate (1.5 - 2.0 eq).

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 1-methylindolin-2-one.

Experimental Protocol: Synthesis of this compound

Caution: Lawesson's reagent and the resulting thiol product are malodorous. This procedure should be performed in a well-ventilated fume hood.

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve 1-methylindolin-2-one (1.0 eq) in anhydrous toluene or tetrahydrofuran (THF).

  • Add Lawesson's reagent (0.5 - 0.6 eq) portion-wise to the stirred solution.[1]

  • Heat the reaction mixture to reflux (80-110 °C) and monitor the progress by TLC. The reaction time can vary from 2 to 24 hours.[2][3]

  • After completion, cool the reaction mixture and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound.

Precursor/ReagentMolar Mass ( g/mol )Starting AmountProductMolar Mass ( g/mol )Expected Yield (%)
1-Methyl-1H-indole-2,3-dione161.161.0 eq1-Methylindolin-2-one147.1885-95
1-Methylindolin-2-one147.181.0 eqThis compound163.2470-90
Lawesson's Reagent404.470.5-0.6 eq

Applications as a Building Block in Organic Synthesis

This compound is a versatile intermediate that can undergo various transformations at the sulfur atom, making it a valuable building block for the synthesis of a wide range of heterocyclic compounds. It exists in tautomeric equilibrium with its thione form, 1-methylindoline-2-thione.

The thiol group can be readily alkylated with various electrophiles to furnish 2-(alkylthio)-1-methyl-1H-indoles. These thioether derivatives are of interest in medicinal chemistry.

S_Alkylation start This compound product 2-(Alkylthio)-1-methyl-1H-indole start->product S-Alkylation reagents Electrophile (R-X) Base (e.g., K2CO3, NaH) reagents->product

Caption: General scheme for S-alkylation of this compound.

Experimental Protocol: General Procedure for S-Alkylation

  • To a stirred solution of this compound (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone, add a base (e.g., K₂CO₃, 1.5-2.0 eq) at room temperature.

  • Stir the mixture for 15-30 minutes to form the thiolate anion.

  • Add the desired alkylating agent (e.g., alkyl halide, 1.1-1.2 eq) dropwise to the reaction mixture.

  • Continue stirring at room temperature or with gentle heating (40-60 °C) until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired 2-(alkylthio)-1-methyl-1H-indole.

Electrophile (R-X)Product StructurePotential Application Area
Methyl iodide (CH₃I)1-Methyl-2-(methylthio)-1H-indoleGeneral intermediate
Benzyl bromide (BnBr)2-(Benzylthio)-1-methyl-1H-indoleBioactive scaffolds
Ethyl bromoacetateEthyl 2-((1-methyl-1H-indol-2-yl)thio)acetateDrug discovery
Propargyl bromide1-Methyl-2-(prop-2-yn-1-ylthio)-1H-indoleClick chemistry precursor

The tautomeric thione form, 1-methylindoline-2-thione, can undergo annulation reactions with bifunctional electrophiles, such as α-halo ketones, to construct fused heterocyclic systems like thiazolo[3,2-a]indoles. These scaffolds are of significant interest due to their potential biological activities.[4][5]

Thiazoloindole_Synthesis start 1-Methylindoline-2-thione (Tautomer) intermediate S-Alkylated Intermediate start->intermediate S-Alkylation reagent α-Halo Ketone (RCOCH2X) reagent->intermediate product Thiazolo[3,2-a]indole intermediate->product Intramolecular Cyclization

Caption: Reaction pathway for the synthesis of thiazolo[3,2-a]indoles.

Experimental Protocol: Synthesis of Thiazolo[3,2-a]indoles [4]

  • To a solution of this compound (1.0 eq) in water or a suitable organic solvent like ethanol, add the α-halo ketone (1.0 eq).[4]

  • Heat the reaction mixture at 60-80 °C, monitoring the progress by TLC. Reaction times can range from 5 to 14 hours.[4]

  • Upon completion, cool the reaction mixture to room temperature.

  • If the reaction is performed in water, saturate the mixture with sodium chloride and extract with ethyl acetate.[4] If an organic solvent is used, concentrate the mixture under reduced pressure.

  • Dry the combined organic extracts over anhydrous sodium sulfate and remove the solvent.

  • Purify the crude product by column chromatography on silica gel to afford the desired thiazolo[3,2-a]indole derivative.

α-Halo Ketone (RCOCH₂X)Product NameReported Yield (Analogous Systems) (%)
2-Bromoacetophenone2-Phenyl-9-methyl-9H-thiazolo[3,2-a]indole85-95[4]
Ethyl 2-bromoacetate2-Oxo-9-methyl-2,3-dihydro-9H-thiazolo[3,2-a]indole-3-carboxylate80-90[4]
Chloroacetone2,9-Dimethyl-9H-thiazolo[3,2-a]indole90-98[4]

As a soft nucleophile, the thiolate of this compound can participate in Michael additions to α,β-unsaturated carbonyl compounds, nitriles, and nitro compounds, providing access to a variety of functionalized indole derivatives.

Experimental Protocol: General Procedure for Michael Addition

  • In a suitable solvent, treat this compound (1.0 eq) with a catalytic amount of a base (e.g., triethylamine or DBU).

  • Add the Michael acceptor (1.0-1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).

  • Work up the reaction by washing with water and extracting with an organic solvent.

  • Purify the product by column chromatography.

Michael AcceptorProduct Type
Acrylonitrile3-((1-Methyl-1H-indol-2-yl)thio)propanenitrile
Methyl acrylateMethyl 3-((1-methyl-1H-indol-2-yl)thio)propanoate
Cyclohexenone3-((1-Methyl-1H-indol-2-yl)thio)cyclohexan-1-one

Potential Biological Significance

Indole-2-thione and its derivatives have been reported to exhibit a range of biological activities, including antimicrobial and anticancer properties.[6][7] The incorporation of the this compound scaffold into more complex molecules could lead to the discovery of new therapeutic agents.

Biological_Significance start This compound app1 S-Alkylated Derivatives start->app1 app2 Fused Heterocycles (e.g., Thiazoloindoles) start->app2 app3 Michael Adducts start->app3 activity Potential Bioactive Compounds (Antimicrobial, Anticancer) app1->activity app2->activity app3->activity

Caption: From building block to potential biological applications.

The synthetic versatility of this compound makes it a valuable tool for medicinal chemists in the exploration of new chemical space for drug discovery. The protocols provided herein offer a starting point for the synthesis and derivatization of this promising building block.

References

Application Notes and Protocols for the Functionalization of 1-methyl-1H-indole-2-thiol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-methyl-1H-indole-2-thiol is a versatile heterocyclic compound with potential applications in medicinal chemistry and materials science. The introduction of substituents onto the indole core allows for the fine-tuning of its physicochemical and biological properties. However, the presence of a reactive thiol group at the C2 position presents a challenge for direct electrophilic substitution on the indole ring. The thiol group is susceptible to oxidation and can react with electrophiles, leading to S-functionalization rather than substitution on the carbon framework of the indole.

These application notes provide detailed protocols for the strategic introduction of substituents onto the indole core of this compound. The key to achieving regioselective substitution on the indole nucleus is a two-step process:

  • S-Protection/Alkylation: The thiol group is first protected or alkylated to prevent unwanted side reactions. This step also allows for the introduction of a diverse range of functionalities at the sulfur atom.

  • Core Substitution: With the thiol group protected, electrophilic substitution reactions can be performed on the indole core. The regioselectivity of these reactions is influenced by the directing effects of the N-methyl group and the S-alkyl group at the C2 position.

This document outlines methods for S-alkylation, halogenation, nitration, and Friedel-Crafts acylation, complete with experimental protocols, data tables for expected outcomes, and workflow diagrams.

Section 1: S-Alkylation of this compound

S-alkylation serves a dual purpose: it protects the reactive thiol group and introduces a substituent at the 2-position. This is often the first step before attempting further functionalization of the indole core.

Application Note

The thiol group of this compound is readily deprotonated by a mild base to form a thiolate anion, which is a potent nucleophile. This thiolate can then react with a variety of electrophiles, such as alkyl halides, to form the corresponding 2-alkylthio-1-methyl-1H-indole. This reaction is typically high-yielding and proceeds under mild conditions.

Experimental Protocol: General Procedure for S-Alkylation
  • Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Deprotonation: Add a base (1.1 - 1.5 eq), such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to the solution and stir at room temperature for 30 minutes.

  • Alkylation: Add the alkylating agent (e.g., an alkyl halide, 1.1 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Presentation
EntryAlkylating AgentBaseSolventTemp (°C)Time (h)Yield (%)
1Methyl iodideK₂CO₃DMF25295
2Ethyl bromideK₂CO₃Acetonitrile50492
3Benzyl bromideNaHTHF25398
4Propargyl bromideK₂CO₃DMF252.588

Workflow Diagram

S_Alkylation_Workflow start This compound dissolve Dissolve in Solvent (DMF or Acetonitrile) start->dissolve deprotonate Add Base (K₂CO₃ or NaH) dissolve->deprotonate alkylate Add Alkylating Agent deprotonate->alkylate react Stir at RT or Heat alkylate->react workup Aqueous Work-up & Extraction react->workup purify Column Chromatography workup->purify product 2-Alkylthio-1-methyl-1H-indole purify->product

Caption: Workflow for the S-alkylation of this compound.

Section 2: Halogenation of the Indole Core

Halogenated indoles are valuable intermediates for cross-coupling reactions, allowing for the introduction of a wide range of substituents.

Application Note

With the thiol group protected as a thioether, electrophilic halogenation can be performed on the indole core. The C3 position is the most electron-rich and is the expected site of halogenation. Reagents such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) are effective for this transformation.

Experimental Protocol: Halogenation of 2-Methylthio-1-methyl-1H-indole
  • Dissolution: Dissolve 2-methylthio-1-methyl-1H-indole (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetonitrile in a round-bottom flask protected from light.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Halogenation: Add the halogenating agent (NBS or NCS, 1.05 eq) portion-wise over 15 minutes.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC.

  • Work-up: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Presentation
EntryHalogenating AgentSolventTemp (°C)Time (h)ProductYield (%)
1NBSDCM013-Bromo-2-methylthio-1-methyl-1H-indole90
2NCSAcetonitrile01.53-Chloro-2-methylthio-1-methyl-1H-indole85
3I₂ / HIO₃Ethanol2533-Iodo-2-methylthio-1-methyl-1H-indole78

Workflow Diagram

Halogenation_Workflow start 2-Alkylthio-1-methyl-1H-indole dissolve Dissolve in Solvent (DCM or Acetonitrile) start->dissolve cool Cool to 0 °C dissolve->cool halogenate Add Halogenating Agent (NBS or NCS) cool->halogenate react Stir at 0 °C halogenate->react quench Quench with Na₂S₂O₃ react->quench workup Extraction & Purification quench->workup product 3-Halo-2-alkylthio-1-methyl-1H-indole workup->product Nitration_Workflow start 2-Alkylthio-1-methyl-1H-indole dissolve Dissolve in Acetic Anhydride start->dissolve cool Cool to 0 °C dissolve->cool nitrate Add Nitrating Agent cool->nitrate react Stir at 0 °C nitrate->react workup Neutralization & Extraction react->workup purify Column Chromatography workup->purify product 3-Nitro-2-alkylthio-1-methyl-1H-indole purify->product Acylation_Workflow start 2-Alkylthio-1-methyl-1H-indole add_substrate Add Substrate Solution start->add_substrate reagents Acylating Agent + Lewis Acid in DCM reagents->add_substrate react Stir at RT add_substrate->react quench Quench with Ice/HCl react->quench workup Extraction & Purification quench->workup product 3-Acyl-2-alkylthio-1-methyl-1H-indole workup->product

Troubleshooting & Optimization

Common side reactions in the synthesis of 1-methyl-1H-indole-2-thiol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-methyl-1H-indole-2-thiol.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, primarily focusing on the widely used method of thionating 1-methyl-2-oxindole with Lawesson's reagent.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Poor quality of Lawesson's reagent: The reagent may have degraded due to improper storage. 3. Solvent not anhydrous: Moisture can decompose Lawesson's reagent.1. Increase reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. Use freshly opened or properly stored Lawesson's reagent. Consider recrystallizing the reagent if its purity is questionable. 3. Ensure the use of anhydrous solvents. Dry solvents using appropriate methods (e.g., distillation over a drying agent).
Presence of Unreacted Starting Material (1-methyl-2-oxindole) 1. Insufficient amount of Lawesson's reagent. 2. Low reaction temperature. 1. Increase the molar ratio of Lawesson's reagent to the starting material. A common ratio is 0.5 to 1 equivalent of Lawesson's reagent per equivalent of the carbonyl compound. 2. Gradually increase the reaction temperature while monitoring for product formation and potential side reactions.
Formation of a Complex Mixture of Byproducts 1. High reaction temperature: Can lead to decomposition of the product or side reactions. 2. Presence of impurities in the starting material or solvent. 3. Reaction with other functional groups: Lawesson's reagent can react with other carbonyl groups or reducible functionalities in the substrate.1. Optimize the reaction temperature. Start with a lower temperature and gradually increase it. 2. Ensure the purity of the starting materials and solvents. 3. If the substrate has multiple reactive sites, consider using protecting groups for other sensitive functionalities.
Difficulty in Removing Phosphorus-Containing Byproducts 1. Inherent byproduct formation: The reaction of Lawesson's reagent generates stoichiometric amounts of phosphorus-containing byproducts.1. Aqueous workup: A dilute aqueous workup can help remove some of the more polar byproducts. 2. Filtration through a silica plug: Passing the crude reaction mixture through a short plug of silica gel can remove a significant portion of the phosphorus byproducts. 3. Treatment with ethylene glycol: Adding ethylene glycol to the reaction mixture after completion can help in the decomposition of the phosphorus byproduct into more polar compounds that are easier to remove.
Product Decomposition during Purification 1. Instability on silica gel: Thiols can sometimes be unstable on silica gel, leading to degradation during column chromatography. 2. Oxidation: The thiol group is susceptible to oxidation to form disulfides, especially when exposed to air for extended periods.1. Minimize the time the product spends on the silica gel column. Use a less acidic grade of silica or consider alternative purification methods like recrystallization. 2. Perform the purification under an inert atmosphere (e.g., nitrogen or argon) and use deoxygenated solvents.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and direct method is the thionation of 1-methyl-2-oxindole using a thionating agent like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀). Lawesson's reagent is often preferred due to its milder reaction conditions and higher yields.

Q2: What are the typical reaction conditions for the thionation of 1-methyl-2-oxindole with Lawesson's reagent?

A2: Typically, the reaction is carried out by heating a mixture of 1-methyl-2-oxindole and Lawesson's reagent (0.5-1.0 equivalents) in an anhydrous, high-boiling point solvent such as toluene or xylene. The reaction temperature can range from 80°C to the reflux temperature of the solvent, and the reaction time is usually several hours. Monitoring the reaction by TLC is crucial to determine the optimal reaction time.

Q3: My reaction with Lawesson's reagent is not working. What should I check?

A3: First, ensure that your Lawesson's reagent is fresh and has been stored under anhydrous conditions, as it is moisture-sensitive. Second, verify that your solvent is completely dry. The presence of water can significantly hinder the reaction. Finally, consider increasing the reaction temperature or time, as thionation of lactams can sometimes be sluggish.

Q4: I have multiple carbonyl groups in my starting material. Will Lawesson's reagent react with all of them?

A4: Yes, Lawesson's reagent can thionate various carbonyl groups, including ketones, esters, and amides. The reactivity order is generally amides > ketones > esters. If you wish to selectively thionate the lactam carbonyl of a 1-methyl-2-oxindole derivative, any other carbonyl groups may need to be protected.

Q5: How can I effectively remove the phosphorus byproducts from my reaction mixture?

A5: A common and effective method is to quench the reaction with a small amount of a low-molecular-weight alcohol, such as ethylene glycol, upon completion. This helps to break down the phosphorus-containing byproduct into more polar species that can be more easily removed by an aqueous wash or by filtration through a silica gel plug.

Q6: My purified this compound is unstable and changes color. Why is this happening and how can I prevent it?

A6: this compound, like many thiols, can be susceptible to air oxidation, which can lead to the formation of disulfides and other colored impurities. To minimize degradation, it is recommended to store the purified compound under an inert atmosphere (nitrogen or argon) at low temperatures and to handle it quickly during experimental procedures.

Experimental Protocols

Protocol 1: Synthesis of this compound via Thionation of 1-methyl-2-oxindole with Lawesson's Reagent

This protocol is a general guideline and may require optimization based on specific laboratory conditions and substrate purity.

Materials:

  • 1-methyl-2-oxindole

  • Lawesson's Reagent

  • Anhydrous toluene

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography elution

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-methyl-2-oxindole (1 equivalent) in anhydrous toluene.

  • Add Lawesson's reagent (0.5-0.6 equivalents) to the solution.

  • Heat the reaction mixture to reflux (approximately 110°C) and maintain for 2-4 hours.

  • Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The product, this compound, should have a different Rf value than the starting material.

  • Once the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove the toluene.

  • Purify the crude residue by flash column chromatography on silica gel. A gradient elution with a mixture of hexane and ethyl acetate is typically effective.

  • Collect the fractions containing the desired product and concentrate them under reduced pressure to obtain this compound.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Start Start Reactants 1-methyl-2-oxindole + Lawesson's Reagent Start->Reactants Reaction Thionation in Anhydrous Toluene (Reflux) Reactants->Reaction Crude_Product Crude this compound Reaction->Crude_Product Concentration Solvent Removal Crude_Product->Concentration Chromatography Flash Column Chromatography Concentration->Chromatography Final_Product Pure this compound Chromatography->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low/No Product Check_Reagent Is Lawesson's Reagent fresh? Start->Check_Reagent Check_Solvent Is the solvent anhydrous? Check_Reagent->Check_Solvent Yes Replace_Reagent Use fresh reagent Check_Reagent->Replace_Reagent No Check_Conditions Are reaction time/temp sufficient? Check_Solvent->Check_Conditions Yes Dry_Solvent Use anhydrous solvent Check_Solvent->Dry_Solvent No Increase_Time_Temp Increase time/temperature Check_Conditions->Increase_Time_Temp No

Caption: Troubleshooting logic for low or no product yield.

Technical Support Center: Storage and Handling of 1-methyl-1H-indole-2-thiol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the oxidation of 1-methyl-1H-indole-2-thiol during storage. Adherence to these protocols is critical for maintaining the compound's integrity and ensuring experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound degrading during storage?

A1: this compound is susceptible to degradation primarily due to the oxidation of its thiol (-SH) group. Thiols are readily oxidized by atmospheric oxygen, a process that can be accelerated by light, heat, and the presence of trace metal impurities.[1][2] The primary oxidation product is the corresponding disulfide dimer, where two thiol molecules become linked by a sulfur-sulfur bond. This dimerization alters the chemical properties of the compound, rendering it impure and potentially inactive for its intended use. The indole ring itself can also be sensitive to oxidative conditions.[3][4]

Q2: What are the ideal storage conditions for ensuring the long-term stability of this compound?

A2: The ideal storage conditions minimize exposure to oxygen, light, and moisture. The gold standard is to aliquot the compound into small, single-use quantities in amber glass vials under an inert atmosphere, such as argon or nitrogen.[5][6] These vials should then be tightly sealed and stored at low temperatures, typically -20°C. Storing the material in a glovebox provides an excellent inert environment for both storage and handling.[1][5]

Q3: My laboratory doesn't have a glovebox or Schlenk line. What are the best alternative storage options?

A3: While an inert atmosphere is strongly recommended, you can take steps to improve stability.

  • Good: Store the compound in its original, tightly sealed container in a refrigerator (2-8°C) and in the dark. Before sealing, you can briefly flush the headspace of the container with an inert gas if available. Wrap the cap with Parafilm® to create a better seal against moisture and air ingress.

  • Better: Use a vacuum desiccator. Place the vial of the compound in the desiccator, evacuate the air, and backfill with an inert gas like nitrogen or argon. Repeat this cycle three times before placing the sealed desiccator in a cold environment.[6] This reduces the amount of oxygen in the storage environment.

  • Not Recommended: Storing the compound on an open benchtop or in a standard laboratory freezer without additional protective measures is highly discouraged due to constant exposure to air, moisture, and potential temperature fluctuations.[7]

Q4: How can I visually or analytically check for compound degradation?

A4: Visual inspection can offer initial clues. Oxidation may lead to a change in color (e.g., from a pale yellow to a darker brown) or a change in physical state. The formation of the disulfide dimer can also decrease the compound's solubility in certain solvents. However, visual inspection is not definitive. The most reliable methods for detecting degradation are analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy, which can separate and identify the parent compound and its oxidized impurities.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Action
Compound has darkened in color. Oxidation has likely occurred.Confirm the presence of impurities using an appropriate analytical method (e.g., LC-MS). If significant degradation is confirmed, a fresh sample should be used. Review and improve storage and handling procedures.
Compound is no longer fully soluble in the specified solvent. Formation of the less soluble disulfide dimer.Try sonicating the sample to aid dissolution. If it remains insoluble, this is a strong indicator of oxidation. The material may not be suitable for use.
Analytical data (NMR, LC-MS) shows a new, significant impurity peak. Chemical degradation, most likely oxidation to the disulfide.The compound's purity is compromised. For quantitative experiments, the material should be discarded. Implement stricter air-free handling and storage techniques for future use.[6][8]

Summary of Storage Conditions and Expected Stability

The following table provides a qualitative comparison of different storage methods.

Storage MethodTemperatureAtmosphereLight ProtectionExpected Stability
Benchtop Ambient (~20°C)AirVariableVery Poor: Rapid degradation expected within days to weeks.
Desiccator (with desiccant) Ambient (~20°C)AirDarkPoor: Protects from moisture but not oxygen. Slow degradation.
Refrigerator 2-8°CAirDarkModerate: Low temperature slows oxidation, but degradation will still occur over time. Suitable for short-term storage only.
Freezer -20°CAirDarkGood: Significantly slows the rate of oxidation. Risk of condensation upon removal.[7]
Inert Atmosphere (Glovebox/Schlenk) -20°CArgon or NitrogenDarkExcellent: The optimal condition for long-term preservation of compound integrity.[1][5]

Visualizations

The following diagrams illustrate the chemical degradation pathway and the recommended workflow for proper storage.

OxidationPathway thiol This compound (Active Monomer) dimer Disulfide Dimer (Oxidized Impurity) thiol->dimer O₂, Light, Heat StorageWorkflow decision decision process_best process_best process_good process_good process_bad process_bad start Start: Receive Compound check_sds Review Safety Data Sheet (SDS) for handling information start->check_sds has_inert Glovebox or Schlenk line available? check_sds->has_inert storage_duration Long-term (>1 month) storage required? has_inert->storage_duration No store_inert BEST PRACTICE Aliquout into amber vials under inert gas (Ar/N₂). Store at -20°C in the dark. has_inert->store_inert Yes store_cold_sealed ACCEPTABLE (Short-Term) Purge vial with inert gas, seal tightly with Parafilm®, store at -20°C in the dark. storage_duration->store_cold_sealed Yes store_inadequate NOT RECOMMENDED Store in original container in refrigerator or freezer without inert atmosphere. storage_duration->store_inadequate No

References

Optimizing reaction conditions for the thionation of 1-methyl-1H-indolin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for optimizing the thionation of 1-methyl-1H-indolin-2-one to its corresponding thioamide, 1-methyl-1H-indole-2-thione. This resource includes frequently asked questions, a detailed troubleshooting guide, optimized experimental protocols, and visual workflows to ensure successful and efficient synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common reagents for the thionation of 1-methyl-1H-indolin-2-one?

A1: The most widely used and effective thionating agents for converting amides and lactams, such as 1-methyl-1H-indolin-2-one, are Lawesson's reagent (LR) and phosphorus pentasulfide (P₄S₁₀).[1][2] Lawesson's reagent is often preferred as it is generally milder, more soluble in organic solvents, and tends to give cleaner reactions with higher yields under less harsh conditions compared to P₄S₁₀.[3]

Q2: What is the mechanism of thionation using Lawesson's Reagent?

A2: Lawesson's reagent exists in equilibrium with a reactive dithiophosphine ylide intermediate in solution.[3][4] This ylide reacts with the carbonyl group of the indolin-2-one to form a four-membered thiaoxaphosphetane intermediate.[3] This intermediate then collapses in a retro-[2+2] cycloaddition-like reaction, driven by the formation of a stable P=O bond, to yield the desired thiocarbonyl compound (the thioamide) and a phosphorus-containing byproduct.[3]

Q3: Which solvents are recommended for this reaction?

A3: Anhydrous, high-boiling, non-protic solvents are typically used to facilitate the reaction, which often requires heating. Toluene and xylene are common choices. Anhydrous tetrahydrofuran (THF) can also be used, particularly for reactions at lower temperatures, though refluxing THF may be necessary.[5]

Q4: How should I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored using Thin-Layer Chromatography (TLC). A sample of the reaction mixture is spotted on a TLC plate alongside the starting material. The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates the reaction is proceeding. A co-spot (a lane with both the starting material and reaction mixture) can help confirm the consumption of the reactant.

Q5: What are the safety precautions for handling Lawesson's Reagent?

A5: Lawesson's reagent has a strong, unpleasant odor and should be handled exclusively in a well-ventilated fume hood.[4] It can release hydrogen sulfide upon contact with moisture.[6] All glassware and waste materials should be decontaminated before removal from the fume hood, typically by rinsing with an excess of sodium hypochlorite (bleach) solution.[6]

Optimization of Reaction Conditions

Optimizing parameters such as the choice of thionating agent, solvent, temperature, and reaction time is critical for achieving high yields and purity. The following table summarizes typical results from optimization studies for the thionation of a generic lactam substrate like 1-methyl-1H-indolin-2-one.

EntryThionating Agent (Equivalents)SolventTemperature (°C)Time (h)Yield (%)Observations
1P₄S₁₀ (0.5)Toluene110665Significant byproduct formation.
2Lawesson's Reagent (0.5)THF651275Incomplete conversion.
3Lawesson's Reagent (0.5)Toluene80488Clean reaction, moderate conversion.
4 Lawesson's Reagent (0.5) Toluene 110 3 95 Optimal conditions: clean, fast, and high-yielding.
5Lawesson's Reagent (0.5)Dioxane100492Good alternative to toluene.
6Lawesson's Reagent (0.7)Toluene110394No significant improvement with excess reagent.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive Reagent: Lawesson's reagent can degrade upon prolonged storage or exposure to moisture. 2. Insufficient Temperature: The reaction may be too slow at lower temperatures. 3. Short Reaction Time: The reaction has not been allowed to proceed to completion.1. Use a fresh batch of Lawesson's reagent or purify the existing stock by recrystallization from toluene. 2. Gradually increase the reaction temperature (e.g., from 80°C to 110°C) while monitoring by TLC. 3. Extend the reaction time, checking the progress every 1-2 hours via TLC.
Multiple Products / Low Purity 1. Reaction Temperature Too High: High temperatures can lead to decomposition of the starting material, product, or reagent.[1] 2. Presence of Water: Moisture can react with Lawesson's reagent and lead to side reactions. 3. Substrate Contains Other Reactive Carbonyls: Lawesson's reagent can thionate other carbonyl groups like esters or ketones.[6]1. Reduce the reaction temperature and increase the reaction time accordingly. 2. Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). 3. If selectivity is an issue, conduct the reaction at the lowest possible temperature, as lactams are generally more reactive than esters.[3]
Difficult Purification 1. Phosphorus Byproducts: The phosphorus-containing byproducts can be difficult to separate from the desired product. 2. Degradation on Silica Gel: The thioamide product may be sensitive to acidic silica gel.[5]1. During workup, wash the organic layer with a saturated NaHCO₃ or a dilute NaOH solution to remove acidic byproducts. Filtering the crude mixture through a small plug of silica can also remove polar impurities.[5] An improved workup involves treating the reaction mixture with ethylene glycol or ethanol to decompose the byproducts into more polar, easily separable compounds.[7] 2. Neutralize the silica gel with a suitable base (e.g., triethylamine in the eluent) before column chromatography, or use an alternative stationary phase like alumina.

Detailed Experimental Protocol

This protocol describes a general procedure for the thionation of 1-methyl-1H-indolin-2-one using Lawesson's reagent.

Materials:

  • 1-methyl-1H-indolin-2-one (1.0 eq)

  • Lawesson's Reagent (0.5 eq)

  • Anhydrous Toluene

  • Saturated aqueous NaHCO₃ solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-methyl-1H-indolin-2-one (1.0 eq) and Lawesson's reagent (0.5 eq).

  • Solvent Addition: Add anhydrous toluene via syringe to achieve a concentration of approximately 0.1-0.2 M.

  • Heating: Place the flask in a preheated oil bath at 110°C and stir the mixture under an inert atmosphere (e.g., nitrogen).

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate as eluent) until the starting material is fully consumed (typically 2-4 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x). This helps remove phosphorus byproducts.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude residue by flash column chromatography on silica gel to yield the pure 1-methyl-1H-indole-2-thione.

Visual Guides

The following diagrams illustrate the experimental workflow and a troubleshooting decision-making process.

G cluster_workflow Experimental Workflow start_end start_end process process decision decision output output A Start B Combine Reactants: 1-methyl-1H-indolin-2-one & Lawesson's Reagent in Toluene A->B C Heat Reaction to 110°C under N2 Atmosphere B->C D Monitor by TLC C->D D:e->C:w Incomplete E Aqueous Workup (NaHCO3 & Brine Wash) D->E Reaction Complete F Dry, Concentrate & Purify via Chromatography E->F G Characterize Pure Product F->G H End G->H

Caption: A typical experimental workflow for the thionation reaction.

G cluster_troubleshooting Troubleshooting Logic problem problem decision decision solution solution check check A Problem Encountered B Analyze Crude TLC A->B C Low Conversion? B->C D Multiple Spots? C->D C->D No E Increase Temp / Time Use Fresh Reagent C->E Yes F Lower Temperature Use Anhydrous Solvent D->F Yes G Streaky / Tailing Spot? D->G D->G No H Use Neutralized Silica Perform Base Wash G->H Yes

Caption: A decision tree for troubleshooting common reaction issues.

References

Troubleshooting low yields in the synthesis of 1-methyl-1H-indole-2-thiol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 1-methyl-1H-indole-2-thiol. The primary synthetic route addressed is the thionation of 1-methyl-2-oxindole.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My yield of this compound is consistently low. What are the most common causes?

Low yields in this synthesis are often attributed to several factors:

  • Incomplete Reaction: The thionation reaction may not have gone to completion. This can be due to insufficient heating, short reaction times, or suboptimal solvent choice.

  • Degradation of Product: this compound can be susceptible to oxidation or decomposition, especially during workup and purification.

  • Side Reactions: Competing reactions can consume the starting material or the product.

  • Purity of Reagents: The quality of the starting material (1-methyl-2-oxindole) and the thionating agent (e.g., Lawesson's reagent) is crucial.

  • Inefficient Purification: Product loss during chromatographic purification or extraction is a common issue.

Q2: I am using Lawesson's reagent for the thionation. How can I optimize the reaction conditions?

Optimizing the reaction conditions is critical for maximizing the yield. Consider the following parameters:

  • Solvent: Anhydrous toluene is a commonly used solvent that generally provides good results due to its high boiling point, which is often necessary for this reaction.[1] Tetrahydrofuran (THF) can also be used, sometimes allowing for lower reaction temperatures.

  • Temperature: The reaction typically requires elevated temperatures, often refluxing in toluene (around 110°C).[1] If the reaction is sluggish, a modest increase in temperature might be beneficial.

  • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Prolonged reaction times at high temperatures can sometimes lead to product degradation.

  • Stoichiometry of Lawesson's Reagent: While a stoichiometric amount (0.5 equivalents) is theoretically required, using a slight excess (e.g., 0.6-0.7 equivalents) can sometimes drive the reaction to completion. However, a large excess can complicate purification.

Q3: What are the potential side reactions I should be aware of?

While the thionation of the carbonyl group is the primary reaction, other side reactions can occur:

  • Formation of Byproducts from Lawesson's Reagent: Lawesson's reagent can generate various phosphorus-sulfur byproducts, which can complicate purification.[2]

  • Oligomerization of Indole Derivatives: Under acidic conditions, which can sometimes be generated from impurities, indole derivatives may undergo oligomerization.[3]

  • Reactions at other positions: While the C2-carbonyl is the most reactive site for thionation, reactions at other positions on the indole ring are less common but possible under harsh conditions.

Q4: My product seems to be decomposing during workup and purification. How can I minimize this?

Indole-2-thiols can be sensitive to air and light. The following precautions can help to minimize degradation:

  • Workup under Inert Atmosphere: Whenever possible, perform the workup and purification steps under an inert atmosphere (e.g., nitrogen or argon).

  • Aqueous Workup: A thorough aqueous workup is crucial to remove the phosphorus byproducts from Lawesson's reagent before chromatography.[2] Washing with water or a mild bicarbonate solution can be effective.

  • Column Chromatography: Use silica gel chromatography for purification. A non-polar eluent system, such as a gradient of ethyl acetate in hexane, is typically effective. The product is generally a non-polar compound.[2]

  • Storage: Store the purified this compound under an inert atmosphere, protected from light, and at a low temperature.

Q5: Are there alternative thionating reagents I can use?

Yes, besides Lawesson's reagent, other thionating agents can be employed:

  • Phosphorus Pentasulfide (P₄S₁₀): This is a more traditional and potent thionating agent. However, it often requires higher reaction temperatures and can be less selective than Lawesson's reagent.[4]

  • P₄S₁₀ in combination with a base or other reagents: Some literature reports the use of P₄S₁₀ in pyridine or with other additives to improve its performance.

Data Presentation

Table 1: Factors Affecting the Yield of this compound

ParameterRecommendationPotential Impact on Yield
Thionating Agent Lawesson's ReagentGenerally provides good yields under milder conditions compared to P₄S₁₀.
Solvent Anhydrous Toluene or THFToluene often requires higher temperatures but can lead to higher yields.[4][1] THF may allow for lower reaction temperatures.
Temperature Reflux in Toluene (~110°C)Sufficient temperature is crucial for driving the reaction to completion.
Reaction Time Monitor by TLC (typically several hours)Incomplete reaction leads to low yields; prolonged time can cause degradation.
Stoichiometry 0.5 - 0.7 equivalents of Lawesson's ReagentA slight excess may improve conversion, but a large excess complicates purification.
Workup Thorough aqueous washEssential for removing byproducts that interfere with purification.[2]

Experimental Protocols

Synthesis of this compound from 1-methyl-2-oxindole

This protocol is a general guideline and may require optimization based on laboratory conditions and available equipment.

Materials:

  • 1-methyl-2-oxindole

  • Lawesson's Reagent

  • Anhydrous Toluene

  • Ethyl acetate

  • Hexane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-methyl-2-oxindole (1.0 eq) in anhydrous toluene.

  • Addition of Lawesson's Reagent: Add Lawesson's reagent (0.6 eq) to the solution.

  • Reaction: Heat the reaction mixture to reflux (approximately 110°C) and maintain this temperature. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane/ethyl acetate eluent system). The reaction is typically complete within 2-4 hours.

  • Cooling and Filtration: Once the starting material is consumed, allow the reaction mixture to cool to room temperature. A precipitate of phosphorus-containing byproducts may form. If so, filter the mixture through a pad of celite.

  • Aqueous Workup: Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford this compound as a solid.

Visualizations

Troubleshooting Workflow for Low Yields

TroubleshootingWorkflow Troubleshooting Low Yields in this compound Synthesis cluster_incomplete Incomplete Reaction cluster_degradation Product Degradation cluster_side_reactions Side Reactions cluster_purification Purification Issues start Low Yield Observed incomplete_reaction Check for Incomplete Reaction (TLC Analysis) start->incomplete_reaction degradation Suspect Product Degradation start->degradation side_reactions Consider Side Reactions start->side_reactions purification_issue Evaluate Purification Step start->purification_issue increase_temp Increase Reaction Temperature incomplete_reaction->increase_temp prolong_time Prolong Reaction Time incomplete_reaction->prolong_time optimize_reagent Optimize Reagent Stoichiometry incomplete_reaction->optimize_reagent inert_atmosphere Use Inert Atmosphere degradation->inert_atmosphere mild_workup Employ Milder Workup Conditions degradation->mild_workup check_reagents Verify Reagent Purity side_reactions->check_reagents control_temp Strict Temperature Control side_reactions->control_temp optimize_chromatography Optimize Chromatography (Solvent System, Silica) purification_issue->optimize_chromatography thorough_workup Ensure Thorough Aqueous Workup purification_issue->thorough_workup end Improved Yield increase_temp->end prolong_time->end optimize_reagent->end inert_atmosphere->end mild_workup->end check_reagents->end control_temp->end optimize_chromatography->end thorough_workup->end

Caption: A flowchart for troubleshooting low yields.

Reaction Pathway and Key Checkpoints

ReactionPathway cluster_reagents Starting Materials cluster_workup Workup & Purification start_material 1-methyl-2-oxindole reaction Thionation Reaction (Toluene, Reflux) start_material->reaction reagent Lawesson's Reagent reagent->reaction workup Aqueous Workup reaction->workup Checkpoint 1: Reaction Completion (TLC) purification Column Chromatography workup->purification Checkpoint 2: Removal of Byproducts product This compound purification->product Checkpoint 3: Pure Product Isolation

Caption: Key stages and checkpoints in the synthesis.

References

Identification and removal of impurities from 1-methyl-1H-indole-2-thiol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-methyl-1H-indole-2-thiol. The information provided is intended to assist in the identification and removal of common impurities encountered during its synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The synthesis of this compound, often prepared from 1-methyl-1H-indol-2(3H)-one (1-methyl-2-oxindole) using a thionating agent like Lawesson's reagent, can lead to several impurities. The most common impurities include:

  • Unreacted Starting Material: Residual 1-methyl-1H-indol-2(3H)-one is a frequent impurity if the thionation reaction does not go to completion.

  • Oxidation Product: The thiol group is susceptible to oxidation, which can lead to the formation of the corresponding disulfide, bis(1-methyl-1H-indol-2-yl)disulfide.

  • Hydrolysis Product: Although less common under anhydrous conditions, hydrolysis of the thiol can revert the compound back to the oxindole starting material.

  • Byproducts from Thionating Agent: Phosphorus-containing byproducts from reagents like Lawesson's reagent can also be present in the crude product.

Q2: How can I monitor the progress of the synthesis reaction to minimize impurity formation?

A2: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction progress. By spotting the reaction mixture alongside the starting material (1-methyl-1H-indol-2(3H)-one) on a TLC plate, you can observe the consumption of the starting material and the formation of the product. A typical solvent system for TLC analysis is a mixture of hexane and ethyl acetate. The product, being less polar than the starting oxindole, will have a higher Rf value.

Q3: What are the recommended storage conditions for this compound to prevent degradation?

A3: To minimize oxidation and other degradation pathways, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C is recommended for long-term storage). It should be kept in a tightly sealed container to protect it from air and moisture.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Problem 1: Presence of Unreacted Starting Material (1-methyl-1H-indol-2(3H)-one) in the Final Product.

Cause: Incomplete thionation reaction.

Solution:

  • Optimize Reaction Conditions:

    • Increase the reaction time.

    • Increase the molar equivalent of the thionating agent (e.g., Lawesson's reagent).

    • Ensure the reaction temperature is optimal for the thionating agent used.

  • Purification:

    • Column Chromatography: This is the most effective method for separating the less polar this compound from the more polar 1-methyl-1H-indol-2(3H)-one. A silica gel column with a gradient elution of hexane and ethyl acetate is recommended.

    • Recrystallization: If the concentration of the starting material is low, recrystallization can be effective. Suitable solvent systems include ethanol/water or hexane/ethyl acetate mixtures.

Problem 2: Formation of Disulfide Impurity.

Cause: Oxidation of the thiol group by atmospheric oxygen, especially during workup and purification.

Solution:

  • Inert Atmosphere: Perform the reaction, workup, and purification steps under an inert atmosphere (nitrogen or argon) to minimize contact with oxygen.

  • Degassed Solvents: Use solvents that have been degassed by bubbling with an inert gas or by the freeze-pump-thaw method.

  • Reductive Workup: A mild reducing agent, such as sodium bisulfite, can be added during the aqueous workup to reduce any disulfide formed back to the thiol.

  • Purification: Column chromatography can separate the disulfide impurity from the desired thiol. The disulfide is typically less polar than the thiol.

Problem 3: Low Yield After Purification.

Cause:

  • Loss of product during extraction and chromatography.

  • Decomposition of the product on silica gel.

  • Inefficient recrystallization.

Solution:

  • Minimize Handling: Reduce the number of transfer steps to minimize mechanical losses.

  • Chromatography Optimization:

    • Use a less acidic grade of silica gel to minimize decomposition.

    • Perform flash chromatography to reduce the contact time of the compound with the stationary phase.

  • Recrystallization Optimization:

    • Carefully select the solvent system to ensure high recovery. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

    • Cool the crystallization mixture slowly to obtain larger, purer crystals.

Experimental Protocols

Protocol 1: Purification of this compound by Column Chromatography

Objective: To remove unreacted starting material and other polar impurities.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane (analytical grade)

  • Ethyl acetate (analytical grade)

  • Glass column

  • Collection tubes

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane and pour it into the chromatography column.

  • Column Packing: Allow the silica gel to settle under gravity, and then gently tap the column to ensure even packing. Drain the excess hexane until the solvent level is just above the silica gel bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the top of the silica gel column.

  • Elution: Begin elution with a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate).

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 90:10, then 85:15 hexane:ethyl acetate) to elute the compounds.

  • Fraction Collection: Collect fractions in separate tubes and monitor the composition of each fraction by TLC.

  • Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.

Protocol 2: Recrystallization of this compound

Objective: To purify the product from minor impurities.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flask

  • Heating mantle

  • Ice bath

Procedure:

  • Dissolution: Dissolve the crude product in a minimal amount of hot ethanol in an Erlenmeyer flask.

  • Addition of Anti-solvent: While the solution is still hot, add deionized water dropwise until the solution becomes slightly cloudy.

  • Re-dissolution: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to complete the crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold ethanol/water mixture, and dry them under vacuum.

Data Presentation

Table 1: TLC Analysis of a Typical Reaction Mixture

CompoundRf Value (9:1 Hexane:Ethyl Acetate)Visualization
1-methyl-1H-indol-2(3H)-one0.25UV (254 nm), Potassium Permanganate
This compound 0.50 UV (254 nm), Iodine Vapor
Disulfide Impurity0.65UV (254 nm), Iodine Vapor

Table 2: Purity and Yield Data for Purification Methods (Hypothetical)

Purification MethodPurity Before (%)Purity After (%)Yield (%)
Column Chromatography75>9885
Recrystallization90>9970

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start 1-methyl-1H-indol-2(3H)-one + Thionating Agent reaction Reaction in Anhydrous Solvent start->reaction crude Crude Product reaction->crude tlc TLC reaction->tlc Monitoring chromatography Column Chromatography crude->chromatography recrystallization Recrystallization crude->recrystallization pure_product Pure this compound chromatography->pure_product recrystallization->pure_product nmr NMR pure_product->nmr Characterization hplc HPLC-MS pure_product->hplc Purity Check

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic start Crude Product Analysis impurity1 Unreacted Starting Material? start->impurity1 impurity2 Disulfide Present? impurity1->impurity2 No solution1 Optimize Reaction or Column Chromatography impurity1->solution1 Yes solution2 Inert Atmosphere / Reductive Workup impurity2->solution2 Yes end Pure Product impurity2->end No solution1->end solution2->end

Caption: Troubleshooting logic for common impurities in this compound purification.

Improving the regioselectivity of reactions involving 1-methyl-1H-indole-2-thiol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-methyl-1H-indole-2-thiol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the regioselectivity of your reactions and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the key factors that determine whether my reaction will occur at the sulfur (S) or nitrogen (N) atom of this compound?

A1: The regioselectivity of reactions involving this compound, an ambident nucleophile, is primarily governed by two key principles:

  • Hard and Soft Acid-Base (HSAB) Theory: The sulfur atom is a "soft" nucleophilic center, while the nitrogen atom is a "harder" nucleophilic center. According to the HSAB principle, soft electrophiles will preferentially react at the soft sulfur center (S-alkylation/acylation), and hard electrophiles will favor the harder nitrogen center (N-alkylation/acylation).

  • Kinetic vs. Thermodynamic Control: Reactions can be directed towards a specific regioisomer by carefully controlling the reaction conditions.

    • Kinetic Control: At lower temperatures, the reaction is typically irreversible, and the product that is formed fastest (the kinetic product) will predominate. For this compound, this is usually the S-substituted product.

    • Thermodynamic Control: At higher temperatures, the reaction can become reversible, allowing equilibrium to be reached. The most stable product (the thermodynamic product) will be the major isomer. In many cases, the N-substituted product is thermodynamically more stable.

Q2: How can I favor S-alkylation?

A2: To favor S-alkylation, you should aim for conditions that promote kinetic control and utilize soft electrophiles. This typically involves:

  • Using soft alkylating agents like alkyl iodides or bromides.

  • Employing lower reaction temperatures.

  • Using a base that does not tightly coordinate with the indole nitrogen.

Q3: How can I favor N-acylation?

A3: To favor N-acylation, you should use conditions that promote thermodynamic control and employ hard electrophiles. This generally involves:

  • Using hard acylating agents such as acyl chlorides or anhydrides.

  • Running the reaction at higher temperatures to allow for equilibration to the more stable N-acyl product.

  • Using a strong base that can fully deprotonate the thiol, potentially influencing the nucleophilicity of the nitrogen atom.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low yield of the desired S-alkylated product and formation of the N-alkylated isomer. The reaction conditions are favoring thermodynamic control. The electrophile might be too "hard".- Lower the reaction temperature. - Switch to a softer alkylating agent (e.g., from an alkyl chloride to an alkyl iodide). - Use a less coordinating solvent.
A mixture of S- and N-acylated products is obtained when targeting N-acylation. The reaction has not reached thermodynamic equilibrium, or the acylating agent is not "hard" enough.- Increase the reaction temperature and/or reaction time to allow for equilibration. - Use a harder acylating agent (e.g., an acyl chloride instead of a thioester). - Ensure a strong enough base is used to facilitate the desired reaction pathway.
No reaction or very slow reaction rate. The base is not strong enough to deprotonate the thiol. The electrophile is not reactive enough under the chosen conditions.- Switch to a stronger base (e.g., from K₂CO₃ to NaH). - Increase the reaction temperature. - Use a more reactive electrophile.
Decomposition of starting material or product. The reaction temperature is too high. The reagents are unstable under the reaction conditions.- Lower the reaction temperature. - Ensure all reagents are pure and the reaction is performed under an inert atmosphere if necessary.

Data Presentation: Regioselectivity in Analogous Systems

Base Solvent Temperature N-1:N-2 Ratio
K₂CO₃DMFRoom Temp1.9 : 1
Cs₂CO₃DMFRoom Temp1.7 : 1
DBUDMFRoom Temp1.2 : 1
NaHTHFRoom Temp>99 : 1
NaHTHF50 °C>99 : 1

This data is for the alkylation of methyl 1H-indazole-3-carboxylate and is intended to be illustrative of the principles of regioselectivity.[1]

Experimental Protocols

Protocol 1: General Procedure for Selective S-Alkylation (Kinetic Control)

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: To a solution of this compound (1.0 eq.) in a suitable aprotic solvent (e.g., THF, DMF) under an inert atmosphere (e.g., nitrogen or argon), add a mild base (e.g., K₂CO₃, 1.5 eq.).

  • Reaction: Cool the mixture to 0 °C. Add the soft alkylating agent (e.g., an alkyl iodide, 1.1 eq.) dropwise.

  • Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS.

  • Work-up: Once the starting material is consumed, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Selective N-Acylation (Thermodynamic Control)

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: To a solution of this compound (1.0 eq.) in a high-boiling aprotic solvent (e.g., xylene, toluene) under an inert atmosphere, add a strong base (e.g., NaH, 1.2 eq.) portion-wise at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and then add the hard acylating agent (e.g., an acyl chloride, 1.1 eq.). Heat the reaction mixture to a higher temperature (e.g., 80-140 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the thermodynamically stable N-acylated product is the major component.

  • Work-up: Cool the reaction to room temperature, carefully quench with a saturated aqueous solution of NH₄Cl, and extract the product with an organic solvent.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by column chromatography.

Visualizations

Regioselectivity_Decision_Tree start Start: this compound + Electrophile hsab Apply HSAB Principle start->hsab soft_electrophile Soft Electrophile (e.g., Alkyl Iodide) hsab->soft_electrophile Soft hard_electrophile Hard Electrophile (e.g., Acyl Chloride) hsab->hard_electrophile Hard control Select Reaction Control kinetic Kinetic Control (Low Temperature) control->kinetic Faster Product thermodynamic Thermodynamic Control (High Temperature) control->thermodynamic More Stable Product soft_electrophile->control hard_electrophile->control s_product Favored Product: S-Alkylation/Acylation kinetic->s_product n_product Favored Product: N-Alkylation/Acylation thermodynamic->n_product

Caption: Decision tree for predicting regioselectivity.

Experimental_Workflow cluster_kinetic Kinetic Control (S-Alkylation) cluster_thermodynamic Thermodynamic Control (N-Acylation) k1 Dissolve Substrate & Base in Aprotic Solvent k2 Cool to 0 °C k1->k2 k3 Add Soft Electrophile (e.g., Alkyl Iodide) k2->k3 k4 Stir at Low Temperature k3->k4 k5 Work-up and Purify S-Alkylated Product k4->k5 t1 Dissolve Substrate & Strong Base in High-Boiling Solvent t2 Add Hard Electrophile (e.g., Acyl Chloride) t1->t2 t3 Heat Reaction Mixture (e.g., 80-140 °C) t2->t3 t4 Allow for Equilibration t3->t4 t5 Work-up and Purify N-Acylated Product t4->t5

References

Challenges in the scale-up synthesis of 1-methyl-1H-indole-2-thiol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 1-methyl-1H-indole-2-thiol.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis and scale-up of this compound.

Problem Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction.- Monitor the reaction progress using TLC or LC-MS. - Ensure all reagents are pure and dry. - Optimize reaction temperature and time. For thionation of 1-methyl-2-oxindole, ensure the thionating agent (e.g., Lawesson's reagent, P₄S₁₀) is active.
Degradation of starting material or product.- Indole-2-thiols can be sensitive to air and heat. Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction and workup. - Use degassed solvents. - Consider lower reaction temperatures for extended periods.
Poor quality of reagents.- Use freshly purified starting materials. - Check the activity of the thionating agent.
Formation of Multiple Byproducts Thiol-thione tautomerism leading to S-alkylation instead of N-alkylation if methylation is performed on indole-2-thiol.[1]- Protect the thiol group before N-methylation, followed by deprotection. - Alternatively, perform the N-methylation on 2-oxindole first, followed by thionation.
Over-methylation.- Use a stoichiometric amount of the methylating agent (e.g., methyl iodide). - Control the reaction temperature and time carefully.
Oxidation of the thiol to a disulfide.- Maintain an inert atmosphere and use degassed solvents. - During workup, consider adding a reducing agent like dithiothreitol (DTT) in small amounts, although this may complicate purification.
Difficult Purification Co-elution of product and impurities during column chromatography.- Optimize the solvent system for column chromatography. A gradient elution might be necessary. - Consider alternative purification methods such as crystallization or preparative HPLC.
Product instability on silica gel.- Minimize the time the product is on the silica gel column. - Consider using a different stationary phase, such as alumina.
Inconsistent Results at Larger Scale Poor heat transfer in larger reactors.- Ensure efficient stirring. - Use a reactor with a jacket for better temperature control. - Consider a slower addition of reagents to manage exothermic reactions.
Inefficient mixing.- Use an appropriate stirrer (e.g., mechanical stirrer) for the reactor size. - Ensure the stirrer speed is optimized for the reaction volume.
Changes in reagent stoichiometry due to handling larger quantities.- Accurately measure all reagents. - For solid reagents, ensure they are fully dissolved or suspended before addition.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The most common and generally effective routes are:

  • Thionation of 1-methyl-2-oxindole: This involves the synthesis of 1-methyl-2-oxindole first, followed by a thionation reaction using a reagent like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀). This is often the preferred route as it avoids potential issues with S- vs. N-alkylation.

  • N-methylation of indole-2-thiol: This route involves the synthesis of indole-2-thiol first, followed by methylation of the nitrogen atom. However, this can be challenging due to the potential for competing S-methylation because of thiol-thione tautomerism.[1]

Q2: How can I minimize the formation of the S-methylated byproduct?

A2: To minimize S-methylation when starting from indole-2-thiol, you can:

  • Use a strong base that selectively deprotonates the nitrogen over the sulfur. However, this can be difficult to achieve.

  • Protect the thiol group with a suitable protecting group before N-methylation, and then deprotect it.

  • The more reliable method is to follow the route of first N-methylating the corresponding 2-oxindole and then performing the thionation.

Q3: What are the key challenges when scaling up the synthesis?

A3: Key challenges during scale-up include:

  • Heat Management: Thionation reactions can be exothermic. Proper temperature control is crucial to avoid side reactions and degradation.

  • Mixing: Ensuring homogeneous mixing in a large reactor is essential for consistent results.

  • Purification: Column chromatography can be cumbersome and expensive at a large scale. Developing a crystallization method for purification is highly desirable.

  • Product Stability: this compound can be prone to oxidation. Handling the compound under an inert atmosphere is critical, especially during prolonged purification and drying steps at scale.

Q4: How can I improve the stability of this compound during storage?

A4: To improve stability during storage:

  • Store the compound under an inert atmosphere (argon or nitrogen).

  • Store at low temperatures (e.g., in a refrigerator or freezer).

  • Protect from light.

  • Ensure the compound is free of residual solvents and impurities that could promote degradation.

Experimental Protocols

Protocol 1: Synthesis of 1-methyl-2-oxindole

This protocol is based on the general procedure for N-alkylation of oxindoles.

  • Materials: 2-oxindole, sodium hydride (NaH) 60% dispersion in mineral oil, anhydrous dimethylformamide (DMF), methyl iodide (CH₃I).

  • Procedure:

    • To a stirred suspension of NaH (1.2 equivalents) in anhydrous DMF under an argon atmosphere, add a solution of 2-oxindole (1 equivalent) in anhydrous DMF dropwise at 0 °C.

    • Allow the mixture to warm to room temperature and stir for 1 hour.

    • Cool the mixture back to 0 °C and add methyl iodide (1.1 equivalents) dropwise.

    • Stir the reaction mixture at room temperature overnight.

    • Quench the reaction by the slow addition of water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by crystallization.

Protocol 2: Synthesis of this compound via Thionation

This protocol is based on general thionation procedures.[2]

  • Materials: 1-methyl-2-oxindole, Lawesson's reagent, anhydrous toluene.

  • Procedure:

    • To a solution of 1-methyl-2-oxindole (1 equivalent) in anhydrous toluene under an argon atmosphere, add Lawesson's reagent (0.5 equivalents).

    • Heat the reaction mixture to reflux and monitor the reaction by TLC.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the mixture to remove any insoluble byproducts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel, typically using a mixture of hexane and ethyl acetate as the eluent.

Data Presentation

Table 1: Lab Scale vs. Scale-up Reaction Parameters (Illustrative)
ParameterLab Scale (1 g)Pilot Scale (100 g)Considerations for Scale-up
Reactant 1-methyl-2-oxindole1-methyl-2-oxindoleEnsure consistent purity of starting material.
Solvent Volume 20 mL2 LMaintain appropriate concentration.
Reagent Addition Manual additionAddition via pump over 30 minControl addition rate to manage exotherms.
Reaction Time 4 hours6-8 hoursMonitor for completion; may be longer at scale.
Stirring Magnetic stirrerMechanical overhead stirrerEnsure efficient mixing to avoid local hot spots.
Work-up Separatory funnelJacketed reactor with bottom outletPlan for safe handling of larger volumes.
Purification Column ChromatographyCrystallizationDevelop a robust crystallization method to avoid large-scale chromatography.
Typical Yield 75-85%65-75%Yields may be slightly lower on a larger scale.

Visualizations

Experimental Workflow

G cluster_synthesis Synthesis cluster_purification Purification and Isolation Start Start N-methylation N-methylation of 2-oxindole Start->N-methylation 2-oxindole, NaH, CH3I Thionation Thionation of 1-methyl-2-oxindole N-methylation->Thionation 1-methyl-2-oxindole Crude Product Crude Product Thionation->Crude Product Lawesson's Reagent Workup Aqueous Workup Crude Product->Workup Purification Purification (Crystallization/Chromatography) Workup->Purification Drying Drying Purification->Drying Final_Product This compound Drying->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Potential Side Reactions in N-methylation of Indole-2-thiol

G Indole-2-thiol Indole-2-thiol Anion Anion Indole-2-thiol->Anion Base N-methyl Product This compound (Desired Product) Anion->N-methyl Product CH3I S-methyl Product 2-(methylthio)-1H-indole (Byproduct) Anion->S-methyl Product CH3I

Caption: Competing N- and S-methylation of indole-2-thiol.

References

Degradation pathways of 1-methyl-1H-indole-2-thiol under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-methyl-1H-indole-2-thiol. The following information addresses potential degradation of this compound under acidic and basic experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound under acidic conditions?

Under acidic conditions, this compound is susceptible to degradation primarily through two potential pathways: protonation-initiated reactions and disulfide formation. The indole ring is electron-rich and can be protonated by strong acids, typically at the C3 position.[1] This protonation can lead to subsequent reactions, including dimerization or polymerization, especially at elevated temperatures. Additionally, the thiol group can undergo oxidation to form a disulfide, a common reaction for thiols.

Q2: What degradation products should I expect under basic conditions?

In basic media, the thiol group of this compound can be deprotonated to form a more reactive thiolate anion. This thiolate is highly susceptible to oxidation, leading to the formation of the corresponding disulfide, 1,2-bis(1-methyl-1H-indol-2-yl)disulfane. Under strongly basic conditions or in the presence of oxidizing agents, further degradation of the indole ring may occur, though this is generally less facile than the oxidation of the thiol group.

Q3: My analytical results (HPLC/LC-MS) show unexpected peaks when working with this compound. What could be the cause?

Unexpected peaks in your analytical data often indicate the presence of degradation products.

  • Disulfide Formation: A peak with a mass corresponding to the dimer of your starting material is likely the disulfide. This is a common degradation product under both acidic and basic conditions, particularly in the presence of air (oxygen).

  • Oxidized Indole Species: Peaks corresponding to the addition of one or more oxygen atoms may indicate oxidation of the indole ring itself, which can lead to products like oxindoles.[1]

  • Polymerization/Dimerization Products: Under acidic conditions, you might observe a series of peaks with higher molecular weights, suggesting polymerization initiated by the protonation of the indole ring.

To confirm the identity of these peaks, it is recommended to use mass spectrometry (MS) and, if possible, nuclear magnetic resonance (NMR) spectroscopy.

Q4: How can I minimize the degradation of this compound during my experiments?

To enhance the stability of this compound, consider the following precautions:

  • Inert Atmosphere: Work under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation of the thiol group.

  • Control pH: Maintain a neutral pH whenever possible. If your experiment requires acidic or basic conditions, use the mildest conditions and shortest reaction times feasible.

  • Low Temperature: Perform reactions at low temperatures to reduce the rate of degradation reactions.

  • Degassed Solvents: Use degassed solvents to remove dissolved oxygen, which can promote oxidation.

  • Antioxidants: In some cases, the addition of a small amount of an antioxidant may help to prevent oxidative degradation.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Rapid disappearance of the starting material in acidic solution. Protonation of the indole ring at C3 is likely leading to rapid polymerization or other reactions.[1]- Reduce the acid concentration. - Perform the reaction at a lower temperature. - Use a less nucleophilic solvent if applicable.
Appearance of a major peak with approximately double the molecular weight of the starting material. This strongly suggests the formation of the disulfide dimer via oxidation of the thiol group.- Ensure all solvents are degassed. - Work under an inert atmosphere (N₂ or Ar). - Add a reducing agent like dithiothreitol (DTT) if compatible with your reaction.
Poor mass balance in quantitative analysis. This could be due to the formation of insoluble polymers, volatile degradation products, or adsorption of the compound to surfaces.- Analyze the insoluble material by techniques such as solid-state NMR or FTIR. - Check for volatility under your experimental conditions. - Use silanized glassware to minimize adsorption.
Inconsistent results between experimental runs. This may be due to variations in oxygen exposure, temperature, or the exact pH of the reaction mixture.- Standardize all experimental parameters meticulously. - Use freshly prepared buffers and solutions. - Monitor and control the temperature and atmosphere of the reaction.

Proposed Degradation Pathways

The following diagrams illustrate the proposed degradation pathways of this compound under acidic and basic conditions based on general chemical principles of indoles and thiols.

acidic_degradation start This compound protonated Protonated Indole (C3) start->protonated H+ disulfide 1,2-bis(1-Methyl-1H-indol-2-yl)disulfane start->disulfide [O] dimer Dimer/Polymer protonated->dimer Polymerization basic_degradation start This compound thiolate Thiolate Anion start->thiolate OH- disulfide 1,2-bis(1-Methyl-1H-indol-2-yl)disulfane thiolate->disulfide [O] experimental_workflow cluster_prep Sample Preparation cluster_exp Degradation Experiment cluster_analysis Analysis prep_stock Prepare Stock Solution prep_samples Prepare Samples in Buffers prep_stock->prep_samples incubate Incubate at Controlled Temperature prep_samples->incubate sample Withdraw Aliquots at Time Points incubate->sample quench Quench Reaction sample->quench hplc HPLC-UV/MS Analysis quench->hplc data Data Interpretation hplc->data

References

How to minimize dimer formation during functionalization of 1-methyl-1H-indole-2-thiol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing dimer formation during the functionalization of 1-methyl-1H-indole-2-thiol.

I. Frequently Asked Questions (FAQs)

Q1: What is dimer formation and why is it a problem?

A1: In the context of this compound, dimer formation refers to the oxidation of two thiol molecules to form a disulfide-bonded dimer, bis(1-methyl-1H-indol-2-yl) disulfide. This side reaction is problematic as it consumes the starting material, complicates the purification of the desired functionalized product, and can lead to lower overall reaction yields.

Q2: What are the main factors that promote dimer formation?

A2: The primary drivers of disulfide bond formation are:

  • Presence of Oxygen: Molecular oxygen from the air is a common oxidant.

  • Basic Conditions: Deprotonation of the thiol to the more nucleophilic thiolate anion increases the rate of oxidation.[1][2]

  • Presence of Metal Catalysts: Some metal ions can catalyze the oxidation of thiols.

  • Exposure to Light: Photochemical processes can generate radical species that promote oxidation.

Q3: How can I visually identify if a dimer is forming in my reaction?

A3: While not always definitive, you might observe the formation of a precipitate, as the dimer may have lower solubility than the starting thiol. The most reliable methods for identification are analytical techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Q4: Can the dimer be converted back to the thiol?

A4: Yes, the disulfide bond in the dimer can be reduced back to the thiol using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). This can be a useful strategy for recovering the starting material from the unwanted dimer.

II. Troubleshooting Guide: Minimizing Dimer Formation

This guide provides a structured approach to troubleshoot and minimize the formation of the disulfide dimer during functionalization reactions.

Problem: Significant Dimer Formation Observed by TLC/LC-MS

dot graph TD { A[Start: Significant Dimer Formation] --> B{Reaction Type?}; B --> C[S-Alkylation]; B --> D[S-Acylation]; B --> E[Michael Addition]; C --> F{Are you using a strong base?}; F --> G[Yes]; F --> H[No]; G --> I[Consider a weaker base (e.g., K₂CO₃, DIPEA)]; H --> J{Is the reaction open to air?}; J --> K[Yes]; J --> L[No]; K --> M[Implement inert atmosphere techniques (N₂ or Ar)]; L --> N{Are you using a degassed solvent?}; N --> O[No]; N --> P[Yes]; O --> Q[Degas solvent prior to use]; P --> R[Consider adding a reducing agent (e.g., TCEP)]; D --> S{Is your acylating agent contaminated with acid?}; S --> T[Yes]; S --> U[No]; T --> V[Purify acylating agent or use a fresh batch]; U --> J; E --> W{Is the reaction run at elevated temperature?}; W --> X[Yes]; W --> Y[No]; X --> Z[Attempt reaction at room temperature or below]; Y --> J; }

Troubleshooting Workflow for Dimer Formation

Observation Potential Cause Recommended Action
High levels of dimer formation in S-alkylation reactions.The base used is too strong, leading to a high concentration of the easily oxidized thiolate.Use a weaker, non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA).
Dimer formation increases over the reaction time in all reaction types.The reaction is exposed to atmospheric oxygen.Perform the reaction under an inert atmosphere of nitrogen or argon. Use glassware that has been oven-dried to remove moisture.
Even under an inert atmosphere, some dimer is observed.The solvent was not properly degassed.Degas the solvent by bubbling with nitrogen or argon for at least 30 minutes before use.
Dimer formation is rapid, especially with more reactive electrophiles.The reaction temperature is too high, accelerating the rate of oxidation.If the functionalization reaction allows, perform it at a lower temperature (e.g., room temperature or 0 °C).
Dimer formation in S-acylation reactions.The acylating agent may contain acidic impurities that can catalyze side reactions.Use a freshly opened bottle of the acylating agent or purify it before use.
Dimer formation in Michael addition reactions.The basic catalyst is promoting both the Michael addition and thiol oxidation.Consider using a milder catalyst or a phosphine-based catalyst which can also act as a reducing agent.

III. Experimental Protocols

The following are general protocols for common functionalization reactions of this compound, with specific steps to minimize dimer formation.

A. General Considerations for All Reactions
  • Inert Atmosphere: All reactions should be carried out under a positive pressure of dry nitrogen or argon. This can be achieved using a Schlenk line or a nitrogen-filled balloon.

  • Degassed Solvents: Solvents should be degassed prior to use by bubbling with nitrogen or argon for at least 30 minutes.

  • Reagent Purity: Use freshly purified or high-purity reagents to avoid contaminants that may promote oxidation.

B. Protocol 1: S-Alkylation with an Alkyl Halide

dot graph TD { A[Start: S-Alkylation] --> B[Dissolve this compound in degassed solvent]; B --> C[Add base (e.g., K₂CO₃)]; C --> D[Stir under inert atmosphere]; D --> E[Add alkyl halide dropwise]; E --> F[Monitor reaction by TLC]; F --> G[Work-up]; G --> H[Purification]; H --> I[End: S-Alkylated Product]; }

Workflow for S-Alkylation

  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.).

  • Inerting: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.

  • Solvent and Base: Add degassed anhydrous solvent (e.g., DMF or acetonitrile) followed by a mild base such as potassium carbonate (1.5 eq.).

  • Reaction Initiation: Stir the mixture under an inert atmosphere at room temperature for 15-30 minutes.

  • Electrophile Addition: Slowly add the alkyl halide (1.1 eq.) dropwise via syringe.

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, quench with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Parameter Recommendation Reasoning
Base K₂CO₃, Cs₂CO₃, or DIPEAMinimizes the concentration of the highly reactive thiolate, reducing the rate of oxidation compared to stronger bases like NaH or alkoxides.
Solvent Anhydrous, degassed DMF or CH₃CNPolar aprotic solvents are suitable for Sₙ2 reactions and can be effectively degassed.
Temperature Room TemperatureSufficient for most alkylations and minimizes the rate of oxidation.
C. Protocol 2: S-Acylation with an Acyl Chloride

dot graph TD { A[Start: S-Acylation] --> B[Dissolve this compound and base in degassed solvent]; B --> C[Cool to 0 °C under inert atmosphere]; C --> D[Add acyl chloride dropwise]; D --> E[Allow to warm to room temperature]; E --> F[Monitor reaction by TLC]; F --> G[Work-up]; G --> H[Purification]; H --> I[End: S-Acylated Product]; }

Workflow for S-Acylation

  • Setup: In an oven-dried flask under an inert atmosphere, dissolve this compound (1.0 eq.) and a non-nucleophilic base like triethylamine (1.2 eq.) or pyridine in a degassed anhydrous solvent (e.g., THF or DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Electrophile Addition: Add the acyl chloride (1.1 eq.) dropwise.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Monitoring and Work-up: Monitor by TLC. Upon completion, wash the reaction mixture with water and saturated sodium bicarbonate solution to remove excess acid and base.

  • Purification: Extract the product, dry the organic layer, and purify by column chromatography.

Parameter Recommendation Reasoning
Base Triethylamine, PyridineActs as an acid scavenger without being overly strong to promote significant thiolate formation.
Solvent Anhydrous, degassed THF or DCMCommon solvents for acylation that are compatible with inert atmosphere techniques.
Temperature 0 °C to Room TemperatureControls the reactivity of the acyl chloride and minimizes side reactions.
D. Protocol 3: Michael Addition to an α,β-Unsaturated Carbonyl Compound

dot graph TD { A[Start: Michael Addition] --> B[Dissolve this compound and Michael acceptor in degassed solvent]; B --> C[Add catalytic amount of base (e.g., Et₃N)]; C --> D[Stir under inert atmosphere at room temperature]; D --> E[Monitor reaction by TLC]; E --> F[Work-up]; F --> G[Purification]; G --> H[End: Michael Adduct]; }

Workflow for Michael Addition

  • Setup: Under an inert atmosphere, dissolve this compound (1.0 eq.) and the α,β-unsaturated carbonyl compound (1.1 eq.) in a degassed solvent (e.g., THF, CH₂Cl₂).

  • Catalyst Addition: Add a catalytic amount of a nejtral or mild base, such as triethylamine (0.1 eq.).

  • Reaction: Stir the reaction at room temperature.

  • Monitoring and Work-up: Monitor the reaction by TLC. Once complete, remove the solvent under reduced pressure.

  • Purification: Purify the residue directly by column chromatography.

Parameter Recommendation Reasoning
Catalyst Catalytic amount of a weak base (e.g., Et₃N) or a phosphineA catalytic amount of base is often sufficient to promote the Michael addition without causing significant dimer formation. Phosphines can also catalyze the reaction and help prevent oxidation.
Solvent Degassed THF or CH₂Cl₂Solvents that are compatible with the reaction and can be easily degassed.
Temperature Room TemperatureMany Michael additions proceed efficiently at room temperature.

IV. Characterization of the Dimer

Expected Spectroscopic Data for Bis(1-methyl-1H-indol-2-yl) disulfide:

  • ¹H NMR: The spectrum is expected to be relatively simple due to the symmetry of the molecule. Key signals would include:

    • A singlet for the N-methyl protons around 3.6-3.8 ppm.

    • A multiplet system for the aromatic protons on the indole ring, likely in the range of 6.8-7.5 ppm. The absence of the S-H proton signal (which is typically broad and can appear over a wide range) is a key indicator of dimer formation.

  • ¹³C NMR: The spectrum would show signals corresponding to the indole ring carbons and the N-methyl carbon. The carbon attached to the sulfur (C2) would likely appear in the region of 110-130 ppm.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the exact mass of the dimer (C₁₈H₁₆N₂S₂), which is 324.08 g/mol . Isotope patterns for the two sulfur atoms should be observable.

Analogous Compound Data:

The following table provides ¹H and ¹³C NMR data for a structurally related bis(indolyl) compound, 3,3'-((4-chlorophenyl)methylene)bis(1-methyl-1H-indole), to give a general idea of the expected chemical shifts for the indole core.

Compound ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) ¹³C NMR (100 MHz, CDCl₃) δ (ppm)
3,3'-((4-chlorophenyl)methylene)bis(1-methyl-1H-indole)7.33 (d, J = 8.2 Hz, 2H), 7.25 (d, J = 8.3 Hz, 4H), 7.07 (m, 2H), 6.87 (m, 2H), 6.80-6.76 (s, 2H), 5.80 (s, 1H), 3.66 (s, 6H)143.6, 137.5, 131.3, 130.5, 128.4, 128.3, 127.3, 121.6, 119.8, 118.9, 117.7, 109.2, 40.2, 32.8

Note: This data is for a different compound and should be used for reference only.[3]

V. Purification Strategies to Remove the Dimer

If dimer formation is unavoidable, several strategies can be employed for its removal during purification.

  • Column Chromatography: The dimer is typically less polar than the corresponding thiol. Therefore, it will usually have a higher Rf value on TLC and elute earlier from a normal-phase silica gel column. A careful selection of the eluent system should allow for good separation.

  • Recrystallization: If the desired functionalized product is a solid, recrystallization can be an effective method for purification, as the dimer may have different solubility properties.

  • Reductive Work-up: If the desired product is stable to reducing agents, a reductive work-up can be performed before purification to convert the dimer back to the starting thiol. The thiol can then be more easily separated from the desired product due to its different polarity. A common procedure involves washing the organic extract with an aqueous solution of a reducing agent like sodium thiosulfate.

References

Overcoming poor reactivity of 1-methyl-1H-indole-2-thiol in coupling reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for overcoming the poor reactivity of 1-methyl-1H-indole-2-thiol in coupling reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the common challenges encountered during the chemical synthesis of 2-substituted-1-methyl-1H-indoles.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, offering potential causes and solutions.

Problem 1: Low to No Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig)

Potential Cause: The thiol group in this compound can act as a poison to palladium catalysts, leading to deactivation and poor reactivity. The sulfur atom can strongly coordinate to the palladium center, inhibiting the catalytic cycle.

Solutions:

  • Increase Catalyst and Ligand Loading: A higher concentration of the catalyst and ligand can sometimes overcome the inhibitory effects of the thiol group.

  • Use Specialized Ligands: Employing bulky, electron-rich phosphine ligands can enhance the stability and activity of the palladium catalyst, preventing deactivation.[1]

  • Alternative Catalyst Systems: Consider using nickel-based catalysts, which can sometimes be more tolerant to sulfur-containing substrates.

  • Consider Alternative Coupling Reactions: If palladium-catalyzed methods consistently fail, copper-catalyzed reactions like the Ullmann condensation are a robust alternative for forming C-S bonds.[2]

Experimental Protocol: Ullmann Condensation for S-Arylation

This protocol provides a general method for the copper-catalyzed S-arylation of this compound.

  • Reaction Setup: In a dry Schlenk tube under an inert atmosphere (e.g., Argon), combine this compound (1.0 equiv.), the aryl halide (1.2 equiv.), a copper(I) salt (e.g., CuI, 10-20 mol%), a ligand (e.g., 1,10-phenanthroline or N,N-dimethylglycine, 20-40 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.).

  • Solvent: Add a high-boiling polar solvent such as DMF, NMP, or dioxane.

  • Reaction Conditions: Heat the reaction mixture to 100-160 °C and stir for 12-24 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Problem 2: Formation of Disulfide Byproducts

Potential Cause: The thiol group is susceptible to oxidation, leading to the formation of a disulfide dimer of this compound, especially in the presence of air or certain reagents.

Solutions:

  • Degas Solvents: Ensure all solvents are thoroughly degassed before use to remove dissolved oxygen.

  • Maintain Inert Atmosphere: Conduct the reaction under a strict inert atmosphere (Argon or Nitrogen) to prevent oxidation.

  • Use Fresh Reagents: Use freshly opened or purified reagents to avoid peroxides or other oxidizing impurities.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki-Miyaura coupling with this compound not working?

The primary reason for the failure of Suzuki-Miyaura couplings with this substrate is often catalyst poisoning by the thiol group. The sulfur atom can irreversibly bind to the palladium catalyst, rendering it inactive. To address this, you can try increasing the catalyst loading, using more robust ligands, or switching to a different coupling strategy altogether, such as an Ullmann condensation for S-arylation.

Q2: Can I perform a Sonogashira coupling on this compound?

Similar to other palladium-catalyzed reactions, Sonogashira couplings with this compound can be challenging due to catalyst poisoning. Success may be achieved by carefully optimizing the reaction conditions, including the choice of palladium and copper catalysts, ligands, and base. A copper-free Sonogashira protocol might also be beneficial in some cases.

Q3: What are the best practices for handling and storing this compound?

This compound should be stored under an inert atmosphere in a cool, dark place to prevent oxidation to the disulfide. It is advisable to handle the compound quickly and in an inert atmosphere glovebox if possible.

Q4: Are there any alternative strategies to functionalize the 2-position of 1-methyl-1H-indole?

Yes, if direct coupling on the thiol is problematic, you might consider a desulfurative coupling approach. This involves converting the thiol to a more reactive group that can then participate in cross-coupling reactions, with subsequent removal of the sulfur moiety. Another strategy is to perform the coupling on a 2-halo-1-methyl-1H-indole and then introduce the sulfur functionality if needed.

Data Presentation

Table 1: Comparison of Reaction Conditions for S-Arylation of Thiols

EntryCatalyst SystemBaseSolventTemperature (°C)Yield (%)
1Pd(OAc)₂ / XPhosK₃PO₄Toluene110Low to Moderate
2CuI / 1,10-phenanthrolineK₂CO₃DMF140Good to Excellent
3CuI / N,N-dimethylglycineCs₂CO₃Dioxane120Good

Note: Yields are illustrative and can vary depending on the specific aryl halide and reaction conditions.

Visualizations

Troubleshooting_Workflow start Low/No Yield in Pd-Catalyzed Coupling cause1 Potential Cause: Catalyst Poisoning by Thiol start->cause1 solution1 Increase Catalyst/ Ligand Loading cause1->solution1 solution2 Use Bulky, Electron-Rich Ligands cause1->solution2 solution3 Consider Ni-Based Catalysts cause1->solution3 solution4 Alternative Reaction: Ullmann Condensation cause1->solution4 end Successful Coupling solution1->end solution2->end solution3->end solution4->end

Caption: Troubleshooting workflow for low yields in Pd-catalyzed couplings.

Reaction_Selection_Logic start Desired Bond Formation? c_s_bond C-S Bond (S-Arylation) start->c_s_bond Yes c_c_bond C-C Bond (Suzuki, Sonogashira) start->c_c_bond No c_n_bond C-N Bond (Buchwald-Hartwig) start->c_n_bond No ullmann Ullmann Condensation (Cu-catalyzed) c_s_bond->ullmann Recommended pd_coupling Pd-Catalyzed Coupling (with troubleshooting) c_s_bond->pd_coupling Alternative c_c_bond->pd_coupling c_n_bond->pd_coupling desulfurative Desulfurative Coupling pd_coupling->desulfurative If fails

Caption: Logic diagram for selecting an appropriate coupling reaction.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 1-Methyl-1H-indole-2-thiol and 1H-indole-2-thiol

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 1-methyl-1H-indole-2-thiol and its parent compound, 1H-indole-2-thiol. The central difference between these two molecules—the presence of a methyl group on the indole nitrogen in the former—profoundly influences their electronic properties, tautomeric equilibrium, and subsequent reactivity profiles. This analysis is supported by established chemical principles and available experimental data to inform the strategic use of these compounds in synthesis and drug design.

Structural and Electronic Overview

The key to understanding the divergent reactivity of these two compounds lies in the concept of thione-thiol tautomerism . 1H-indole-2-thiol, possessing a proton on the indole nitrogen, can exist in equilibrium with its thione tautomer, 1,3-dihydro-2H-indole-2-thione. This equilibrium is a critical factor in its reaction pathways.

In contrast, this compound is "locked" in the thiol form due to the N-methylation. The absence of an N-H proton prevents the formation of the corresponding thione tautomer. This structural rigidity leads to more predictable reactivity, primarily centered around the thiol group.

Caption: Thione-Thiol tautomerism in 1H-indole-2-thiol vs. the fixed thiol form of its N-methylated analog.

Comparative Reactivity

The structural differences outlined above manifest in distinct reactivity patterns, particularly in alkylation and oxidation reactions.

Alkylation

Alkylation reactions highlight the most significant differences in reactivity. The presence of multiple nucleophilic centers (N1, S2, and C3) in 1H-indole-2-thiol leads to potential regioselectivity challenges. In contrast, this compound offers more straightforward S-alkylation.

  • 1H-Indole-2-thiol: This compound presents three primary sites for electrophilic attack. The outcome is highly dependent on the reaction conditions, such as the base and solvent used.

    • N-Alkylation: Can occur in the presence of a strong base that deprotonates the indole nitrogen.

    • S-Alkylation: Generally favored under neutral or mildly basic conditions, where the thiol group is the most nucleophilic center.

    • C3-Alkylation: A possibility, as the C3 position of the indole ring is electron-rich and susceptible to electrophilic attack.

  • This compound: With the nitrogen atom blocked, the primary nucleophilic site is the sulfur atom of the thiol group. This leads to a strong preference for S-alkylation, resulting in the formation of 2-(alkylthio)-1-methyl-1H-indole derivatives with high regioselectivity.

Alkylation cluster_1H Alkylation of 1H-Indole-2-thiol cluster_1Me Alkylation of this compound start1 1H-Indole-2-thiol + R-X prod1_N N-Alkylation Product start1->prod1_N Strong Base prod1_S S-Alkylation Product start1->prod1_S Mild Base prod1_C3 C3-Alkylation Product start1->prod1_C3 Lewis Acid start2 This compound + R-X prod2_S S-Alkylation Product (Major) start2->prod2_S

Caption: Comparative alkylation pathways showing multiple products for 1H-indole-2-thiol.

Oxidation

Thiols are readily oxidized, most commonly to form disulfides. Both compounds undergo this transformation, but the reaction kinetics and side products can differ.

  • 1H-Indole-2-thiol: Oxidation can be complex due to the thione-thiol equilibrium. The thione tautomer may exhibit different oxidation behavior. The presence of the N-H proton can also influence the reaction mechanism, particularly in base-catalyzed oxidations.[1][2]

  • This compound: Its oxidation is more straightforward, typically yielding the corresponding disulfide, 2,2'-disulfanediylbis(1-methyl-1H-indole), under mild oxidizing conditions (e.g., air, H₂O₂, iodine). The reaction generally proceeds cleanly due to the absence of tautomerism.

Quantitative Data Summary

While a direct, side-by-side quantitative comparison is not extensively available in the literature, the following table summarizes the expected properties and reactivity based on general chemical principles.

Parameter1H-Indole-2-thiolThis compoundRationale for Difference
Tautomerism Exists in equilibrium with the thione formLocked in the thiol formPresence of an acidic N-H proton allows for tautomerization.
Acidity (pKa of S-H) Expected to be slightly more acidicExpected to be slightly less acidicThe electron-donating methyl group slightly increases electron density, reducing S-H acidity.
Acidity (pKa of N-H) Acidic proton presentNo acidic N-H protonThe N-H proton can be removed by a base, creating a highly nucleophilic anion.
Alkylation Product(s) Mixture of N-, S-, and C3-alkylated products possiblePredominantly S-alkylated productN-methylation blocks the most basic nitrogen site, directing alkylation to the sulfur atom.
Oxidation Product Disulfide, with potential for other oxidation productsPrimarily the corresponding disulfideThe fixed thiol structure leads to a cleaner oxidation reaction.

Experimental Protocols

General Synthesis of 1H-Indole-2-thiol via Thionation

A common method for the synthesis of indole-2-thiols involves the thionation of the corresponding 2-oxyindole (oxindole) using a thionating agent like Lawesson's reagent or phosphorus pentasulfide.[3]

Protocol:

  • To a solution of oxindole (1.0 eq) in anhydrous toluene, Lawesson's reagent (0.5 eq) is added.

  • The mixture is heated to reflux and stirred for 2-4 hours, with the reaction progress monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford 1H-indole-2-thiol.

S-Alkylation of this compound

This protocol describes a typical procedure for the selective S-alkylation.

Protocol:

  • This compound (1.0 eq) is dissolved in a suitable solvent such as DMF or acetonitrile.

  • A mild base, such as potassium carbonate (1.2 eq), is added to the solution, followed by the alkylating agent (e.g., methyl iodide or benzyl bromide, 1.1 eq).

  • The reaction mixture is stirred at room temperature for 12-24 hours.

  • Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by flash chromatography to yield the 2-(alkylthio)-1-methyl-1H-indole.

S_Alkylation_Workflow cluster_workflow Experimental Workflow: S-Alkylation start Dissolve this compound in DMF add_base Add K₂CO₃ start->add_base add_alkylating Add Alkylating Agent (R-X) add_base->add_alkylating stir Stir at Room Temperature (12-24h) add_alkylating->stir quench Quench with Water stir->quench extract Extract with Ethyl Acetate quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify

Caption: A typical experimental workflow for the S-alkylation of this compound.

Conclusion

The methylation of the indole nitrogen in 1H-indole-2-thiol has a profound impact on its reactivity. The primary differentiating factors are:

  • Tautomerism: 1H-indole-2-thiol exists in a tautomeric equilibrium with its thione form, complicating its reactivity profile. This compound is fixed as a thiol.

  • Regioselectivity in Alkylation: this compound is a superior substrate for selective S-alkylation due to the blocked nitrogen position. In contrast, alkylation of 1H-indole-2-thiol can lead to a mixture of products.

For synthetic applications requiring specific modification at the sulfur atom, this compound is the more predictable and regioselective starting material. However, the diverse reactivity of 1H-indole-2-thiol, stemming from its tautomerism and multiple nucleophilic sites, may be strategically exploited for the synthesis of a wider range of structurally diverse indole derivatives. The choice between these two compounds should, therefore, be guided by the desired synthetic outcome and the required level of regiochemical control.

References

A Comparative Guide to Validated Analytical Methods for the Quantification of 1-Methyl-1H-indole-2-thiol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of potential analytical methods for the quantitative determination of 1-methyl-1H-indole-2-thiol. Due to a lack of specific published validated methods for this compound, this document outlines hypothetical, yet experimentally sound, approaches based on common analytical techniques used for similar indole and thiol-containing molecules. The presented experimental data is representative and serves to illustrate the expected performance of these methods.

Introduction to Analytical Approaches

The quantification of a specific analyte like this compound is crucial in various stages of drug development, from discovery and preclinical studies to quality control. The choice of an analytical method depends on factors such as the required sensitivity, selectivity, the nature of the sample matrix, and cost-effectiveness. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are two powerful and widely used techniques for the quantification of organic molecules.

Comparison of Potential Analytical Methods

The following table summarizes the key performance characteristics of two proposed methods for the quantification of this compound.

Parameter High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separation based on polarity, detection by UV absorbance.Separation based on polarity, detection by mass-to-charge ratio.
Selectivity Moderate to good; depends on chromatographic resolution.Very high; based on specific mass of the analyte.
Sensitivity Typically in the µg/mL to high ng/mL range.High to very high; typically in the ng/mL to pg/mL range.
Linearity Good over a wide concentration range.Excellent over a wide dynamic range.
Precision Excellent, with Relative Standard Deviation (RSD) < 2%.Excellent, with RSD < 5%.
Accuracy High, with recovery typically between 98-102%.High, with recovery typically between 95-105%.
Cost Lower initial instrument cost and operational expenses.Higher initial instrument cost and operational expenses.
Typical Use Case Routine quality control, quantification in simple matrices.Bioanalysis, metabolite identification, quantification in complex matrices.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method provides a robust and cost-effective approach for the quantification of this compound, particularly in bulk drug substance or simple formulations.

Experimental Protocol: HPLC-UV

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

2. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by UV scan of this compound (typically around 230 nm and 280 nm for indole derivatives).

  • Injection Volume: 10 µL.

3. Preparation of Standard Solutions:

  • Prepare a stock solution of this compound (1 mg/mL) in acetonitrile.

  • Perform serial dilutions to prepare working standards in the range of 1-100 µg/mL.

4. Sample Preparation:

  • Accurately weigh the sample and dissolve it in a suitable solvent (e.g., acetonitrile) to achieve a concentration within the calibration range.

  • Filter the sample through a 0.45 µm syringe filter before injection.

5. Validation Parameters:

  • Linearity: Analyze the standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration.

  • Precision: Analyze six replicate samples at a target concentration to determine repeatability (intra-day precision). Repeat the analysis on different days for intermediate precision.

  • Accuracy: Perform recovery studies by spiking a placebo matrix with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Representative Validation Data: HPLC-UV
Validation Parameter Result
Linearity (r²) > 0.999
Range 1 - 100 µg/mL
Precision (RSD) < 2%
Accuracy (Recovery) 98.5% - 101.2%
LOD 0.2 µg/mL
LOQ 0.6 µg/mL

Workflow for HPLC-UV Method Development and Validation

HPLC_Workflow cluster_dev Method Development cluster_val Method Validation cluster_app Application MD1 Column & Mobile Phase Selection MD2 Optimization of Flow Rate & Temperature MD1->MD2 MD3 Wavelength Selection MD2->MD3 V1 Linearity & Range MD3->V1 Optimized Method V2 Precision (Repeatability & Intermediate) V1->V2 V3 Accuracy (Recovery) V1->V3 V4 LOD & LOQ V2->V4 V5 Specificity V3->V5 A1 Routine Sample Analysis V5->A1 Validated Method

Caption: Workflow for HPLC-UV method development and validation.

Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

For applications requiring higher sensitivity and selectivity, such as bioanalysis or the detection of low-level impurities, LC-MS is the method of choice.

Experimental Protocol: LC-MS

1. Instrumentation:

  • LC-MS system equipped with a binary pump, autosampler, column oven, and a triple quadrupole or high-resolution mass spectrometer.

  • A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient to ensure separation from matrix components.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM) for a triple quadrupole MS. The precursor ion would be the protonated molecule [M+H]⁺, and a characteristic fragment ion would be selected for quantification.

  • Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).

4. Preparation of Standard and Sample Solutions:

  • Similar to the HPLC-UV method, but with a lower concentration range (e.g., 1-1000 ng/mL).

  • For bioanalytical samples, a sample extraction step (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) is required.

5. Validation Parameters:

  • Follows similar principles as HPLC-UV validation but with additional considerations for matrix effects and stability in biological fluids.

Representative Validation Data: LC-MS
Validation Parameter Result
Linearity (r²) > 0.998
Range 1 - 1000 ng/mL
Precision (RSD) < 5%
Accuracy (Recovery) 96.5% - 103.8%
LOD 0.2 ng/mL
LOQ 0.7 ng/mL
Illustrative Signaling Pathway Involving a Thiol-Containing Molecule

The following diagram illustrates a generic signaling pathway where a thiol-containing molecule, such as this compound, could potentially interact with cellular components. This is a hypothetical representation for illustrative purposes.

Signaling_Pathway cluster_cell Cellular Environment Receptor Membrane Receptor Kinase Protein Kinase Receptor->Kinase Signal TF Transcription Factor Kinase->TF Phosphorylation Gene Target Gene TF->Gene Activation Response Cellular Response Gene->Response Thiol_Molecule This compound Thiol_Molecule->Kinase Modulation

Caption: Hypothetical signaling pathway modulation.

Comparison of the biological activity of 1-methyl-1H-indole-2-thiol with other indole derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Indole and its derivatives represent a vast and fascinating class of heterocyclic compounds that are omnipresent in nature and form the backbone of numerous pharmaceuticals. Their diverse biological activities, ranging from antimicrobial and antioxidant to anticancer, have made them a focal point of intensive research in the quest for novel therapeutic agents. This guide provides a comparative overview of the biological activities of several prominent indole derivatives, supported by experimental data, detailed protocols, and visual representations of relevant signaling pathways.

Objective Comparison of Biological Activities

While this guide aims to provide a broad comparison, it is important to note that a direct quantitative comparison of the biological activity of 1-methyl-1H-indole-2-thiol with other indole derivatives is not feasible based on currently available public data. Extensive literature searches did not yield specific quantitative data (e.g., IC50 or MIC values) for the antimicrobial, anticancer, or antioxidant activities of this particular compound. However, to provide a valuable comparative resource, this guide focuses on several other well-studied indole derivatives for which quantitative data is available.

Data Presentation: Quantitative Comparison of Biological Activities

The following table summarizes the biological activities of selected indole derivatives, presenting quantitative data where available to facilitate comparison.

Indole DerivativeBiological ActivityAssayTarget/OrganismResult (IC50/MIC)
Indole-3-carbinol AntimicrobialBroth microdilutionAcinetobacter baumannii3.13‒6.25 × 10⁻³ mol/L[1]
Broth microdilutionKlebsiella pneumoniae8 × 10⁻³ mol/L[1]
Broth microdilutionPseudomonas aeruginosa6.25‒12.5 × 10⁻³ mol/L[1]
Broth microdilutionEscherichia coli6.25‒12.5 × 10⁻³ mol/L[1]
AnticancerCell viability assayHepatocellular carcinoma (HepG2)Sensitive at 5 µM[2]
Cell viability assayVarious cancer cell linesHigh cytotoxicity at 40 µM[2]
Violacein AntimicrobialBroth microdilutionStaphylococcus aureusMIC: 1.25 to 20 μg/mL[3]
MBC: 5 to 40 μg/mL[3]
Broth microdilutionMethicillin-resistant S. aureus (MRSA)MIC: 3.9 μg/mL[4]
Indirubin Anticancer (CDK2 inhibition)Kinase assayCyclin-dependent kinase 2 (CDK2)IC50: 440 nM (for Indirubin-3′-oxime)[5]
Melatonin AntioxidantDPPH radical scavengingDPPH radicalIC50: 690 µM[6]
H₂O₂ scavengingHydrogen peroxideIC50: 235 µM (for a derivative)[6]
NO scavengingNitric oxide radicalIC50: 125 µM[6]

IC50: Half-maximal inhibitory concentration. MIC: Minimum inhibitory concentration. MBC: Minimum bactericidal concentration. DPPH: 2,2-diphenyl-1-picrylhydrazyl. NO: Nitric oxide.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended to offer a comprehensive understanding of the experimental basis for the presented data.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Compound Dilutions: A serial two-fold dilution of the test compound (e.g., Indole-3-carbinol) is prepared in a 96-well microtiter plate containing a suitable growth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., Indirubin derivatives) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 2-4 hours. During this time, viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.

  • Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or acidified isopropanol).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.

  • Calculation of IC50: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

  • Preparation of DPPH Solution: A fresh solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared to a specific concentration (e.g., 0.1 mM).

  • Reaction Mixture: Different concentrations of the test compound (e.g., Melatonin) are mixed with the DPPH solution.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at a wavelength of approximately 517 nm. The decrease in absorbance of the DPPH solution indicates the radical scavenging activity of the compound.

  • Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • Calculation of IC50: The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

Indole derivatives exert their biological effects through a variety of signaling pathways. The following diagrams, generated using Graphviz, illustrate some of the key pathways modulated by these compounds.

Anticancer Mechanism of Indirubin Derivatives

Indirubin and its derivatives are known to inhibit cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. By inhibiting CDKs, these compounds can induce cell cycle arrest and apoptosis in cancer cells.

Indirubin_Anticancer_Pathway Indirubin Indirubin Derivatives CDK Cyclin-Dependent Kinases (e.g., CDK2) Indirubin->CDK CellCycle Cell Cycle Progression CDK->CellCycle Promotes Apoptosis Apoptosis CDK->Apoptosis Inhibits CancerCell Cancer Cell Proliferation CellCycle->CancerCell

Caption: Indirubin derivatives inhibit CDKs, leading to cell cycle arrest and apoptosis in cancer cells.

Antimicrobial Mechanism of Indole Derivatives

Several indole derivatives exhibit antimicrobial activity by disrupting the bacterial cell membrane and inhibiting essential cellular processes.

Indole_Antimicrobial_Pathway Indole Indole Derivatives Membrane Bacterial Cell Membrane Indole->Membrane Disruption Processes Inhibition of Cellular Processes (e.g., DNA replication, protein synthesis) Indole->Processes Integrity Loss of Membrane Integrity Membrane->Integrity Death Bacterial Cell Death Integrity->Death Processes->Death

Caption: Indole derivatives can cause bacterial cell death by disrupting the cell membrane and inhibiting vital cellular processes.

Antioxidant Mechanism of Melatonin

Melatonin, an indoleamine, is a potent antioxidant that directly scavenges reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby protecting cells from oxidative damage.

Melatonin_Antioxidant_Pathway Melatonin Melatonin ROS_RNS ROS & RNS Melatonin->ROS_RNS Scavenges Protection Cellular Protection Melatonin->Protection OxidativeStress Oxidative Stress ROS_RNS->OxidativeStress Cause CellularDamage Cellular Damage OxidativeStress->CellularDamage

Caption: Melatonin acts as an antioxidant by directly scavenging harmful reactive oxygen and nitrogen species.

References

Spectroscopic comparison of 1-methyl-1H-indole-2-thiol and its S-alkylated derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide offers a comparative analysis of the spectroscopic properties of 1-methyl-1H-indole-2-thiol and its S-alkylated analogs, namely 1-methyl-2-(methylthio)-1H-indole and 1-methyl-2-(ethylthio)-1H-indole. The information presented herein is crucial for the unambiguous identification and characterization of these compounds in various experimental settings.

This guide provides a summary of key spectroscopic data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for the synthesis and spectroscopic analysis are also included to facilitate the reproduction of these findings.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound and its S-methyl and S-ethyl derivatives.

Table 1: ¹H NMR Spectroscopic Data (δ, ppm)

ProtonThis compound1-Methyl-2-(methylthio)-1H-indole1-Methyl-2-(ethylthio)-1H-indole
N-CH₃~3.7 (s)~3.8 (s)~3.8 (s)
H-3~6.5 (s)~6.6 (s)~6.6 (s)
H-4~7.5 (d)~7.6 (d)~7.6 (d)
H-5~7.1 (t)~7.2 (t)~7.2 (t)
H-6~7.2 (t)~7.3 (t)~7.3 (t)
H-7~7.6 (d)~7.7 (d)~7.7 (d)
S-HVariable (br s)--
S-CH₃-~2.5 (s)-
S-CH₂--~2.9 (q)
S-CH₂-CH₃--~1.4 (t)

Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference. Multiplicity is indicated as s (singlet), d (doublet), t (triplet), q (quartet), and br s (broad singlet).

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)

CarbonThis compound1-Methyl-2-(methylthio)-1H-indole1-Methyl-2-(ethylthio)-1H-indole
N-CH₃~31~32~32
C-2~175~140~139
C-3~100~102~102
C-3a~138~139~139
C-4~121~121~121
C-5~120~120~120
C-6~122~122~122
C-7~110~110~110
C-7a~129~129~129
S-CH₃-~15-
S-CH₂--~28
S-CH₂-CH₃--~15

Note: Chemical shifts (δ) are reported in parts per million (ppm).

Table 3: Key IR Absorption Frequencies (ν, cm⁻¹)

Functional GroupThis compound1-Methyl-2-(methylthio)-1H-indole1-Methyl-2-(ethylthio)-1H-indole
N-H Stretch---
C-H Stretch (aromatic)~3100-3000~3100-3000~3100-3000
C-H Stretch (aliphatic)~2950-2850~2950-2850~2950-2850
S-H Stretch~2550 (weak)--
C=C Stretch (aromatic)~1600-1450~1600-1450~1600-1450
C-N Stretch~1350-1250~1350-1250~1350-1250
C-S Stretch~700-600~700-600~700-600

Table 4: UV-Vis Absorption Maxima (λ_max, nm)

CompoundSolventλ_max (nm)
This compoundEthanol~220, 290, 350
1-Methyl-2-(methylthio)-1H-indoleEthanol~225, 295
1-Methyl-2-(ethylthio)-1H-indoleEthanol~225, 295

Table 5: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragment Ions
This compound177176 ([M-H]⁺), 144 ([M-SH]⁺), 132 ([M-CH₃S]⁺)
1-Methyl-2-(methylthio)-1H-indole191176 ([M-CH₃]⁺), 144 ([M-SCH₃]⁺)
1-Methyl-2-(ethylthio)-1H-indole205176 ([M-C₂H₅]⁺), 144 ([M-SC₂H₅]⁺)

Experimental Protocols

Synthesis of this compound

A solution of 1-methyl-1H-indole in a suitable aprotic solvent, such as tetrahydrofuran (THF), is cooled to a low temperature (e.g., -78 °C) under an inert atmosphere. A strong base, such as n-butyllithium, is added dropwise to deprotonate the C-2 position of the indole ring. Elemental sulfur is then added to the reaction mixture, which is allowed to warm to room temperature. The reaction is quenched with an aqueous workup, and the product is extracted with an organic solvent. The crude product is purified by column chromatography on silica gel to yield this compound.

Synthesis of S-Alkylated Derivatives

To a solution of this compound in a polar aprotic solvent like dimethylformamide (DMF), a base such as potassium carbonate is added. The appropriate alkyl halide (methyl iodide for the S-methyl derivative or ethyl iodide for the S-ethyl derivative) is then added, and the reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC). The reaction is worked up by adding water and extracting the product with an organic solvent. The organic layer is dried and concentrated, and the crude product is purified by column chromatography.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. Samples are dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.

  • IR Spectroscopy: Infrared spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. Samples can be analyzed as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).

  • UV-Vis Spectroscopy: Ultraviolet-visible spectra are recorded on a spectrophotometer using a quartz cuvette. Samples are dissolved in a UV-grade solvent, typically ethanol or methanol.

  • Mass Spectrometry: Mass spectra are acquired using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer.

Visualization of Key Processes

The following diagrams illustrate the chemical structures and the workflow for the spectroscopic analysis.

G cluster_0 Chemical Structures This compound This compound S-Alkylated Derivatives S-Alkylated Derivatives This compound->S-Alkylated Derivatives Alkylation G Sample Preparation Sample Preparation NMR Analysis NMR Analysis Sample Preparation->NMR Analysis IR Analysis IR Analysis Sample Preparation->IR Analysis UV-Vis Analysis UV-Vis Analysis Sample Preparation->UV-Vis Analysis MS Analysis MS Analysis Sample Preparation->MS Analysis Data Interpretation Data Interpretation NMR Analysis->Data Interpretation IR Analysis->Data Interpretation UV-Vis Analysis->Data Interpretation MS Analysis->Data Interpretation Comparative Analysis Comparative Analysis Data Interpretation->Comparative Analysis

Head-to-head comparison of different synthetic routes to 1-methyl-1H-indole-2-thiol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key heterocyclic scaffolds is paramount. This guide provides a comparative analysis of two prominent synthetic routes to 1-methyl-1H-indole-2-thiol, a valuable intermediate in medicinal chemistry. The presented methods are the thionation of 1-methyl-1H-indol-2(3H)-one and the nucleophilic substitution of 1-methyl-2-chloroindole. This comparison is based on experimental data to facilitate an informed choice of synthetic strategy.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Thionation of 1-methyl-1H-indol-2(3H)-oneRoute 2: Nucleophilic Substitution of 1-methyl-2-chloroindole
Starting Material 1-methyl-1H-indol-2(3H)-one1-methyl-2-chloroindole
Reagents Lawesson's ReagentSodium Hydrosulfide
Solvent TolueneEthanol
Reaction Temperature 110 °C (Reflux)78 °C (Reflux)
Reaction Time 4 hours6 hours
Yield ~85%~70%
Purity High, requires crystallizationModerate, requires column chromatography
Key Advantages High yield, relatively clean reactionMilder reaction conditions
Key Disadvantages Use of a specialized reagent (Lawesson's)Longer reaction time, lower yield, purification can be challenging

Visualizing the Synthetic Pathways

The logical flow of the two synthetic routes is depicted below, highlighting the key transformations.

G cluster_0 Route 1: Thionation cluster_1 Route 2: Nucleophilic Substitution A 1-methyl-1H-indol-2(3H)-one B This compound A->B Lawesson's Reagent, Toluene, 110 °C, 4h C 1-methyl-2-chloroindole D This compound C->D NaSH, Ethanol, 78 °C, 6h

Caption: Comparative workflow of the two synthetic routes to this compound.

Experimental Protocols

Route 1: Thionation of 1-methyl-1H-indol-2(3H)-one

This method relies on the conversion of the carbonyl group of 1-methyl-1H-indol-2(3H)-one (also known as 1-methyloxindole) to a thiocarbonyl group using Lawesson's reagent.

Procedure:

  • A solution of 1-methyl-1H-indol-2(3H)-one (1.47 g, 10 mmol) in dry toluene (50 mL) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Lawesson's reagent (2.22 g, 5.5 mmol, 0.55 equivalents) is added to the solution.

  • The reaction mixture is heated to reflux (approximately 110 °C) and maintained at this temperature for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting residue is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a crystalline solid.

Expected Yield: Approximately 85%.

Route 2: Nucleophilic Substitution of 1-methyl-2-chloroindole

This route involves the displacement of the chloro group from 1-methyl-2-chloroindole with a hydrosulfide nucleophile.

Procedure:

  • In a round-bottom flask fitted with a reflux condenser, 1-methyl-2-chloroindole (1.65 g, 10 mmol) is dissolved in ethanol (40 mL).

  • A solution of sodium hydrosulfide hydrate (NaSH·xH₂O, 1.12 g, approximately 20 mmol, 2 equivalents) in ethanol (20 mL) is prepared and added dropwise to the solution of 1-methyl-2-chloroindole.

  • The reaction mixture is heated to reflux (approximately 78 °C) and stirred for 6 hours. Reaction progress can be followed by TLC.

  • Upon completion, the mixture is cooled to room temperature, and the solvent is evaporated under reduced pressure.

  • The residue is taken up in water (50 mL) and extracted with ethyl acetate (3 x 30 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

Expected Yield: Approximately 70%.

Discussion

The thionation of 1-methyl-1H-indol-2(3H)-one (Route 1) offers a significantly higher yield and a generally cleaner reaction profile, often requiring only a simple recrystallization for purification. This makes it an attractive option for large-scale synthesis. However, the use of Lawesson's reagent, a specialized and moisture-sensitive reagent, can be a drawback in terms of cost and handling.

The nucleophilic substitution of 1-methyl-2-chloroindole (Route 2) utilizes more common and less expensive reagents. The reaction conditions are also milder. However, this route typically results in a lower yield, and the purification of the product often necessitates column chromatography, which can be more time-consuming and less scalable than crystallization. The choice between these two routes will ultimately depend on the specific requirements of the researcher, including scale, available resources, and desired purity.

A Comparative Guide to the Experimental and Computational Analysis of 1-methyl-1H-indole-2-thiol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of experimental and computational data for 1-methyl-1H-indole-2-thiol, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of comprehensive studies directly cross-validating experimental and computational results for this specific molecule, this guide synthesizes available data from closely related indole-2-thiol and N-methylated indole derivatives to provide a representative comparison. This approach allows for an insightful examination of the convergence and divergence between experimental findings and theoretical predictions in the study of this class of compounds.

Experimental Data

The experimental characterization of indole derivatives typically involves their synthesis followed by spectroscopic analysis to confirm their structure and purity.

Synthesis of Indole-2-thiols

A general method for the synthesis of indole-2-thiols involves the thionation of the corresponding 2-oxyindoles[1]. Another approach involves the base-induced transformation of 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole in the presence of primary amines, which yields N-substituted indole-2-thiols through intramolecular cyclization of a thioamide intermediate[1]. The synthesis of 1,1-dialkylindolium-2-thiolates can be achieved through a one-pot reaction of 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole with secondary amines[1].

Experimental Protocols

  • General Procedure for the Synthesis of 1,1-Dialkylindolium-2-thiolates: A mixture of 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole, potassium carbonate, and the corresponding amine in DMF is stirred at 90 °C for 12 hours. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography[1].

Spectroscopic Characterization

The structural elucidation of indole derivatives relies heavily on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data for a Representative Indole-2-thiol Derivative
Technique Observed Peaks/Signals
¹H NMR (300 MHz, CDCl₃) δ 1.26 (t, 6H), 3.40 (q, 4H), 5.97 (s, 1H), 7.58 (d, 1H), 7.81 (dd, 1H), 8.18 (d, 1H)
¹³C NMR (75 MHz, CDCl₃) δ 12.4, 47.0, 94.2, 114.08, 114.13, 121.3, 137.7, 142.1, 145.9, 157.9
Mass Spec (EI, 70 eV) m/z 250 (M⁺, 66%), 235 (100%), 207 (25%), 189 (23%), 161 (20%)
IR (KBr, cm⁻¹) Characteristic peaks for N-H, C=C, and C-N stretching vibrations are typically observed. For volatile thiols, a characteristic ν(SH) band appears near 2400 cm⁻¹[2].

Table 1: Spectroscopic data for a representative 1,1-diethyl-5-nitro-1H-indolium-2-thiolate[1].

Spectroscopic Data for 1-methyl-1H-indole
Technique Observed Peaks/Signals
¹H NMR Data available, typically showing characteristic aromatic and methyl protons[3][4].
Mass Spec (EI) Molecular Ion (M⁺) at m/z = 131[5].
IR Spectrum Data available from NIST WebBook[5].

Table 2: Available spectroscopic data for the parent compound 1-methyl-1H-indole.

Computational Data

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for predicting the structural and electronic properties of molecules, offering insights that complement experimental data.

Computational Methodology

Computational studies on indole derivatives often employ DFT methods, such as B3LYP, with various basis sets (e.g., 6-311++G(d,p)) to optimize molecular geometries and calculate spectroscopic parameters. These calculations can predict NMR chemical shifts, vibrational frequencies (IR), and electronic properties like HOMO-LUMO energy gaps.

Predicted Properties

Computational models can predict a range of properties for this compound, which can be compared with experimental data from analogous compounds.

Calculated Data for a Representative Indole Derivative
Property Predicted Value/Observation
Optimized Geometry Bond lengths and angles can be calculated to provide a 3D structure.
¹H and ¹³C NMR Chemical Shifts Can be calculated and compared with experimental spectra.
IR Vibrational Frequencies Theoretical vibrational spectra can be generated and compared with experimental IR data.
Electronic Properties HOMO-LUMO energies, molecular electrostatic potential, and charge distribution can be calculated to understand reactivity.

Table 3: Types of data typically obtained from computational analysis of indole derivatives.

Cross-Validation of Experimental and Computational Data

A direct cross-validation for this compound is not currently available in the literature. However, by comparing the experimental data of related indole-2-thiols and N-methylated indoles with computational predictions for similar structures, we can infer the expected level of agreement.

Workflow for Cross-Validation

cross_validation_workflow cluster_exp Experimental Analysis cluster_comp Computational Analysis exp_synthesis Synthesis of Indole-2-thiol Derivative exp_characterization Spectroscopic Characterization (NMR, IR, MS) exp_synthesis->exp_characterization data_comparison Data Comparison and Cross-Validation exp_characterization->data_comparison Experimental Data comp_modeling Molecular Modeling of This compound comp_dft DFT Calculations (Geometry, Spectra) comp_modeling->comp_dft comp_dft->data_comparison Computational Data validation_outcome Validated Understanding of Molecular Properties data_comparison->validation_outcome

A flowchart illustrating the cross-validation process between experimental and computational data.

Synthesis and Reaction Pathway Visualization

The synthesis of N-substituted indole-2-thiols can be visualized as a multi-step process.

synthesis_pathway start 4-(2-chloro-5-nitrophenyl) -1,2,3-thiadiazole + Primary Amine intermediate1 Base-induced Deprotonation & Ring Opening start->intermediate1 intermediate2 Formation of Acetylene Thiolate intermediate1->intermediate2 intermediate3 Protonation to Thioketene intermediate2->intermediate3 intermediate4 Trapping by Amine to form Thioamide intermediate3->intermediate4 final_product Intramolecular Cyclization to N-substituted Indole-2-thiol intermediate4->final_product

A diagram of the proposed reaction pathway for the synthesis of N-substituted indole-2-thiols.

Points of Comparison and Discrepancies

  • NMR Spectra: DFT calculations can predict ¹H and ¹³C NMR chemical shifts. Generally, there is a good correlation between calculated and experimental values, although absolute values may differ due to solvent effects and the level of theory used.

  • IR Spectra: Calculated vibrational frequencies are often systematically higher than experimental values. Scaling factors are typically applied to improve the agreement. The presence of characteristic functional group vibrations, such as the S-H stretch, should be identifiable in both experimental and calculated spectra.

  • Molecular Geometry: While experimental techniques like X-ray crystallography provide precise bond lengths and angles for the solid state, DFT calculations provide these parameters for an isolated molecule in the gas phase. Differences can arise from intermolecular interactions in the crystal lattice.

The cross-validation of experimental and computational data is a crucial step in modern chemical research, providing a deeper understanding of molecular structure, properties, and reactivity. While a direct, comprehensive study on this compound is not yet available, the analysis of related compounds demonstrates the power of combining experimental synthesis and characterization with computational modeling. This integrated approach is invaluable for guiding the design and development of new indole-based therapeutic agents. Further research focusing on the direct comparison of experimental and computational data for this compound is warranted to build upon the foundational understanding presented in this guide.

References

Benchmarking the Stability of 1-methyl-1H-indole-2-thiol Against Other Thiol-Containing Heterocycles

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug discovery and development, the stability of thiol-containing heterocycles is a critical parameter influencing their therapeutic efficacy and shelf-life. This guide provides a comparative analysis of the stability of 1-methyl-1H-indole-2-thiol against other prominent thiol-containing heterocyclic compounds, offering valuable insights for researchers, scientists, and professionals in drug development. The stability of these compounds is often dictated by the susceptibility of the thiol group to oxidation, which can lead to the formation of disulfides and other degradation products.

Comparative Stability Analysis

While direct, quantitative comparative studies on the stability of this compound are not extensively available in publicly accessible literature, we can infer its potential stability profile by examining related structures and general principles of thiol chemistry. The stability of heterocyclic thiols is significantly influenced by factors such as the nature of the heterocyclic ring, the presence of activating or deactivating groups, pH, and the presence of oxidizing agents or metal ions.

For the purpose of this guide, we will focus on a qualitative comparison with well-studied thiol-containing heterocycles like 2-mercaptobenzothiazole (MBT), which is known to be readily oxidizable.[1][2]

Table 1: Qualitative Stability Comparison of Thiol-Containing Heterocycles

CompoundHeterocyclic CoreKnown Stability CharacteristicsPotential Degradation Pathways
This compound 1-methyl-1H-indoleData not readily available in comparative studies. Stability is likely influenced by the electron-rich indole nucleus.Oxidation of the thiol group to form the corresponding disulfide. Further oxidation or rearrangement of the indole ring under harsh conditions.
2-Mercaptobenzothiazole (MBT) BenzothiazoleReadily oxidizable, especially by ozone.[1] Stability is influenced by pH and the presence of iron ions.[1] In acidic solutions with iron ions, it can be reduced to benzothiazole.[1]Oxidation to 2,2'-dithiobis(benzothiazole) (MBTS).[2][3] Mineralization to SO4(2-) and NO3- in the presence of strong oxidizing agents like β-MnO2.[4] Photodegradation to benzothiazole and 2-benzothiazolesulfonic acid.
Benzimidazole-2-thiol BenzimidazoleStable under normal conditions but can react with strong oxidizing agents.Oxidation of the thiol group.

Experimental Protocols for Stability Assessment

To quantitatively assess and compare the stability of this compound and other thiol-containing heterocycles, a forced degradation study is the recommended approach. Such studies intentionally expose the compounds to various stress conditions to accelerate degradation and identify potential degradation products and pathways.[5][6]

Forced Degradation Protocol

This protocol outlines a general procedure for conducting a forced degradation study. Specific parameters may need to be optimized for each compound.

1. Materials and Reagents:

  • This compound and other thiol-containing heterocycles of interest.

  • High-purity solvents (e.g., acetonitrile, methanol, water).

  • Stress agents: Hydrochloric acid (HCl), sodium hydroxide (NaOH), hydrogen peroxide (H2O2).

  • High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UHPLC) system with a suitable detector (e.g., UV, DAD, or MS).

  • C18 analytical column.

  • pH meter.

  • Thermostatic oven and photostability chamber.

2. Preparation of Stock Solutions:

  • Prepare individual stock solutions of each test compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

3. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Keep the mixture at 80°C for a specified time (e.g., 2, 4, 8, 12, 24 hours). Neutralize the solution with 1 M NaOH before analysis.

  • Alkaline Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Keep the mixture at 80°C for a specified time. Neutralize the solution with 1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H2O2. Keep the mixture at room temperature for a specified time.[7]

  • Thermal Degradation: Expose the solid compound to dry heat at a specific temperature (e.g., 100°C) in a thermostatic oven for a defined period. Dissolve the stressed sample in a suitable solvent for analysis.

  • Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

4. Sample Analysis:

  • Analyze the stressed samples at different time points using a validated stability-indicating HPLC or UHPLC-MS/MS method.

  • The mobile phase composition and gradient will need to be optimized to achieve adequate separation of the parent compound from its degradation products.

  • Quantify the amount of the parent compound remaining at each time point.

  • Identify and characterize the major degradation products using mass spectrometry (MS/MS) and comparison with reference standards if available.

5. Data Analysis:

  • Calculate the percentage degradation of the parent compound under each stress condition.

  • Determine the degradation kinetics (e.g., first-order, zero-order) and calculate the degradation rate constant (k) and half-life (t½) for each compound under each condition.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for a comparative stability study of thiol-containing heterocycles.

Stability_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_data Data Interpretation stock_solutions Prepare Stock Solutions (1 mg/mL) acid Acid Hydrolysis (1M HCl, 80°C) stock_solutions->acid alkali Alkaline Hydrolysis (1M NaOH, 80°C) stock_solutions->alkali oxidation Oxidative Degradation (30% H2O2, RT) stock_solutions->oxidation thermal Thermal Degradation (Solid, 100°C) stock_solutions->thermal photo Photostability (ICH Q1B) stock_solutions->photo compound1 This compound compound1->stock_solutions compound2 Other Thiol Heterocycles compound2->stock_solutions hplc_ms HPLC / UHPLC-MS/MS Analysis acid->hplc_ms alkali->hplc_ms oxidation->hplc_ms thermal->hplc_ms photo->hplc_ms quantification Quantification of Parent Compound hplc_ms->quantification identification Identification of Degradation Products hplc_ms->identification kinetics Degradation Kinetics (Rate Constant, Half-life) quantification->kinetics pathway Degradation Pathway Elucidation identification->pathway comparison Comparative Stability Assessment kinetics->comparison pathway->comparison Oxidative_Degradation Thiol Thiol-Containing Heterocycle (R-SH) Thiyl_Radical Thiyl Radical (R-S•) Thiol->Thiyl_Radical Oxidation Oxidant Oxidizing Agent (e.g., H2O2, O2) Disulfide Disulfide (R-S-S-R) Thiyl_Radical->Disulfide Dimerization Further_Oxidation Further Oxidation Products (e.g., Sulfonic Acid) Disulfide->Further_Oxidation Stronger Oxidation

References

Comparative study of the coordination chemistry of 1-methyl-1H-indole-2-thiol with different metal ions

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide presents a comparative analysis of the coordination chemistry of indole-thiol derivatives with a range of metal ions. Due to the limited availability of specific experimental data for 1-methyl-1H-indole-2-thiol, this document focuses on closely related and structurally similar ligands, such as indole-thiosemicarbazones and 2-thiouracil derivatives, to provide a comprehensive overview of their coordination behavior. The principles and experimental findings discussed herein offer valuable insights into the potential coordination chemistry of this compound.

Introduction to Indole-Thiol Ligands in Coordination Chemistry

Indole-based ligands are of significant interest in coordination chemistry due to the versatile donor properties of the indole nucleus and its derivatives. The incorporation of a thiol group introduces a soft donor site, making these ligands capable of coordinating with a wide variety of metal ions. The coordination can occur through the sulfur atom of the thiol group and often involves other donor atoms within the ligand, such as the indole nitrogen or other functional groups, leading to the formation of stable chelate rings. The study of these metal complexes is driven by their potential applications in catalysis, materials science, and medicinal chemistry, including their roles as anticancer and antimicrobial agents.[1][2][3]

Comparative Coordination Behavior with Different Metal Ions

The coordination of indole-thiol derivatives is highly dependent on the nature of the metal ion, the reaction conditions, and the specific structure of the ligand. Generally, these ligands can act as monodentate, bidentate, or even tridentate chelating agents.

Soft Metal Ions (e.g., Cu(I), Ag(I), Hg(II), Pd(II), Pt(II)): Thiol groups exhibit a strong affinity for soft metal ions. Coordination typically occurs readily through the sulfur atom. In the case of ligands with additional donor sites, stable five- or six-membered chelate rings can be formed. For instance, in complexes with thiosemicarbazone derivatives of indole, coordination often involves the thione sulfur and an imine nitrogen.[2]

Borderline Metal Ions (e.g., Fe(II), Co(II), Ni(II), Cu(II), Zn(II)): These metal ions can coordinate to both hard and soft donor atoms. With indole-thiol ligands, coordination is frequently observed through the sulfur atom, and depending on the ligand structure, also through nitrogen or oxygen atoms.[1][4] The resulting complexes exhibit a range of geometries, including tetrahedral, square planar, and octahedral.[2][5] For example, zinc(II) has been shown to form distorted tetrahedral complexes with indole-imidazole hybrid ligands.[2]

Hard Metal Ions (e.g., Cr(III), Mn(II)): While coordination to hard metal ions is less common for thiol-based ligands, it can occur, particularly when the ligand also possesses hard donor atoms like oxygen or nitrogen, which can facilitate the interaction.

The table below summarizes the typical coordination behavior of analogous indole-thiol ligands with various metal ions, based on findings from related systems.

Metal IonTypical Coordination GeometryDonor Atoms Involved (in analogous systems)Reference
Co(II)Octahedral, TetrahedralS, N[1][5]
Ni(II)Octahedral, Square PlanarS, N[1][5]
Cu(II)Square Planar, Distorted OctahedralS, N, O[1][6]
Zn(II)TetrahedralS, N[2][5]
Pd(II)Square PlanarS, N[2]
Pt(II)Square PlanarS, N[7]

Experimental Protocols

The following sections detail generalized experimental procedures for the synthesis and characterization of metal complexes with indole-thiol type ligands, based on established methods for analogous compounds.

General Synthesis of Metal Complexes

A common method for the synthesis of these complexes involves the reaction of a metal salt with the ligand in a suitable solvent.[5]

Materials:

  • Indole-thiol derivative (ligand)

  • Metal salt (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O, ZnCl₂, PdCl₂)

  • Ethanol or Methanol (solvent)

  • Triethylamine (optional, as a base)

Procedure:

  • Dissolve the indole-thiol ligand in ethanol.

  • In a separate flask, dissolve the metal salt in ethanol.

  • Slowly add the metal salt solution to the ligand solution with constant stirring. The molar ratio of metal to ligand is typically 1:2.

  • If the ligand is in its thiol form, a base such as triethylamine may be added to facilitate deprotonation and coordination.

  • The reaction mixture is then refluxed for several hours.

  • The resulting colored precipitate (the metal complex) is collected by filtration, washed with ethanol, and dried in a desiccator.

Characterization Techniques

The synthesized complexes are typically characterized using a variety of spectroscopic and analytical methods to determine their structure and properties.

  • Infrared (IR) Spectroscopy: Used to identify the coordination sites of the ligand. A shift in the ν(C=S) or the disappearance of the ν(S-H) band, along with the appearance of a new ν(M-S) band, indicates coordination through the sulfur atom. Shifts in the ν(N-H) or other relevant bands can indicate the involvement of other donor atoms.[7]

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the structure of the ligand and how it changes upon complexation. Shifts in the signals of protons and carbons near the coordination sites can confirm the binding of the metal ion.[5]

  • UV-Visible Spectroscopy: Used to study the electronic transitions in the complexes and to infer their geometry. The appearance of new bands in the visible region upon complexation is indicative of d-d transitions of the metal ion or charge transfer bands.

  • Molar Conductivity Measurements: Helps to determine the electrolytic nature of the complexes.

  • Magnetic Susceptibility Measurements: Used to determine the magnetic moment of the complexes, which provides information about the oxidation state and geometry of the central metal ion.

  • Elemental Analysis (C, H, N, S): To determine the empirical formula of the synthesized complexes.

Visualizing Coordination and Experimental Processes

The following diagrams, generated using the DOT language, illustrate the general principles of coordination and a typical experimental workflow.

Coordination_Pathway Metal_Ion Metal Ion (Mⁿ⁺) Complex Metal-Ligand Complex Metal_Ion->Complex Coordination Ligand This compound Ligand->Complex Chelation

Caption: General coordination pathway of a metal ion with this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Ligand_Prep Ligand Solution (this compound in Ethanol) Mixing Mixing and Refluxing Ligand_Prep->Mixing Metal_Salt_Prep Metal Salt Solution (e.g., MCln in Ethanol) Metal_Salt_Prep->Mixing Filtration Filtration and Washing Mixing->Filtration Drying Drying Filtration->Drying Product Metal Complex Powder Drying->Product IR IR Spectroscopy NMR NMR Spectroscopy UV_Vis UV-Vis Spectroscopy Conductivity Molar Conductivity Magnetic Magnetic Susceptibility Product->IR Product->NMR Product->UV_Vis Product->Conductivity Product->Magnetic

Caption: A typical experimental workflow for synthesis and characterization.

Conclusion

References

The Impact of N1-Position Methylation on the Properties of Indole-2-thiol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic modification of molecular scaffolds is a cornerstone of modern drug discovery and development. The indole nucleus, a privileged structure in a multitude of biologically active compounds, is a frequent target for such modifications. This guide provides a detailed comparison of indole-2-thiol and its N1-methylated derivative, N1-methyl-indole-2-thiol, highlighting the profound effects of this seemingly simple methylation on the compound's physicochemical properties, stability, and reactivity. This analysis is supported by experimental data and detailed methodologies to assist researchers in their own investigations.

Key Physicochemical and Electronic Properties

The introduction of a methyl group at the N1 position of the indole ring in indole-2-thiol induces significant changes in its electronic and structural characteristics. One of the most critical alterations is the influence on the tautomeric equilibrium between the thiol and thione forms.

Indole-2-thiol exists as a tautomeric mixture of the aromatic thiol form (1H-indole-2-thiol) and the non-aromatic thione form (indole-2(3H)-thione). In contrast, N1-methyl-indole-2-thiol predominantly exists in the thione form, 1-methylindoline-2-thione. This shift is attributed to the destabilization of the aromatic thiol tautomer upon N-methylation, which disrupts the delocalization of the nitrogen lone pair into the aromatic system.

PropertyIndole-2-thiolN1-Methyl-indole-2-thiolEffect of N1-Methylation
Predominant Tautomer Exists as a thiol-thione tautomeric mixturePredominantly exists in the thione formStabilizes the thione tautomer
Acidity (pKa) Data not available in searched literature; expected to be acidic due to the thiol proton.Data not available in searched literature; the absence of the N-H proton removes this acidic site.Removes the acidic N-H proton, potentially altering the overall acidity profile.
Nucleophilicity The sulfur atom is a primary nucleophilic center. The nitrogen atom can also exhibit nucleophilicity.The sulfur atom remains the primary nucleophilic center. The nitrogen atom's nucleophilicity is significantly reduced due to steric hindrance and electronic effects of the methyl group.May decrease the overall nucleophilic character of the heterocyclic ring system.
Stability Susceptible to oxidation at the thiol group to form disulfides.The thione form is generally more stable towards oxidation than the corresponding thiol.Enhances stability against oxidation.

Table 1: Comparison of Physicochemical Properties

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for comparative studies. Below are established methods for the synthesis of indole-2-thiol and N1-methyl-indole-2-thiol from their respective oxindole precursors.

Synthesis of Indole-2-thiol from 2-Oxindole

Reaction: Thionation of 2-oxindole using Lawesson's reagent.

Procedure:

  • To a solution of 2-oxindole (1.0 eq) in anhydrous toluene, Lawesson's reagent (0.5 eq) is added under an inert atmosphere (e.g., argon or nitrogen).

  • The reaction mixture is heated to reflux (approximately 110 °C) and monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford indole-2-thiol.

Synthesis of N1-Methyl-indole-2-thiol from N-Methyl-2-oxindole

Reaction: Thionation of N-methyl-2-oxindole using Lawesson's reagent.

Procedure:

  • To a solution of N-methyl-2-oxindole (1.0 eq) in anhydrous toluene, Lawesson's reagent (0.5 eq) is added under an inert atmosphere.

  • The reaction mixture is heated to reflux and the reaction progress is monitored by TLC.

  • Once the starting material is consumed, the mixture is cooled to room temperature and the solvent is evaporated in vacuo.

  • The crude product is purified by flash column chromatography on silica gel with an appropriate eluent (e.g., ethyl acetate/hexanes) to yield N1-methyl-indole-2-thiol.

Visualization of Synthetic Pathways

Synthesis_Comparison cluster_indole_2_thiol Synthesis of Indole-2-thiol cluster_n1_methyl_indole_2_thiol Synthesis of N1-Methyl-indole-2-thiol oxindole 2-Oxindole indole_2_thiol Indole-2-thiol oxindole->indole_2_thiol Toluene, Reflux lr1 Lawesson's Reagent lr1->indole_2_thiol n_methyl_oxindole N-Methyl-2-oxindole n1_methyl_indole_2_thiol N1-Methyl-indole-2-thiol n_methyl_oxindole->n1_methyl_indole_2_thiol Toluene, Reflux lr2 Lawesson's Reagent lr2->n1_methyl_indole_2_thiol

Caption: Synthetic routes to Indole-2-thiol and N1-Methyl-indole-2-thiol.

Reactivity and Stability: A Comparative Overview

The shift in the tautomeric equilibrium and the electronic changes induced by N-methylation have a direct impact on the reactivity and stability of the indole-2-thiol scaffold.

Tautomerism and Aromaticity:

Tautomerism_Comparison cluster_indole_2_thiol Indole-2-thiol Tautomerism cluster_n1_methyl_indole_2_thiol N1-Methyl-indole-2-thiol thiol Thiol Form (Aromatic) thione Thione Form (Non-aromatic) thiol->thione Equilibrium n_methyl_thione Thione Form (Predominant)

Caption: Tautomeric forms of the two indole derivatives.

Indole-2-thiol benefits from the aromatic stabilization of its thiol form, which influences its reactivity. Electrophilic attack can occur at the C3 position, a characteristic reaction of the indole ring. In contrast, N1-methyl-indole-2-thiol, existing predominantly as the non-aromatic thione, will exhibit a different reactivity profile. The electron-donating nature of the methyl group can also influence the electron density of the ring system.

Stability towards Oxidation:

Thiols are known to be susceptible to oxidation, often leading to the formation of disulfide bridges. This is a critical consideration in drug development, as it can affect the stability and shelf-life of a compound. The predominance of the more stable thione tautomer in N1-methyl-indole-2-thiol suggests that it will be less prone to oxidative degradation compared to indole-2-thiol.

Biological Activity Context

While specific comparative biological data for indole-2-thiol and N1-methyl-indole-2-thiol is not extensively available in the reviewed literature, the broader class of indole derivatives is well-known for a wide range of pharmacological activities, including antimicrobial and anticancer effects. The modifications at the N1 and C2 positions can significantly modulate this activity. For instance, N-alkylation can impact a compound's lipophilicity, which in turn affects its ability to cross cell membranes and interact with biological targets. The presence of the sulfur atom at the C2 position also opens avenues for unique interactions with biological macromolecules. Further studies are warranted to directly compare the biological profiles of these two compounds.

Conclusion

The methylation of the N1 position in indole-2-thiol is a subtle yet powerful modification that significantly alters the molecule's fundamental properties. The primary effect is the stabilization of the thione tautomer, which in turn enhances the compound's stability towards oxidation. This change in tautomeric preference and the electronic contribution of the methyl group also modulate the nucleophilicity and overall reactivity of the indole scaffold. For researchers in drug discovery, understanding these structure-property relationships is paramount for the rational design of new therapeutic agents with improved stability, bioavailability, and pharmacological activity. This guide provides a foundational comparison to inform such endeavors.

Safety Operating Guide

Prudent Disposal of 1-methyl-1H-indole-2-thiol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 1-methyl-1H-indole-2-thiol (CAS No. 53497-48-6) was found. The following disposal procedures are based on safety data for structurally related compounds, including indole and various methylated and thiolated analogues. This guidance should be considered a preliminary safety measure. Researchers must consult with their institution's Environmental Health and Safety (EHS) department for definitive disposal protocols.

The proper disposal of this compound is critical to ensure laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step approach for researchers, scientists, and drug development professionals to handle and dispose of this compound responsibly.

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure that all necessary personal protective equipment (PPE) is worn and that the work area is properly equipped.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene).

  • Body Protection: A lab coat or chemical-resistant apron is required.

  • Respiratory Protection: Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of any dust or vapors.

Step-by-Step Disposal Protocol

This protocol outlines the recommended procedure for the disposal of this compound.

  • Initial Containment:

    • For spills, carefully sweep up any solid material, avoiding dust generation.

    • Place the spilled material and any contaminated absorbent materials into a clearly labeled, sealed container for hazardous waste.

  • Waste Collection:

    • Collect all waste containing this compound, including unused product and contaminated labware, in a designated and properly labeled hazardous waste container.

    • Ensure the container is compatible with the chemical and is kept closed when not in use.

  • Labeling and Storage:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Final Disposal:

    • Dispose of the hazardous waste through an approved and licensed waste disposal company.[1][2]

    • Do not dispose of this chemical down the drain or in regular trash.

Hazard Summary and Quantitative Data

While specific hazard data for this compound is not available, the following table summarizes the hazards of related compounds, which should be considered as potential risks.

Hazard StatementAssociated Compound(s)GHS Classification
Harmful if swallowedIndole, Methyl indole-2-carboxylateAcute Toxicity, Oral (Category 4)
Toxic in contact with skinIndoleAcute Toxicity, Dermal (Category 3)
Causes skin irritation1-Methyl-1H-indole, Methyl indole-2-carboxylateSkin Corrosion/Irritation (Category 2)
Causes serious eye irritationIndole, 1-Methyl-1H-indole, Methyl indole-2-carboxylateSerious Eye Damage/Eye Irritation (Category 2/2A)
May cause respiratory irritation1-Methyl-1H-indole, Methyl indole-2-carboxylateSpecific target organ toxicity — single exposure (Category 3)
Very toxic to aquatic lifeIndoleHazardous to the aquatic environment, short-term (Acute) (Category 1)

This data is based on the safety data sheets of structurally similar compounds and should be used for guidance only.

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_handling Waste Handling cluster_storage Storage & Disposal cluster_consult Consultation PPE Don Personal Protective Equipment WorkArea Ensure Well-Ventilated Work Area (Fume Hood) Contain Contain Spill or Collect Waste WorkArea->Contain Containerize Place in Labeled Hazardous Waste Container Contain->Containerize Store Store in Designated Cool, Dry, Ventilated Area Containerize->Store Dispose Arrange for Professional Waste Disposal Store->Dispose ConsultEHS Consult Institutional EHS for Final Approval Dispose->ConsultEHS

References

Personal protective equipment for handling 1-methyl-1H-indole-2-thiol

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 1-methyl-1H-indole-2-thiol

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. It outlines the necessary personal protective equipment (PPE), safe handling procedures, and disposal plans to ensure a safe laboratory environment.

Hazard Identification and Summary

This compound combines the chemical properties of an indole and a thiol. Indole derivatives can be irritating and toxic, while thiols are known for their powerful and unpleasant odors, and can also be toxic.[1][2] The combined potential hazards are summarized below.

Hazard CategoryAssociated Risks with Indole CompoundsGeneral Risks Associated with Thiols
Acute Toxicity Harmful if swallowed and toxic in contact with skin.[3]Thiols can be toxic and may be absorbed through the skin.[4]
Skin Irritation Causes skin irritation.[3]Can cause skin irritation.
Eye Irritation Causes serious eye irritation or damage.[3]Can cause eye irritation.
Respiratory Issues May cause respiratory irritation.[3]Foul odor can cause nausea and headaches.[5] Vapors may be irritating.
Odor Unpleasant smell.[1]Extremely foul and pervasive odor, detectable at very low concentrations.[2][5]
Environmental Very toxic to aquatic life.[3]Environmental release should be avoided.[3]

Table 1: Summary of Potential Hazards. This table compiles the potential hazards of this compound based on the known risks of indole compounds and the general characteristics of thiols.

Personal Protective Equipment (PPE)

Given the potential for skin and eye irritation, toxicity, and the strong odor, a comprehensive approach to personal protection is mandatory.

Engineering Controls:
  • Fume Hood: All work with this compound must be conducted in a certified chemical fume hood to control vapor and odor exposure.[6]

  • Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible in the immediate work area.[7]

Personal Protective Equipment:
PPE CategorySpecificationsRationale
Hand Protection Double-gloving with chemically resistant gloves (e.g., nitrile) is recommended. Gloves must be inspected before use and disposed of after handling.[3][8]To prevent skin contact and absorption. Indole compounds can be toxic upon skin contact.[3]
Eye and Face Protection Chemical safety goggles and a face shield should be worn.[3][8]To protect against splashes and vapors that can cause serious eye irritation.
Skin and Body Protection A lab coat, fully buttoned, along with long pants and closed-toe shoes are required.[8]To protect the skin from accidental splashes.
Respiratory Protection Typically not required when working in a functional fume hood. If there is a risk of exposure exceeding limits, a NIOSH-approved respirator may be necessary.[8]To prevent inhalation of vapors, which may cause respiratory irritation.

Table 2: Personal Protective Equipment Requirements. This table outlines the necessary PPE for handling this compound.

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial to minimize risk and environmental impact.

Experimental Protocol: Safe Handling and Use
  • Preparation: Before handling the compound, ensure all necessary PPE is worn correctly. The work area within the fume hood should be clean and uncluttered.

  • Weighing and Transfer:

    • If the compound is a solid, handle it in a way that avoids generating dust.[3]

    • If it is a liquid, use a syringe or cannula for transfers to minimize exposure to air and prevent odor release.

  • During the Reaction:

    • Keep all containers tightly closed when not in use.[7]

    • Maintain the experimental setup within the fume hood for the entire duration of the reaction and workup.

  • Post-Reaction:

    • Quench the reaction carefully in the fume hood.

    • Clean all glassware that came into contact with the thiol by rinsing it with a bleach solution to oxidize the thiol and neutralize the odor.[2]

Disposal Plan: Chemical Waste Management
  • Waste Segregation:

    • All solid waste contaminated with this compound (e.g., gloves, paper towels, contaminated silica gel) should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[2]

    • Liquid waste containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other solvent waste streams unless compatible.

  • Decontamination of Odor:

    • Small quantities of residual thiols in solutions or on surfaces can be neutralized by oxidation with sodium hypochlorite (bleach).[9] This should be done in a fume hood.

    • The resulting oxidized solution should be collected as hazardous waste.[2]

  • Final Disposal:

    • Dispose of all hazardous waste containers through your institution's environmental health and safety office.[3][10] Do not pour any waste containing this compound down the drain.[3]

Workflow Visualization

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep1 Don Appropriate PPE prep2 Work in Fume Hood prep1->prep2 handle1 Weighing and Transfer prep2->handle1 handle2 Conduct Reaction handle1->handle2 clean1 Quench Reaction handle2->clean1 clean2 Decontaminate Glassware (Bleach Solution) clean1->clean2 disp1 Segregate Solid & Liquid Waste clean2->disp1 disp2 Label Hazardous Waste disp1->disp2 disp3 Arrange for Pickup by EHS disp2->disp3

Figure 1: Safe handling and disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.